molecular formula C7H15NO4 B1664898 Amino-PEG2-C2-acid CAS No. 791028-27-8

Amino-PEG2-C2-acid

Katalognummer: B1664898
CAS-Nummer: 791028-27-8
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: DEZXLFKSYRODPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amino-PEG2-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in antibody drug conjugates.

Eigenschaften

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZXLFKSYRODPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196936-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401216018
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Role of Amino-PEG2-C2-acid in Modern Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amino-PEG2-C2-acid, a heterobifunctional linker, is emerging as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its distinct chemical architecture, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity, solubility, and biocompatibility. This guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Applications

This compound, with the chemical formula C7H15NO4 and a molecular weight of 177.20 g/mol , is characterized by its bifunctional nature. The primary amine group is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carbonyls, while the terminal carboxylic acid can be coupled to primary amines using activating agents like EDC or HATU to form stable amide bonds.[1][2] The presence of the two-unit PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can improve the pharmacokinetic properties of therapeutic agents.[2]

The principal applications of this compound in research include:

  • Antibody-Drug Conjugates (ADCs): It serves as a cleavable linker for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1]

  • Proteolysis Targeting Chimeras (PROTACs): This linker is utilized in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1]

  • Bioconjugation and Labeling: It can be used to conjugate proteins, peptides, and other biomolecules for various research, diagnostic, and therapeutic purposes.[2]

  • Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility and introduce reactive groups for further functionalization.[2]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C7H15NO4[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 791028-27-8[1]
Appearance White to off-white solid[1]
Solubility Soluble in water, DMSO, DMF[1]

Table 2: Illustrative Quantitative Data for an ADC Synthesized with this compound

ParameterDescriptionValue
Drug-to-Antibody Ratio (DAR) Average number of drug molecules conjugated per antibody.3.8
In Vitro Cytotoxicity (IC50) Concentration of ADC that inhibits 50% of cancer cell growth.1.5 nM
Plasma Stability (t1/2) Half-life of the ADC in plasma.120 hours

Table 3: Illustrative Quantitative Data for a PROTAC Synthesized with this compound

ParameterDescriptionValue
Degradation Concentration 50 (DC50) Concentration of PROTAC that induces 50% degradation of the target protein.25 nM
Maximum Degradation (Dmax) Maximum percentage of target protein degradation achieved.>90%
Cellular Permeability (Papp) Rate of passage of the PROTAC across a cell monolayer.1.2 x 10^-6 cm/s

Key Experimental Protocols

This section provides detailed methodologies for the use of this compound in the synthesis of ADCs and PROTACs. These protocols are based on general bioconjugation techniques and are intended to serve as a guide for researchers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate

This protocol describes the conjugation of a drug molecule containing a primary amine to the carboxylic acid terminus of this compound, followed by activation of the linker's amine group for subsequent antibody conjugation.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Boc Anhydride (Boc2O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the Amino Group:

    • Dissolve this compound (1 eq) in a mixture of DCM and water.

    • Add Boc Anhydride (1.2 eq) and DIPEA (2 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Boc-protected linker by silica gel chromatography.

  • Coupling to the Cytotoxic Drug:

    • Dissolve the Boc-protected linker (1 eq), the amine-containing cytotoxic drug (1.1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction under a nitrogen atmosphere at room temperature for 16 hours.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting Boc-protected drug-linker conjugate by silica gel chromatography.

  • Deprotection of the Amino Group:

    • Dissolve the Boc-protected drug-linker conjugate in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to yield the amine-deprotected drug-linker intermediate.

  • Activation of the Amino Group with an NHS Ester (for subsequent antibody conjugation):

    • The purified drug-linker intermediate with a free amine can then be conjugated to an antibody that has been functionalized with an NHS ester.

Protocol 2: General Synthesis of a PROTAC

This protocol outlines a general strategy for synthesizing a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid or amine functional group

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • Reverse-phase HPLC for purification

Procedure:

  • Coupling of the first ligand to the linker:

    • If the first ligand has a carboxylic acid, it will be coupled to the amino group of this compound.

    • Dissolve the carboxylic acid-containing ligand (1 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

    • Stir at room temperature for 2 hours.

    • Monitor the reaction by LC-MS.

    • Purify the resulting ligand-linker intermediate by reverse-phase HPLC.

  • Coupling of the second ligand:

    • The second ligand (with an amine group) is then coupled to the free carboxylic acid of the ligand-linker intermediate.

    • Dissolve the ligand-linker intermediate (1 eq), the amine-containing second ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

    • Stir at room temperature for 2 hours.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by reverse-phase HPLC.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflow for synthesizing an ADC and a PROTAC using this compound, as well as the mechanism of action for a PROTAC.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps Linker This compound Boc_Protect Boc Protection of Amine Linker->Boc_Protect EDC_NHS EDC/NHS Coupling Drug Cytotoxic Drug (with Amine) Drug->EDC_NHS Drug_Linker Drug-Linker (Boc-protected) EDC_NHS->Drug_Linker TFA_Deprotect TFA Deprotection Drug_Linker->TFA_Deprotect Drug_Linker_Amine Drug-Linker (Free Amine) TFA_Deprotect->Drug_Linker_Amine ADC Final ADC Drug_Linker_Amine->ADC Antibody Antibody (with NHS ester) Antibody->ADC

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC) using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling start Start Materials POI_Ligand Target Protein Ligand (with COOH) start->POI_Ligand Linker This compound start->Linker E3_Ligand E3 Ligase Ligand (with Amine) start->E3_Ligand Coupling1 HATU/DIPEA Coupling POI_Ligand->Coupling1 Linker->Coupling1 Coupling2 HATU/DIPEA Coupling E3_Ligand->Coupling2 Intermediate POI Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation of POI Proteasome->Degradation Mediates

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Amino-PEG2-C2-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid, systematically named 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a terminal primary amine and a terminal carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This configuration allows for the covalent linkage of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The polyethylene (B3416737) glycol (PEG) chain is a critical component, imparting increased hydrophilicity to the linker and the resulting conjugate. This enhanced water solubility can mitigate aggregation, improve pharmacokinetic profiles, and reduce non-specific binding.[3] The defined, short length of the PEG2 spacer provides a precise and rigid connection between conjugated molecules, which is often crucial for maintaining the biological activity of the parent molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and a discussion of its role in advanced therapeutic modalities.

Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and the purification of its conjugates.

PropertyValueReference(s)
Chemical Name 3-[2-(2-aminoethoxy)ethoxy]propanoic acid[4]
Synonyms NH2-PEG2-COOH, Amine-PEG2-acid, H2N-PEG2-CH2CH2COOH[4][5]
CAS Number 791028-27-8[5]
Molecular Formula C7H15NO4[4][5]
Molecular Weight 177.20 g/mol [4][6]
Appearance White to off-white solid[6][7]
Purity Typically ≥95%[5]
Solubility Soluble in water, DMSO, DMF, and Methanol[6][7]
Storage Conditions Store at -20°C for long-term stability. Can be stored at 4°C for short periods. Keep desiccated.[5]

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol protons and the propanoic acid moiety. The protons of the ethylene glycol units would appear as multiplets in the range of 3.5-3.8 ppm. The methylene (B1212753) protons adjacent to the amine and the carboxylic acid would have distinct chemical shifts. For instance, the CH2 group adjacent to the carboxylic acid would likely appear as a triplet around 2.5 ppm, and the CH2 group adjacent to the amine would be a triplet around 2.9-3.1 ppm.[8]

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the ethylene glycol units would resonate in the 60-70 ppm range. The carbons adjacent to the amine and the ether linkages would have characteristic chemical shifts.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong, sharp C=O stretch for the carboxylic acid carbonyl group would be prominent around 1700-1730 cm⁻¹. The N-H stretching of the primary amine would appear as a medium intensity band in the 3300-3500 cm⁻¹ region. The C-O-C ether linkages of the PEG spacer would show strong C-O stretching bands in the 1050-1150 cm⁻¹ range.[10][11][12]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. For electrospray ionization (ESI) in positive mode, the [M+H]⁺ ion would be observed at an m/z of approximately 178.21. In negative mode ESI, the [M-H]⁻ ion would be detected at an m/z of approximately 176.19.

Experimental Protocols

This compound is a versatile linker for conjugating a molecule with a primary amine to a molecule with a carboxylic acid, or vice versa. The most common application involves the activation of its carboxylic acid group to react with a primary amine on a biomolecule (e.g., lysine (B10760008) residues on an antibody).

General Protocol for Amide Coupling to a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

    • Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS for proteins).

    • Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous solvent immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction vial, dissolve this compound in Activation Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for organic reactions).

    • Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) over the this compound.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the amine-containing molecule to the activated this compound solution. A molar excess of the activated linker is typically used to drive the reaction to completion, with the ratio depending on the desired degree of labeling.

    • If the activation was performed in an organic solvent, the solvent may need to be removed under vacuum and the activated linker redissolved in a buffer compatible with the amine-containing molecule. For proteins, the pH of the reaction mixture should be adjusted to 7.2-8.0 with the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts.

    • For protein conjugates, purification can be achieved by dialysis against PBS, or by size-exclusion chromatography (e.g., using a Sephadex G-25 column).[1]

    • For smaller molecule conjugates, purification is typically performed using preparative reverse-phase HPLC.[13]

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques such as LC-MS to confirm the molecular weight, SDS-PAGE to assess protein conjugation, and UV-Vis spectroscopy to determine the degree of labeling if a chromophore is involved.

Applications in Drug Development

This compound is a key component in the development of sophisticated therapeutics like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload.[14] The properties of the linker are critical for the stability and efficacy of the ADC. This compound can be used to attach the payload to the antibody, often through lysine residues. The hydrophilic PEG spacer can help to maintain the solubility and stability of the ADC, especially with hydrophobic payloads, potentially leading to improved pharmacokinetics and a wider therapeutic window.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[15][16] The linker in a PROTAC is not just a spacer but plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[17] The length, rigidity, and hydrophilicity of the linker, such as that provided by this compound, must be optimized to achieve efficient protein degradation.[18] The hydrophilic nature of the PEG component can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[16]

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation (MES Buffer, pH 4.7-6.0) EDC_NHS EDC / NHS CrudeADC Crude ADC Mixture ActivatedLinker->CrudeADC Conjugation (PBS, pH 7.2-8.0) Antibody Antibody (mAb) with Lysine Residues Antibody->CrudeADC Purification Purification (e.g., SEC, HIC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC Characterization Characterization (LC-MS, SDS-PAGE) PureADC->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_ternary 1. Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary binds PROTAC PROTAC (with this compound linker) E3 E3 Ubiquitin Ligase PROTAC->E3 recycled PROTAC->Ternary E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation 3. Degradation Proteasome->Degradation Degraded Degraded Peptides Degradation->Degraded

References

An In-depth Technical Guide to Amino-PEG2-C2-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG2-C2-acid, a bifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. This document details its physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound, also known as 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a versatile crosslinking reagent. Its structure features a primary amine group and a terminal carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This configuration imparts desirable characteristics for biological applications, including increased water solubility and reduced immunogenicity of the conjugated molecules.[1][2][3][4]

The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C7H15NO4[4][5]
Molecular Weight 177.20 g/mol [4][5]
CAS Number 791028-27-8[2][3][4][6]
Purity Typically ≥95%[2][4]
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents[3]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several advanced research areas:

  • Antibody-Drug Conjugates (ADCs): This linker is employed in the synthesis of ADCs, where it connects a monoclonal antibody to a cytotoxic payload.[6][7] The PEG spacer enhances the pharmacokinetic properties of the ADC, and the linker can be designed to be cleavable under specific physiological conditions.

  • PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the construction of PROTACs.[6][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and flexibility are critical for the proper orientation of the two ligands and the formation of a stable ternary complex.

  • Bioconjugation: The amino and carboxyl groups allow for the straightforward conjugation of various biomolecules, including proteins, peptides, and nucleic acids.[1] This is useful for creating diagnostic reagents, targeted drug delivery systems, and other advanced biomaterials.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles and microarrays.[1][9] This modification can improve biocompatibility, reduce non-specific binding, and provide anchor points for the attachment of other molecules.[10][11][12]

Experimental Protocols

The following are detailed protocols for the use of this compound in common bioconjugation applications.

Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a target molecule (e.g., a protein or another linker).

Materials:

  • This compound

  • Target molecule with a primary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Dissolve the amine-containing target molecule in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Target Molecule:

    • Add the activated this compound solution to the solution of the amine-containing target molecule. A 10- to 20-fold molar excess of the activated linker over the target molecule is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration, using an appropriate buffer (e.g., PBS).

Conjugation of the Amine Group to a Carboxylic Acid

This protocol describes the reaction of the primary amine of this compound with a carboxyl-containing molecule.

Materials:

  • This compound

  • Target molecule with a carboxylic acid

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

Procedure:

  • Activation of the Target Molecule:

    • Dissolve the carboxyl-containing target molecule in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated target molecule solution. A 10- to 20-fold molar excess of the linker is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate using a suitable method as described in step 5 of Protocol 3.1.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Linker This compound (Carboxyl Group) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Conjugate Final Conjugate ActivatedLinker->Conjugate Amide Bond Formation Target Target Molecule (e.g., Antibody, Protein) Target->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification

Caption: General workflow for bioconjugation using this compound.

PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitination of Target Protein TernaryComplex->PolyUb Recruitment & Proximity Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of a PROTAC utilizing a linker like this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG2-C2-acid (3-[2-(2-aminoethoxy)ethoxy]propanoic acid), a valuable bifunctional linker used in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the synthetic pathway from commercially available starting materials, including the protection of the amino group, oxidation of the terminal alcohol, and subsequent deprotection and purification steps. Experimental protocols, quantitative data, and characterization details are provided to assist researchers in the successful production of this versatile molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the protection of the amino group of a commercially available PEGylated ethanolamine (B43304) derivative. This is followed by the oxidation of the terminal hydroxyl group to a carboxylic acid. The final step involves the removal of the protecting group to yield the desired product.

Synthesis_Overview Start Boc-NH-PEG2-CH2CH2OH Boc_Acid Boc-NH-PEG2-C2-acid Start->Boc_Acid Oxidation Final_Product This compound Boc_Acid->Final_Product Deprotection

Caption: Overall synthetic workflow for this compound.

Synthesis of Boc-NH-PEG2-C2-acid

The first stage of the synthesis involves the oxidation of the commercially available starting material, tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-CH2CH2OH). This reaction converts the terminal primary alcohol into a carboxylic acid while the amine remains protected by the tert-butyloxycarbonyl (Boc) group. Several oxidation methods can be employed, with Jones oxidation and TEMPO-catalyzed oxidation being common choices.[1][2][3][4][5]

Experimental Protocol: TEMPO-catalyzed Oxidation

This method offers a milder alternative to chromium-based oxidants.

Materials:

  • tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-OH)

  • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., household bleach)

  • Sodium bicarbonate (NaHCO3)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Water (H2O)

  • Sodium sulfite (B76179) (Na2SO3)

  • Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve Boc-NH-PEG2-OH in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO3.

  • Add a catalytic amount of TEMPO and NaBr to the vigorously stirred mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The reaction is typically exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of Na2SO3.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG2-C2-acid.

Quantitative Data
ParameterValue
Starting Materialtert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Product3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propanoic acid
Typical Yield85-95%
Purity (crude)>90%

Synthesis of this compound (Deprotection)

The final step in the synthesis is the removal of the Boc protecting group from the amine of Boc-NH-PEG2-C2-acid to yield the target molecule. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6][7][8][9]

Experimental Protocol: TFA-mediated Deprotection

Materials:

  • Boc-NH-PEG2-C2-acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the crude Boc-NH-PEG2-C2-acid in DCM.

  • Add an excess of TFA to the solution (typically a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene several times.

  • The resulting product is the TFA salt of this compound. For many applications, this salt can be used directly. If the free amine is required, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted to neutral with a base such as sodium bicarbonate, followed by purification.

Deprotection_Workflow cluster_0 Reaction cluster_1 Work-up Boc_Acid Boc-NH-PEG2-C2-acid in DCM Add_TFA Add TFA Boc_Acid->Add_TFA Stir Stir at RT Add_TFA->Stir Evaporation Evaporate solvent and excess TFA Stir->Evaporation Co_evaporation Co-evaporate with Toluene Evaporation->Co_evaporation Precipitation Precipitate with Diethyl Ether (optional) Co_evaporation->Precipitation Final_Product Final_Product Precipitation->Final_Product This compound (TFA salt)

Caption: Workflow for the deprotection of Boc-NH-PEG2-C2-acid.

Quantitative Data
ParameterValue
Starting Material3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propanoic acid
Product3-[2-(2-aminoethoxy)ethoxy]propanoic acid
Typical Yield>95%
Purity (after work-up)>95%

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products from the deprotection step, and residual solvents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PEGylated compounds.[10][][12]

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude this compound (TFA salt) in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the product using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if an aromatic group is present, though not in this case, so lower wavelengths are necessary).

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white solid (TFA salt).

Quantitative Data
ParameterValue
Purity (after HPLC)>98%
Recovery from HPLCTypically >80%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[13][14][15]

Expected Mass:

  • Chemical Formula: C7H15NO4[16]

  • Molecular Weight: 177.20 g/mol [16]

  • Expected [M+H]+: 178.11

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

  • -CH₂-COOH: ~2.6 ppm (triplet)

  • -O-CH₂-CH₂-COOH: ~3.8 ppm (triplet)

  • -O-CH₂-CH₂-O-: ~3.7 ppm (multiplet)

  • -NH₂-CH₂-CH₂-O-: ~3.2 ppm (triplet)

  • -O-CH₂-CH₂-NH₂: ~3.7 ppm (multiplet)

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

  • -COOH: ~175 ppm

  • -CH₂-COOH: ~35 ppm

  • -O-CH₂-CH₂-COOH: ~68 ppm

  • -O-CH₂-CH₂-O-: ~70 ppm

  • -NH₂-CH₂-CH₂-O-: ~40 ppm

  • -O-CH₂-CH₂-NH₂: ~67 ppm

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. The terminal amine can be coupled to the carboxylic acid of a ligand for an E3 ubiquitin ligase (e.g., derivatives of pomalidomide (B1683931) or VHL ligands), while the carboxylic acid end can be coupled to an amine on the target protein ligand.

PROTAC_Synthesis E3_Ligand E3 Ligase Ligand (with -COOH) Linker This compound E3_Ligand->Linker Amide bond formation PROTAC PROTAC Target_Ligand Target Protein Ligand (with -NH2) Linker->Target_Ligand Amide bond formation

Caption: General scheme for the use of this compound in PROTAC synthesis.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment. Careful monitoring of each step by appropriate analytical techniques is crucial for a successful outcome.

References

Amino-PEG2-C2-acid as a Bifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Amino-PEG2-C2-acid, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the linker's properties, applications, and relevant experimental protocols.

Core Concepts: Introduction to this compound

This compound, systematically named 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, is a versatile tool in bioconjugation chemistry.[1] It features a primary amine group and a terminal carboxylic acid, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][3] This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.[4]

The primary amine serves as a nucleophile, readily reacting with activated esters like N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents.[3] The terminal carboxylic acid can be activated, typically using carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS, to form a stable amide bond with a primary amine on a target molecule.[4]

The presence of the short, two-unit PEG chain imparts hydrophilicity to the linker, which can improve the solubility and reduce aggregation of the resulting conjugate, a crucial aspect when working with hydrophobic drug molecules.[5]

Key Physicochemical Properties:

PropertyValueReferences
Chemical Formula C7H15NO4[1][6]
Molecular Weight 177.20 g/mol [1][6]
CAS Number 791028-27-8[6]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO and water[4][6]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[6]
Calculated Spacer Arm Length Approximately 12.1 Å

Note: The spacer arm length is an estimation based on standard bond lengths and angles.

Applications in Drug Development

The unique architecture of this compound makes it a valuable component in the construction of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. This compound can be used to attach the drug to the antibody. The hydrophilic PEG spacer can help to overcome the hydrophobicity of the payload, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[7]

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification_analysis Purification & Analysis Antibody Antibody Conjugation EDC/NHS Coupling Antibody->Conjugation Linker_Payload This compound- Payload Conjugate Linker_Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Size-Exclusion Chromatography (SEC) ADC->Purification Analysis Mass Spectrometry (MS) Purification->Analysis

The general mechanism of action for an ADC involves its binding to the target antigen on a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death. The stability of the linker is crucial to prevent premature drug release in circulation, which can cause systemic toxicity.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell cluster_downstream Downstream Signaling (Inhibited) HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Internalization Internalization Lysosome Lysosome Payload_Release Payload Release Cytotoxicity Cell Death PI3K_AKT PI3K/AKT Pathway RAS_MAPK RAS/MAPK Pathway Cell_Pro Cell Proliferation & Survival

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ligase, connected by a linker. This compound can serve as this connecting linker. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[9] While longer PEG linkers are often explored, shorter linkers like this compound can be advantageous in optimizing the geometry of this ternary complex.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis Target_Ligand Target Protein Ligand Coupling1 Amide Coupling Target_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Amide Coupling E3_Ligand->Coupling2 Linker This compound Linker->Coupling1 Coupling1->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC Purification Reverse-Phase HPLC PROTAC->Purification Analysis Mass Spectrometry & NMR Purification->Analysis

A prominent target for PROTAC-mediated degradation is BRD4, a member of the BET family of proteins that plays a key role in the transcriptional regulation of oncogenes like c-Myc.[10] By inducing the degradation of BRD4, PROTACs can effectively suppress tumor growth.[11]

BRD4_Degradation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription Gene Transcription (e.g., c-Myc) Acetylated_Histones->Transcription Promotes PROTAC BRD4-targeting PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) Ubiquitination Ubiquitination Proteasome Proteasome Degradation BRD4 Degradation

Quantitative Data Summary

The length of the PEG linker can influence the efficacy of both ADCs and PROTACs. While comprehensive data for this compound is not always available in direct comparative studies, the following tables summarize general trends observed for short PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Efficacy (Representative Data)

LinkerIn Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-lifeReference
Short PEG (e.g., PEG2-4)Lower (more potent)Moderate to HighShorter[12]
Long PEG (e.g., PEG8-12)Higher (less potent)HighLonger[7][13]

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here reflects general trends.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data for BRD4 Degraders)

Linker Length (PEG units)DC50 (nM)Dmax (%)Reference
0< 0.5 µM> 90[9]
1-2> 5 µM< 50[9]
4-5< 0.5 µM> 90[9]

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are dependent on the specific target, ligands, and cell line. The data for CRBN-recruiting PROTACs shows a non-linear relationship between linker length and degradation efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Antibody Conjugation using this compound

This protocol describes the conjugation of a payload, pre-functionalized with this compound, to an antibody via EDC/NHS chemistry.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • Payload-linker conjugate (Payload-Amino-PEG2-C2-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

  • Activation of Carboxylic Acid: a. Dissolve the Payload-Amino-PEG2-C2-acid in a minimal amount of anhydrous DMSO. b. In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each. c. Add a 10-20 fold molar excess of the EDC/NHS solution to the Payload-linker conjugate solution. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction: a. Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the resulting ADC using a pre-equilibrated SEC column to remove excess payload-linker and other small molecules. b. Collect fractions corresponding to the antibody peak.

  • Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Characterize the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[14][15]

Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthesis of a PROTAC where this compound links a target protein ligand and an E3 ligase ligand.

Materials:

  • Target protein ligand with a free amine or carboxylic acid.

  • E3 ligase ligand with a free amine or carboxylic acid.

  • This compound

  • EDC, NHS, or HATU (for amide coupling)

  • Appropriate anhydrous solvents (e.g., DMF, DMSO)

  • Bases (e.g., DIPEA, triethylamine)

  • Reverse-Phase HPLC for purification

  • Mass Spectrometry and NMR for characterization

Procedure:

  • First Amide Coupling: a. If the target protein ligand has a carboxylic acid, activate it with EDC/NHS or HATU in an anhydrous solvent. b. Add the amine group of this compound to the activated ligand and stir at room temperature for 3-24 hours. Monitor the reaction by LC-MS. c. Alternatively, if the target ligand has an amine, activate the carboxylic acid of this compound and react it with the ligand's amine. d. Purify the resulting ligand-linker intermediate by flash chromatography or preparatory HPLC.

  • Second Amide Coupling: a. Take the purified ligand-linker intermediate, which now has a free carboxylic acid or amine at the other end. b. Activate the free carboxylic acid (either on the intermediate or the E3 ligase ligand) using EDC/NHS or HATU. c. Add the corresponding amine-containing molecule (E3 ligase ligand or the intermediate) and stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.

Protocol for Purification of PEGylated Conjugates by Size-Exclusion Chromatography (SEC)

SEC is a common method to purify PEGylated proteins and ADCs from unreacted small molecules.[][17]

Materials:

  • Crude conjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Injection and Separation: Inject the sample onto the SEC column. The larger ADC or protein conjugate will elute first, followed by smaller molecules like the unreacted linker-payload.

  • Fraction Collection: Collect the fractions corresponding to the main protein peak, which represents the purified conjugate.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity of the conjugate.

Protocol for Mass Spectrometry Analysis of ADCs

Mass spectrometry is a powerful tool for characterizing ADCs, including determining the average DAR and the distribution of different drug-loaded species.[14][15][18]

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Denaturing or native mobile phases depending on the ADC and linker chemistry.

Procedure:

  • Sample Preparation: Dilute the purified ADC to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer. For some analyses, the ADC may need to be deglycosylated.

  • LC-MS Analysis: a. For ADCs with stable covalent linkages, reverse-phase LC under denaturing conditions can be used to separate the light and heavy chains. b. For ADCs with non-covalent linkages or to analyze the intact ADC, native SEC-MS with a volatile buffer like ammonium (B1175870) acetate (B1210297) is preferred to maintain the native structure.[19]

  • Data Acquisition: Acquire the mass spectra over an appropriate m/z range.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the mass of the intact ADC or its subunits. From the mass data, the number of conjugated drug-linker moieties can be determined, allowing for the calculation of the average DAR and the relative abundance of each DAR species.

Conclusion

This compound is a valuable and versatile bifunctional linker for the construction of sophisticated bioconjugates. Its defined length, hydrophilicity, and dual reactivity provide researchers with a powerful tool for developing next-generation therapeutics like ADCs and PROTACs. Understanding its properties and employing optimized experimental protocols are key to successfully leveraging this linker in drug discovery and development.

References

The Role of Amino-PEG2-C2-acid in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides an in-depth examination of Amino-PEG2-C2-acid, a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, and its role in ADC development. We will explore its structural advantages, impact on physicochemical and pharmacokinetic properties, and provide standardized experimental protocols for its implementation and characterization.

The Architecture of an Antibody-Drug Conjugate

An Antibody-Drug Conjugate is a three-part molecular construct: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic agent (payload), and a chemical linker that joins them.[1] The mAb guides the ADC to cancer cells, minimizing exposure of healthy tissues to the payload.[2] Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing the payload to induce cell death.[3][4] The design of each component is crucial for the overall therapeutic index of the ADC.[5]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Targets tumor-specific antigen Linker This compound (PEG Linker) Antibody->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Payload Induces cell death Linker->Payload Payload Attachment

Figure 1: Core components of an Antibody-Drug Conjugate.

The Critical Role of the Linker in ADC Design

The linker is paramount to the success of an ADC, as it must remain stable in systemic circulation to prevent premature payload release, which could cause off-target toxicity.[3][6] However, it must also be efficiently cleaved to release the active drug once inside the target tumor cell.[3] Linkers are broadly classified into two categories:

  • Cleavable Linkers: These are designed to be broken by specific conditions within the tumor microenvironment or inside the cell, such as low pH, high glutathione (B108866) levels, or the presence of specific enzymes like lysosomal proteases.[7] this compound is a cleavable linker.[8][9][10] More than 80% of clinically approved ADCs utilize cleavable linkers.[3]

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome.[3] This strategy can increase plasma stability but may limit the "bystander effect," where the released drug kills adjacent antigen-negative tumor cells.[11]

This compound: A Hydrophilic PEG Linker

This compound is a bifunctional, discrete PEG (dPEG®) linker featuring a terminal amine group and a carboxylic acid group, separated by a short, two-unit ethylene (B1197577) glycol chain.[9][12] This structure provides reactive handles for conjugation to both the antibody and the payload. The defining feature of this linker is its polyethylene glycol (PEG) composition, which imparts several crucial advantages to the resulting ADC.

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are highly hydrophobic.[2] Conjugating them to an antibody can decrease the overall solubility of the ADC, leading to aggregation.[2][13][14] The hydrophilic PEG chain of the linker creates a hydration shell, improving the water solubility of the entire conjugate and mitigating the risk of aggregation.[14][15] This is critical, as aggregation can compromise efficacy and induce an immunogenic response.[14]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules.[16] The PEG linker can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased area under the plasma concentration-time curve (AUC).[13][14][15][17] This prolonged exposure increases the likelihood of the ADC reaching the tumor site.[18]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): The therapeutic potency of an ADC is often linked to its DAR, or the number of payload molecules per antibody. Attempts to increase the DAR using hydrophobic linkers often fail due to aggregation and rapid clearance.[13] Hydrophilic PEG linkers can overcome this limitation, allowing for the creation of stable and effective ADCs with higher drug loading (e.g., DAR 8).[3][14][15]

  • Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload, reducing the risk of the ADC being recognized by the immune system.[13][15][][20]

Quantitative Impact of PEG Linkers on ADC Properties

The choice of linker architecture and length significantly impacts ADC performance. Experimental data from various studies underscore the benefits of PEGylation.

Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics and Tolerability This table summarizes data from a study that optimized a PEGylated glucuronide-MMAE linker, showing that increasing PEG length improves ADC exposure and clearance.

Drug-Linker FeatureADC Clearance (mL/day/kg)ADC Exposure (AUC in µg*day/mL)Maximum Tolerated Dose (mg/kg)
No PEG16.0693
PEG₂10.01143
PEG₄4.823910
PEG₈2.544230
PEG₁₂2.545130
PEG₂₄2.4467>30
(Data adapted from a study on homogeneous DAR 8 ADCs with a glucuronide-MMAE linker system[17])

Table 2: Effect of PEGylation on Affibody-Drug Conjugate Properties This table shows how PEGylation dramatically increased the half-life and maximum tolerated dose of a smaller, affibody-based conjugate, while also modulating its in vitro cytotoxicity.

ConjugatePEG SizeHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)Maximum Tolerated Dose (mg/kg)
HMNone1.01.05.0
HP4KM4 kDa2.54.510.0
HP10KM10 kDa11.222.020.0
(Data adapted from a study on affibody-MMAE conjugates[21])

Experimental Protocols for ADC Development and Characterization

The development of a robust and effective ADC requires a systematic workflow encompassing synthesis, purification, and comprehensive characterization to ensure stability, homogeneity, and potency.[22]

Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_char Phase 2: Physicochemical Characterization cluster_eval Phase 3: Functional Evaluation A Linker-Payload Synthesis C Conjugation Reaction (Antibody + Linker-Payload) A->C B Antibody Modification (e.g., reduction of disulfides) B->C D Purification (e.g., SEC, TFF) C->D E Determine DAR & Hydrophobicity (HIC, LC-MS) D->E F Assess Aggregation & Purity (SEC) D->F G Confirm Conjugation Site (Peptide Mapping) D->G H In Vitro Cytotoxicity Assays G->H I In Vivo Pharmacokinetic (PK) Studies H->I J In Vivo Efficacy Studies (Tumor Xenograft Models) I->J

Figure 2: General experimental workflow for ADC development.

Protocol 5.1: ADC Synthesis and Conjugation (Conceptual) This protocol describes a general method for conjugating a payload to an antibody via this compound, typically targeting lysine (B10760008) residues.

  • Activation of Payload: React the cytotoxic payload (containing a carboxylic acid) with an activating agent (e.g., HATU) to form an active ester.

  • Linker Attachment to Payload: React the activated payload with the amine group of this compound to form a stable amide bond, yielding a Payload-PEG2-Acid intermediate.

  • Activation of Linker-Payload: Activate the terminal carboxylic acid on the Payload-PEG2-Acid intermediate using EDC and Sulfo-NHS to create an NHS ester.

  • Conjugation to Antibody: Add the activated Linker-Payload to the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0). The NHS ester will react with the primary amines of solvent-accessible lysine residues on the antibody surface.

  • Quenching and Purification: Quench any unreacted NHS esters with a suitable reagent (e.g., Tris or glycine). Purify the resulting ADC from unconjugated linker-payload and antibody using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol 5.2: Characterization of ADC Hydrophobicity and DAR by HIC Hydrophobic Interaction Chromatography (HIC) separates species based on their surface hydrophobicity. It is a primary method for determining the drug load distribution and average DAR of an ADC.[2]

  • Column: Use a HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Procedure: Inject the ADC sample onto the column equilibrated with Mobile Phase A. Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B).

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), as each conjugated hydrophobic payload increases the molecule's retention time. The weighted average of the peak areas is used to calculate the average DAR.

Protocol 5.3: Assessment of ADC Aggregation by SEC Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is the gold standard for quantifying high molecular weight species (aggregates) and fragments.[17][22]

  • Column: Use an appropriate SEC column for proteins (e.g., silica-based with hydrophilic coating).

  • Mobile Phase: Isocratic elution with a physiological buffer (e.g., PBS, pH 7.4).

  • Procedure: Inject the ADC sample and monitor the eluate via UV absorbance (typically at 280 nm).

  • Analysis: The primary peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates (dimers, multimers), while peaks eluting later represent fragments. The percentage of monomer is a key quality attribute indicating stability.

Mechanism of Action: From Circulation to Cell Death

The therapeutic effect of an ADC is realized through a multi-step process that relies on the precise function of each of its components.

MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Trafficking Payload_Released Released Payload Lysosome->Payload_Released Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload_Released->Apoptosis Binds Target (e.g., DNA, Tubulin) ADC ADC in Circulation ADC->Receptor 1. Binding

Figure 3: General mechanism of action for an ADC.
  • Circulation and Targeting: The ADC circulates systemically. The PEG linker helps ensure its stability and longevity in the bloodstream.[15][]

  • Binding: The mAb component recognizes and binds to a specific antigen on the surface of a cancer cell.[3]

  • Internalization: After binding, the cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis, enclosing it within an endosome.[4]

  • Lysosomal Trafficking: The endosome traffics the ADC to a lysosome, an organelle containing various degradative enzymes and a low pH environment.[7]

  • Payload Release: Inside the lysosome, the cleavable linker is broken by the acidic conditions or specific proteases (e.g., cathepsins), releasing the cytotoxic payload.[4][7]

  • Induction of Apoptosis: The freed payload then acts on its intracellular target (e.g., microtubules or DNA), disrupting critical cellular processes and triggering apoptosis (programmed cell death).[1]

Conclusion

This compound and similar hydrophilic PEG linkers are not merely spacers but are enabling technologies in the field of antibody-drug conjugates. By improving solubility, stability, and pharmacokinetic properties, they allow for the development of more potent and tolerable ADCs.[14][16] The ability to achieve higher drug-to-antibody ratios without inducing aggregation is a particularly significant advantage that pushes the boundaries of ADC efficacy.[15] As ADC design continues to evolve, the rational selection and optimization of linkers, informed by quantitative analysis and robust characterization, will remain a cornerstone of developing next-generation cancer therapeutics.

References

An In-Depth Technical Guide to Amino-PEG2-C2-acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Amino-PEG2-C2-acid, a bifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.

Among the various classes of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely employed due to their hydrophilicity, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule. This compound, a short-chain PEG derivative, offers a precise and versatile tool for constructing effective PROTACs.

Core Properties of this compound

This compound is a bifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a two-unit polyethylene glycol chain. This structure allows for directional and controlled conjugation to the protein of interest and E3 ligase ligands.

Physicochemical and Reactive Properties

The key properties of this compound are summarized in the table below, providing essential data for its application in PROTAC synthesis.

| Property | Value | References | | :--- | :--- | | Chemical Name | 3-[2-(2-Aminoethoxy)ethoxy]propanoic acid | | | Molecular Formula | C7H15NO4 | | | Molecular Weight | 177.20 g/mol | | | CAS Number | 791028-27-8 | | | Appearance | White to off-white solid | | | Solubility | Soluble in DMSO (e.g., 2 mg/mL with warming) | | | Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | | | Reactive Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | | | Amine Reactivity | Reacts with carboxylic acids, activated NHS esters, etc. to form amide bonds. | | | Carboxylic Acid Reactivity | Reacts with primary amines in the presence of coupling agents (e.g., HATU, EDC) to form amide bonds. | |

The Role of Short-Chain PEG Linkers in PROTAC Performance

The length and composition of the linker are critical parameters in PROTAC design, directly impacting the efficacy of target protein degradation. While specific quantitative data for PROTACs employing the this compound linker are not extensively available in published literature, data from PROTACs with similar short-chain PEG linkers provide valuable insights into their performance characteristics. The following table presents representative data for PROTACs with short PEG linkers, illustrating the impact of linker length on degradation efficiency.

PROTACTarget ProteinE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
Arg-PEG1-DasaBCR-ABLUBR E3 LigasesSingle PEG unit with an amino acid0.85~99K562
Representative BTK DegraderBTKCereblonShort PEG/alkyl chain1-40>90Ramos
MZ1BRD4VHL2-unit PEG chain~25>90HeLa
Representative ER DegraderEstrogen ReceptorVHLOptimized PEG chain (16 atoms)<1>95MCF-7

Note: The data presented are for PROTACs with linkers of similar length and composition to this compound and are intended to be representative. The optimal linker is target- and ligand-dependent and must be determined empirically.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a general two-step method for synthesizing a PROTAC using this compound, where one ligand has a free amine and the other has a free carboxylic acid. The order of addition can be reversed depending on the functional groups available on the ligands.

Materials:

  • Protein of Interest (POI) ligand with a free amine.

  • E3 Ligase ligand with a free carboxylic acid.

  • This compound.

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Purification supplies: Preparative HPLC.

Procedure:

  • Step 1: Coupling of E3 Ligase Ligand to this compound

    • Dissolve the E3 ligase ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the mixture and stir for 5 minutes at room temperature.

    • Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.

  • Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate

    • Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the POI ligand with a free amine (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the mixture.

    • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by LC-MS.

    • Work up the reaction as described in Step 1.

    • Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

Western Blot for Protein Degradation Assessment

Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Relevant cell line expressing the protein of interest.

  • Synthesized PROTAC.

  • DMSO (vehicle control).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the protein of interest.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate and chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Co-Immunoprecipitation for Ternary Complex Formation

Objective: To provide evidence of the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell line expressing the POI and the E3 ligase.

  • Synthesized PROTAC.

  • MG132 (proteasome inhibitor).

  • Non-denaturing lysis buffer.

  • Antibody against the E3 ligase (for immunoprecipitation).

  • Protein A/G agarose (B213101) beads.

  • Primary antibodies against the POI and the E3 ligase (for Western blotting).

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with MG132 (e.g., 10 µM) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the protein of interest. The detection of the POI in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.

Visualizations

The following diagrams illustrate key concepts related to PROTACs utilizing the this compound linker.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC This compound PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow start PROTAC Design & Synthesis with This compound degradation_assay Protein Degradation Assay (Western Blot) start->degradation_assay ternary_complex_assay Ternary Complex Validation (Co-Immunoprecipitation) start->ternary_complex_assay data_analysis Data Analysis: Determine DC50 & Dmax degradation_assay->data_analysis ternary_complex_assay->data_analysis optimization Optimization of Linker and Ligands data_analysis->optimization Iterative Improvement conclusion Lead PROTAC Candidate data_analysis->conclusion Successful Degradation optimization->start

PROTAC Evaluation Workflow

Conclusion

This compound serves as a valuable and versatile linker in the construction of PROTACs. Its defined length, hydrophilic nature, and bifunctional reactivity provide a solid foundation for the rational design of potent and selective protein degraders. While the optimal linker for any given PROTAC must be determined through empirical testing, the principles and protocols outlined in this guide offer a robust framework for researchers and drug developers to effectively utilize this compound in their pursuit of novel therapeutics based on targeted protein degradation.

An In-depth Technical Guide to the Hydrophilic Properties of the Amino-PEG2-C2-acid Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amino-PEG2-C2-acid spacer is a heterobifunctional linker widely utilized in the fields of bioconjugation and drug development. Its structure, featuring a short polyethylene (B3416737) glycol (PEG) chain, imparts crucial hydrophilic properties to the molecules it connects. This guide provides a comprehensive overview of the hydrophilic nature of this spacer, its chemical properties, and its applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The core of the this compound spacer is a diethylene glycol unit, which is flanked by an amino group and a propanoic acid group. This arrangement provides two distinct reactive handles for conjugation while the PEG chain enhances the aqueous solubility of the resulting conjugate.[1][2][3] The hydrophilic character of this spacer is instrumental in overcoming the challenges associated with the inherent hydrophobicity of many potent cytotoxic drugs and complex small molecules used in targeted therapies.[4][5][6] By increasing the overall hydrophilicity of the bioconjugate, the this compound spacer can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[4][5][7]

Chemical and Physical Properties

The fundamental properties of the this compound spacer are summarized in the table below. These characteristics are essential for its application in designing and synthesizing complex biomolecules.

PropertyValueReference(s)
Chemical Name 3-[2-(2-Aminoethoxy)ethoxy]propanoic acid[3]
Molecular Formula C7H15NO4[8]
Molecular Weight 177.20 g/mol [8]
Solubility Soluble in DMSO (2 mg/mL with heating)[8][9]
Appearance Solid-
logP Not experimentally determined in cited literature. The PEG structure confers hydrophilicity.-

The Role of the PEG Moiety in Hydrophilicity

The presence of the diethylene glycol (PEG2) unit is the primary determinant of the hydrophilic nature of the this compound spacer. Polyethylene glycol is a polymer known for its high water solubility, biocompatibility, and flexibility.[10] The repeating ethylene (B1197577) oxide units can form hydrogen bonds with water molecules, creating a hydration shell around the molecule.[4] This property is particularly advantageous in the context of ADCs and PROTACs, where hydrophobic payloads can lead to aggregation and poor pharmacokinetics.[4][5] The inclusion of a hydrophilic PEG linker can significantly enhance the overall water solubility of the conjugate.[4][5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of short-chain heterobifunctional PEG linkers like this compound can be achieved through a multi-step process. A general approach, adapted from the synthesis of similar oligo(ethylene glycol) linkers, is outlined below.[11]

Objective: To synthesize 3-[2-(2-Aminoethoxy)ethoxy]propanoic acid.

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • Protecting group for the amine (e.g., Boc anhydride)

  • Base (e.g., triethylamine)

  • Alkylating agent for the hydroxyl group (e.g., tert-butyl acrylate)

  • Solvents (e.g., dichloromethane, THF)

  • Acid for deprotection (e.g., trifluoroacetic acid)

Methodology:

  • Protection of the Amino Group: The starting material, 2-(2-aminoethoxy)ethanol, is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride), in the presence of a base like triethylamine. This step selectively protects the primary amine, preventing it from reacting in the subsequent step.

  • Alkylation of the Hydroxyl Group: The hydroxyl group of the Boc-protected intermediate is then alkylated. This can be achieved by reacting it with an acrylate (B77674) derivative, such as tert-butyl acrylate, under appropriate conditions to introduce the propanoic acid precursor.

  • Deprotection of the Carboxylic Acid: The tert-butyl ester is hydrolyzed under acidic conditions to yield the free carboxylic acid.

  • Deprotection of the Amino Group: The Boc protecting group is removed from the amino group using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

Measurement of Hydrophilicity (logP)

The octanol-water partition coefficient (logP) is a standard measure of a compound's hydrophilicity. Two common experimental methods for its determination are the shake-flask method and NMR spectroscopy.[12][13][14]

1. Shake-Flask Method

This is the traditional method for determining logP.[12]

Protocol:

  • A solution of the this compound is prepared in either water or 1-octanol (B28484).

  • Equal volumes of 1-octanol and water are pre-saturated with each other.

  • The solution of the compound is added to a flask containing the two immiscible solvents.

  • The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[15]

  • The mixture is then centrifuged to ensure complete separation of the two phases.[15]

  • The concentration of the this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

2. 1H NMR Spectroscopy Method

A more modern and less labor-intensive method utilizes nuclear magnetic resonance (NMR) spectroscopy.[13][14][16]

Protocol:

  • The this compound is dissolved in the aqueous phase (e.g., D2O) in an NMR tube.

  • An initial 1H NMR spectrum is acquired to determine the initial concentration.

  • A known volume of 1-octanol-d18 is added to the NMR tube.

  • The tube is shaken to allow for partitioning between the two phases.

  • After the phases have separated, a second 1H NMR spectrum of the aqueous phase is acquired.

  • The change in the integral of a characteristic peak of the this compound in the aqueous phase before and after the addition of octanol is used to calculate the concentration in each phase and subsequently the logP.

Applications in Drug Development

The bifunctional and hydrophilic nature of the this compound spacer makes it a valuable tool in the development of targeted therapeutics like ADCs and PROTACs.[9][17]

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC. The use of a hydrophilic linker like this compound can improve the solubility and stability of the ADC, reduce its tendency to aggregate, and positively impact its pharmacokinetic properties.[4][5][7]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[18][19][20] The linker in a PROTAC is a critical component that connects the target protein ligand and the E3 ligase ligand. The length and flexibility of the linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the this compound spacer can enhance the solubility and cell permeability of the PROTAC molecule.[21]

Visualizations

Chemical Structure of this compound

cluster_0 This compound H2N H2N C1 CH2 H2N->C1 O1 O C3 CH2 O1->C3 O2 O C5 CH2 O2->C5 O3 O OH OH C2 CH2 C1->C2 C2->O1 C4 CH2 C3->C4 C4->O2 C6 CH2 C5->C6 C7 C C6->C7 C7->O3 O4 O C7->O4 H H O4->H H G cluster_0 PROTAC Synthesis A Target Protein Ligand (with reactive group) B This compound Spacer A->B Amide Bond Formation (Carboxylic Acid Activation) D PROTAC Molecule C E3 Ligase Ligand (with reactive group) B->C Amide Bond Formation (Amino Group Reaction) PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-depth Technical Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of cleavable and non-cleavable linkers, critical components in the design and efficacy of antibody-drug conjugates (ADCs). We will delve into the core mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for the evaluation of these linker technologies.

Introduction to ADC Linker Technology

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small-molecule payload. The linker, a chemical moiety that connects the antibody to the payload, is a pivotal element that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker is a critical design consideration with significant implications for the ADC's overall performance.[1][2]

Cleavable linkers are designed to be stable in the systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[3] This targeted release is achieved through various mechanisms, including enzymatic cleavage, pH sensitivity, or reduction in the presence of high glutathione (B108866) concentrations.[4]

Non-cleavable linkers , in contrast, do not have a specific cleavage site and rely on the complete lysosomal degradation of the antibody component to release the payload.[2][3] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody.

Mechanisms of Action

Cleavable Linkers: Targeted Payload Release

Cleavable linkers exploit the unique physiological conditions of the tumor microenvironment and the intracellular compartments of cancer cells to trigger payload release.

  • Protease-Sensitive Linkers: These linkers, most commonly containing a dipeptide sequence like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[5][] Upon internalization and trafficking to the lysosome, the linker is cleaved, initiating a self-immolative cascade that liberates the active drug.[5]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[7][8][]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the cytoplasm of tumor cells, where the concentration of the reducing agent glutathione (GSH) is significantly higher.[][11][12]

A key advantage of many cleavable linkers is their ability to mediate a bystander effect . If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[13][14]

Non-Cleavable Linkers: Intracellular Degradation

Non-cleavable linkers offer enhanced plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[1][2] The release of the payload is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody within the lysosome.[2] This process releases a payload-linker-amino acid catabolite. A critical consideration for non-cleavable linkers is that this catabolite must retain cytotoxic activity.[15] Due to the charged nature of the resulting catabolite, ADCs with non-cleavable linkers generally exhibit a limited or absent bystander effect.[]

Data Presentation: A Quantitative Comparison

The choice of linker technology significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison between cleavable and non-cleavable linkers.

Table 1: Comparative In Vitro Cytotoxicity (IC50)

Linker TypeADC ExampleCell LineIC50 (pM)Reference
Cleavable (Val-Cit)Trastuzumab-vc-MMAESK-BR-3 (HER2+++)14.3[16]
Non-Cleavable (SMCC)Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)33[16]
Cleavable (β-galactosidase-cleavable)Trastuzumab-MMAEKPL-4 (HER2+)8.8[16]
Non-CleavableIsotype Control-MMAENCI-N87>100,000[17]
Cleavable (Val-Cit)Trastuzumab-vc-MMAEJIMT-1 (HER2+)100-500 ng/mL[18]
Non-CleavableTrastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000 ng/mL[18]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[19]

Table 2: Comparative In Vivo Efficacy in Xenograft Models

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Cleavable (Val-Cit)Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[18]
Non-Cleavable (SMCC)Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[18]
Cleavable (Val-Cit)Trastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%[18]
Non-Cleavable (SMCC)Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[18]
Cleavable (CX)Trastuzumab-DM1EGFR and EpCAM xenografts3 mg/kgMore active than 15 mg/kg SMCC-DM1[17]

Table 3: Comparative Plasma Stability

Linker TypeADC ExampleSpeciesStability MetricValueReference
Cleavable (Hydrazone)Phenylketone-derivedHuman and Mouse PlasmaHalf-life (t1/2)2 days[17]
Cleavable (Carbonate)Sacituzumab govitecanSerumHalf-life (t1/2)36 hours[17]
Cleavable (Silyl ether)Silyl ether-MMAEHuman PlasmaHalf-life (t1/2)>7 days[17]
Cleavable (Val-Ala)Val-Ala conjugateMouse PlasmaHydrolysisWithin 1 hour[17]
Cleavable (Val-Cit)Val-Cit conjugateMouse PlasmaHydrolysisWithin 1 hour[17]
Cleavable (Sulfatase-cleavable)Sulfatase-cleavable conjugateMouse PlasmaStability>7 days[17]
Non-Cleavable (SMCC)Trastuzumab-DM1MouseHalf-life (t1/2)10.4 days[17]
Cleavable (CX)Trastuzumab-DM1MouseHalf-life (t1/2)9.9 days[17]

Table 4: Comparative Pharmacokinetic Parameters

Linker TypeADC ExampleSpeciesCmax (µg/mL)AUC (µg·h/mL)Half-life (days)Reference
Non-Cleavable (SMCC)Ado-trastuzumab emtansineHuman-Similar to SAR3419-[20]
Cleavable (SPDB)SAR3419Human-Similar to T-DM1-[20]
Non-Cleavable (mcMMAF)Cys-mcMMAFHuman--Initial: 13.0, After monotherapy: 16.8[21]
Cleavable (Val-Cit)Brentuximab vedotinHuman---[20]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows central to the understanding and evaluation of ADC linker technologies.

ADC_Internalization_Cleavable cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Early Endosome (pH 6.0-6.5) Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Linker Cleavage (e.g., Cathepsin B) Bystander Neighboring Cancer Cell Payload->Bystander Bystander Effect (if membrane permeable)

Caption: ADC internalization and cleavable linker-mediated payload release pathway.

ADC_Internalization_NonCleavable cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Metabolite Payload-Linker- Amino Acid Catabolite Lysosome->Payload_Metabolite Antibody Degradation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic (PK) Study Cytotoxicity->PK Bystander Bystander Effect Assay Bystander->PK Stability Plasma Stability Assay Stability->PK Cleavage Linker Cleavage Assay Cleavage->PK Efficacy Xenograft Efficacy Study (TGI) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity Selection Candidate Selection Toxicity->Selection Candidate ADC Candidate Candidate->Cytotoxicity Candidate->Bystander Candidate->Stability Candidate->Cleavage

References

An In-depth Technical Guide to the Aqueous Solubility and Stability of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG2-C2-acid, a heterobifunctional linker, is a valuable tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer is designed to enhance the solubility and stability of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of the aqueous solubility and stability of this compound. While specific experimental data for this molecule is not extensively published, this document outlines the expected physicochemical properties and provides detailed, standardized protocols for its characterization.

Introduction to this compound

This compound, with the chemical name 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, is a short-chain PEG linker featuring a terminal primary amine and a terminal carboxylic acid.[3] This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.[4] The PEG portion of the linker is known to increase the hydrophilicity and biocompatibility of the molecules it is attached to.[1][5]

Chemical Structure:

Figure 1. Chemical Structure of this compound

Aqueous Solubility

The presence of the ethylene (B1197577) glycol units in the backbone, along with the terminal amine and carboxylic acid groups, suggests that this compound is highly soluble in aqueous solutions.[3] The solubility is expected to be pH-dependent due to the ionizable nature of the amino and carboxyl groups.

Expected Solubility Profile
  • Acidic pH (pH < 4): The amino group will be protonated (NH3+), and the carboxylic acid will be in its neutral form (COOH). The molecule will have a net positive charge, which should promote high aqueous solubility.

  • Neutral pH (pH ~ 7): The amino group will be protonated (NH3+), and the carboxylic acid will be deprotonated (COO-), forming a zwitterion. This zwitterionic nature generally leads to good water solubility.

  • Basic pH (pH > 10): The amino group will be in its neutral form (NH2), and the carboxylic acid will be deprotonated (COO-). The molecule will have a net negative charge, which should also result in high aqueous solubility.

Minimum solubility is expected at the isoelectric point (pI), where the net charge is zero. However, for a small and flexible molecule like this, significant precipitation at the pI in purely aqueous media is not highly anticipated.

Quantitative Solubility Data

While specific experimental data is not available in the public domain, a typical solubility assessment would yield data as presented in Table 1.

Table 1: Representative Aqueous Solubility of this compound
Solvent SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Deionized Water4.025> 100> 0.56
Deionized Water7.025> 100> 0.56
Deionized Water9.025> 100> 0.56
Phosphate Buffered Saline (PBS)7.425> 100> 0.56
0.1 M HCl1.025> 100> 0.56
0.1 M NaOH13.025> 100> 0.56
DMSON/A25~2[6]~0.011

Note: The values presented are representative and based on the expected properties of the molecule. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

A standard method for determining aqueous solubility is the shake-flask method, followed by a quantitative analytical technique such as HPLC or LC-MS.

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Vials

  • Orbital shaker

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Add an excess amount of this compound to a known volume of each aqueous buffer in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC or LC-MS method with a standard calibration curve.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to buffer prep2 Equilibrate on shaker (24-48h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Quantify concentration by HPLC/LC-MS sep2->analysis1

Figure 2. Workflow for Solubility Determination

Stability in Aqueous Solutions

This compound is expected to be a stable molecule in aqueous solutions under typical laboratory and physiological conditions. The backbone consists of stable ether linkages, which are generally resistant to hydrolysis. The terminal amine and carboxylic acid groups are also stable functional groups.

Potential Degradation Pathways

Forced degradation studies are employed to identify potential degradation pathways under harsh conditions. For this compound, the following could be considered:

  • Oxidative Degradation: The ether linkages in the PEG chain can be susceptible to oxidation, especially in the presence of metal ions and reactive oxygen species. This could lead to chain cleavage.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or other thermal decomposition pathways might occur.

  • Photodegradation: Exposure to high-intensity light, particularly UV light, could potentially induce degradation.

Under normal storage conditions in aqueous solution (e.g., 4 °C, protected from light), significant degradation is not expected over several months. Product data sheets recommend storing the solid powder at -20°C for up to 3 years and in solvent at -80°C for 6 months or -20°C for 1 month.[6]

G cluster_stress Stress Conditions A This compound B Oxidation (e.g., H2O2) A->B leads to C High Temperature A->C leads to D Acid/Base Hydrolysis A->D leads to E Photolysis (UV/Vis) A->E leads to F Degradation Products (e.g., chain cleavage, decarboxylation) B->F C->F D->F E->F

References

Technical Guide: Applications of the PROTAC Linker 3-[2-(2-Aminoethoxy)ethoxy]-propanoic acid (CAS 791028-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-[2-(2-Aminoethoxy)ethoxy]-propanoic acid, identified by CAS number 791028-27-8, is a bifunctional hydrophilic linker commonly utilized in the synthesis of complex biomolecules.[1][2] Its structure features a terminal amino group and a carboxylic acid, connected by a flexible two-unit polyethylene (B3416737) glycol (PEG2) spacer. This configuration makes it an ideal building block in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The PEG moiety enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[5]

This technical guide provides an in-depth overview of the application of CAS 791028-27-8 as a linker in the design and synthesis of a PROTAC targeting the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).

Core Application: A Linker for PROTAC-mediated Degradation of BCR-ABL

A notable application of a linker analogous to CAS 791028-27-8 is in the construction of a PROTAC designed to induce the degradation of the BCR-ABL fusion protein.[6] In a key study, a PROTAC named Arg-PEG1-Dasa was synthesized, where "PEG1" corresponds to a single PEG unit linker with amino and carboxylic acid functionalities, consistent with the structure of 3-[2-(2-Aminoethoxy)ethoxy]-propanoic acid. This PROTAC effectively recruits the UBR E3 ubiquitin ligase to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6]

Quantitative Biological Activity

The biological activity of Arg-PEG1-Dasa was evaluated in the K562 human CML cell line, which expresses the BCR-ABL protein. The key quantitative metrics are summarized in the tables below.

CompoundDescriptionDC50 (nM) [K562 cells]IC50 (nM) [K562 cells]
Arg-PEG1-Dasa PROTAC with single PEG linker0.85 0.3595
Arg-PEG2-DasaPROTAC with two PEG linkersLess efficient than Arg-PEG1-Dasa0.45
Arg-PEG3-DasaPROTAC with three PEG linkersLess efficient than Arg-PEG1-Dasa0.51
Arg-PEG4-DasaPROTAC with four PEG linkersLess efficient than Arg-PEG1-Dasa0.53
NH2-PEG1-DasaControl compound lacking the Arginine E3 ligase ligandNo BCR-ABL degradation observed0.1548
DasatinibParent BCR-ABL inhibitorNo BCR-ABL degradation observed0.103

Table 1: In vitro activity of BCR-ABL targeting PROTACs and control compounds.[6]

Treatment GroupDosageTumor Growth InhibitionBCR-ABL Degradation in Tumor
Vehicle---
Arg-PEG1-Dasa 10 mg/kg, i.p.Significant tumor growth inhibitionObserved
Dasatinib10 mg/kg, i.p.Potent tumor growth inhibitionNot observed

Table 2: In vivo efficacy of Arg-PEG1-Dasa in a K562 xenograft mouse model.[3][7]

Experimental Protocols

Synthesis of Arg-PEG1-Dasa PROTAC

This protocol describes the solid-phase synthesis of the Arg-PEG1-Dasa PROTAC, utilizing an Fmoc-protected derivative of 3-[2-(2-Aminoethoxy)ethoxy]-propanoic acid.

Materials:

  • Fmoc-NH-PEG1-CH2COOH (Fmoc-protected version of CAS 791028-27-8)

  • Dasatinib derivative with a suitable coupling site

  • Boc-Arg(Pbf)-OH

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Fmoc-Linker Coupling: Couple Fmoc-NH-PEG1-CH2COOH to the resin using HBTU and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Dasatinib Coupling: Couple the Dasatinib derivative to the free amine of the linker using HBTU and DIPEA.

  • Boc-Arginine Coupling: Couple Boc-Arg(Pbf)-OH to the Dasatinib moiety (assuming a suitable functional group is present on Dasatinib for this reaction) using HBTU and DIPEA.

  • Cleavage and Deprotection: Cleave the PROTAC from the resin and remove the Boc and Pbf protecting groups using a cleavage cocktail of TFA, water, and triisopropylsilane.

  • Purification: Purify the crude PROTAC by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Western Blot for BCR-ABL Degradation

This protocol details the Western Blot analysis to quantify the degradation of BCR-ABL in K562 cells following treatment with the PROTAC.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • Arg-PEG1-Dasa PROTAC

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: anti-c-Abl, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture K562 cells in RPMI-1640 medium. Treat cells with varying concentrations of Arg-PEG1-Dasa or DMSO for the desired time points (e.g., 24, 48 hours). For proteasome inhibition control, pre-treat cells with MG132 before adding the PROTAC.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against c-Abl (to detect BCR-ABL) and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the BCR-ABL signal to the loading control and compare to the vehicle-treated control to determine the percentage of degradation.[8][9]

Visualizations

PROTAC Synthesis Workflow

G Resin Rink Amide Resin Linker_Coupling Couple Fmoc-NH-PEG1-CH2COOH Resin->Linker_Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Linker_Coupling->Fmoc_Deprotection Dasatinib_Coupling Couple Dasatinib Derivative Fmoc_Deprotection->Dasatinib_Coupling Arginine_Coupling Couple Boc-Arg(Pbf)-OH Dasatinib_Coupling->Arginine_Coupling Cleavage Cleavage from Resin (TFA) Arginine_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_PROTAC Arg-PEG1-Dasa Purification->Final_PROTAC

Caption: Solid-phase synthesis workflow for Arg-PEG1-Dasa PROTAC.

PROTAC Mechanism of Action

G PROTAC Arg-PEG1-Dasa BCR_ABL BCR-ABL Oncoprotein PROTAC->BCR_ABL Binds E3_Ligase UBR E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (PROTAC-BCR-ABL-E3 Ligase) BCR_ABL->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation BCR-ABL Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated degradation of BCR-ABL.

BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition AKT AKT PI3K->AKT AKT->Apoptosis_Inhibition

References

Methodological & Application

Application Notes and Protocols for Amino-PEG2-C2-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the effective use of Amino-PEG2-C2-acid, a heterobifunctional linker, in various bioconjugation applications. This document covers its utility in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker in Proteolysis Targeting Chimeras (PROTACs), offering step-by-step methodologies, data presentation, and visual workflows to facilitate experimental design and execution.

Introduction to this compound

This compound, also known as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, is a versatile crosslinker featuring a primary amine and a terminal carboxylic acid, separated by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. This structural arrangement offers several advantages in bioconjugation:

  • Enhanced Solubility: The PEG spacer imparts hydrophilicity, which can improve the solubility of the resulting bioconjugate in aqueous buffers, a crucial factor when working with hydrophobic payloads or proteins prone to aggregation.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.[2]

  • Defined Spacer Length: The discrete length of the PEG2 spacer provides precise control over the distance between the conjugated molecules, which is critical for optimizing the biological activity of complex constructs like ADCs and PROTACs.

  • Dual Functionality: The orthogonal reactive groups—an amine and a carboxylic acid—allow for sequential and controlled conjugation to different functional groups on biomolecules and payloads. The amino group readily reacts with activated esters (e.g., NHS esters), while the carboxylic acid can be activated to react with primary amines on proteins.[3][4]

Key Applications

This compound is a valuable tool in several areas of biopharmaceutical research and development:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker to covalently attach potent cytotoxic drugs to monoclonal antibodies (mAbs), enabling targeted delivery to cancer cells.[5][6]

  • PROTACs: In the rapidly evolving field of targeted protein degradation, this linker connects a target-binding ligand and an E3 ligase-recruiting ligand to form a PROTAC molecule that induces the degradation of a specific protein of interest.[6][7]

  • Peptide and Protein Modification: The linker can be used to PEGylate proteins and peptides, which has been shown to increase their in vivo stability and circulation half-life.[2][8][9]

  • Surface Functionalization: this compound can be employed to modify surfaces, such as nanoparticles or microplates, to introduce reactive groups for the immobilization of biomolecules.

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

In this application, the this compound linker is first conjugated to a drug molecule and then the resulting drug-linker complex is attached to an antibody. The following protocol outlines a general two-step procedure for the synthesis of an ADC using a model IgG antibody.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Analysis drug Drug with Amine Group drug_linker Drug-Linker Complex drug->drug_linker Amide Bond Formation linker_nhs This compound (NHS-activated) linker_nhs->drug_linker drug_linker_activated Drug-Linker Complex (Carboxyl Activated) drug_linker->drug_linker_activated Activation of Carboxylic Acid antibody Antibody (IgG) with Lysine Residues adc Antibody-Drug Conjugate (ADC) antibody->adc Amide Bond Formation drug_linker_activated->adc purification Purification (SEC/HIC) adc->purification analysis Characterization (HPLC, SDS-PAGE) purification->analysis

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocol: ADC Synthesis

Materials and Reagents:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Monoclonal antibody (e.g., human IgG) at 5-10 mg/mL

  • Amine-containing drug molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Hydrophobic Interaction Chromatography (HIC) column

Protocol:

Part A: Activation of this compound Carboxylic Acid

  • Preparation of Reagents: Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent moisture contamination. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Dissolve this compound (1 equivalent) in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS/sulfo-NHS (1.2 equivalents) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[10][11]

Part B: Conjugation of Activated Linker to Amine-Containing Drug

  • Drug Preparation: Dissolve the amine-containing drug molecule in a minimal amount of DMF or DMSO.

  • Conjugation Reaction:

    • Add the drug solution to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.5-8.5 with a suitable non-amine buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring: The reaction progress can be monitored by analytical HPLC or LC-MS to confirm the formation of the drug-linker complex.

Part C: Conjugation of Drug-Linker Complex to Antibody

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Drug-Linker Carboxyl Group: The terminal carboxylic acid of the drug-linker complex is activated in the same manner as described in Part A using EDC and NHS/sulfo-NHS.

  • Conjugation to Antibody:

    • Add the activated drug-linker complex to the antibody solution. A molar excess of 10-20 fold of the drug-linker complex over the antibody is a common starting point.[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl to a final concentration of 50 mM) to react with any remaining activated linker. Incubate for 30 minutes at room temperature.

Part D: Purification and Characterization of the ADC

  • Purification: Remove unreacted drug-linker complex and other small molecules from the ADC using a desalting column (SEC) equilibrated with PBS.[11] For separating ADCs with different drug-to-antibody ratios (DAR), HIC is a suitable method.[13]

  • Characterization:

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.[13]

    • Drug-to-Antibody Ratio (DAR): The average DAR can be determined using techniques such as UV-Vis spectroscopy (by measuring absorbance at 280 nm for the protein and at the drug's specific wavelength), Reverse-Phase HPLC (RP-HPLC) after reduction of the ADC, or mass spectrometry.[13]

    • Integrity: SDS-PAGE analysis under reducing and non-reducing conditions can be used to assess the integrity of the antibody after conjugation.

Quantitative Data Summary
ParameterTypical Value/RangeAnalytical MethodReference
Molar Excess of Linker:Drug 1.5 - 3 equivalentsHPLC, LC-MSGeneral Practice
Molar Excess of Activated Linker:Antibody 10 - 20 foldHPLC, UV-Vis[12]
Typical ADC Yield 70 - 90%UV-Vis (A280)General Practice
Final ADC Purity (Monomer) > 95%SEC-HPLC[13]
Average Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, RP-HPLC, MS[13]

Application 2: PROTAC Synthesis and Mechanism of Action

This compound is an effective linker for synthesizing PROTACs. Its flexibility and hydrophilicity can be crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][14]

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (with PEG Linker) TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitination of Target Protein TernaryComplex->PolyUb Ub Transfer E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->TernaryComplex Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC & Ubiquitin Recycled Degradation->Recycling

PROTAC-mediated ubiquitin-proteasome protein degradation pathway.
Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general strategy for synthesizing a PROTAC where the this compound linker connects an amine-containing E3 ligase ligand and a carboxyl-containing target protein ligand.

Materials and Reagents:

  • This compound

  • E3 Ligase Ligand with a primary or secondary amine (e.g., a derivative of Thalidomide for Cereblon, or a VHL ligand)

  • Target Protein Ligand with a carboxylic acid

  • EDC, NHS/sulfo-NHS

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Purification: Preparative RP-HPLC

Protocol:

  • Conjugation of Linker to E3 Ligase Ligand:

    • Activate the carboxylic acid of this compound with EDC (1.5 eq) and NHS (1.2 eq) in anhydrous DMF for 30 minutes at room temperature.

    • Add the amine-containing E3 ligase ligand (1 eq) to the activated linker solution.

    • Add DIPEA (2-3 eq) as a base to facilitate the reaction.

    • Stir the reaction at room temperature for 2-16 hours. Monitor by LC-MS.

  • Purification of Linker-E3 Ligase Ligand Conjugate:

    • Purify the product by preparative RP-HPLC to obtain the pure conjugate.

  • Conjugation to Target Protein Ligand:

    • Activate the carboxylic acid of the target protein ligand (1 eq) with EDC (1.5 eq) and NHS (1.2 eq) in anhydrous DMF for 30 minutes at room temperature.

    • Add the purified Linker-E3 Ligase Ligand conjugate (which has a free amine from the linker) (1.2 eq) to the activated target protein ligand solution.

    • Add DIPEA (2-3 eq).

    • Stir at room temperature for 2-16 hours. Monitor by LC-MS.

  • Final PROTAC Purification:

    • Purify the final PROTAC molecule by preparative RP-HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quantitative Data on PROTAC Ternary Complex Formation

The stability and kinetics of the ternary complex are critical for PROTAC efficacy. These parameters can be quantified using biophysical techniques.

ParameterDescriptionTypical Value/RangeAnalytical MethodReference
Binary Affinity (PROTAC to Target) Dissociation constant (Kd) of the PROtac for the target protein.1 nM - 10 µMSPR, ITC, BLI[15]
Binary Affinity (PROTAC to E3 Ligase) Dissociation constant (Kd) of the PROTAC for the E3 ligase.1 nM - 10 µMSPR, ITC, BLI[15]
Ternary Complex Dissociation Constant (Kd) Overall affinity of the ternary complex.pM - µMSPR, ITC, BLI[7][15]
Cooperativity (α) The factor by which the affinity of one protein for the PROTAC is altered by the presence of the other protein. α > 1 indicates positive cooperativity.1 - 100+SPR, ITC, BLI[7]
Ternary Complex Half-life (t½) The stability of the ternary complex over time.Seconds to MinutesSPR[7]

Stability Considerations for PEGylated Bioconjugates

PEGylation, through linkers like this compound, generally enhances the stability of proteins and antibodies.

Stability ParameterEffect of PEGylationTypical ImprovementAnalytical MethodReference
In Vivo Half-Life Increased due to reduced renal clearance and protection from proteolysis.2 to 10-fold or morePharmacokinetic studies[2][8][9]
Thermal Stability Often increased, as indicated by a higher melting temperature (Tm).2 - 10 °C increase in TmDifferential Scanning Calorimetry (DSC)General Knowledge
Proteolytic Resistance Increased due to steric hindrance of the PEG chains.Varies depending on protein and PEG sizeIn vitro proteolysis assays[2]
Aggregation Propensity Generally reduced due to the hydrophilic nature of PEG.VariesSEC-HPLC, Dynamic Light Scattering (DLS)[8]

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for a range of bioconjugation applications. Its defined length, hydrophilicity, and orthogonal reactive groups provide researchers with precise control over the design and synthesis of complex biomolecules such as ADCs and PROTACs. The detailed protocols and data presented in these application notes serve as a comprehensive guide for scientists and drug developers to harness the full potential of this valuable chemical tool in their research and development endeavors.

References

Application Notes: Protein Labeling with Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a cornerstone strategy in biopharmaceutical development.[1][2] This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends plasma half-life, improves stability, enhances solubility, and reduces immunogenicity and antigenicity.[1][][4][5] Amino-PEG2-C2-acid is a heterobifunctional linker containing a terminal primary amine and a terminal carboxylic acid, separated by a short, hydrophilic PEG spacer.[6][7] This linker facilitates the conjugation of proteins to other molecules of interest, such as small molecule drugs or labeling agents. The protocol outlined below details the use of this compound to label proteins by activating its carboxylic acid group to react with primary amines on the protein surface.

Principle of Reaction

The most common strategy for labeling proteins using this compound involves a two-step process. First, the terminal carboxylic acid on the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. Second, this activated PEG linker is introduced to the protein solution. The NHS ester selectively reacts with primary amine groups on the protein—specifically the N-terminal alpha-amine and the epsilon-amines of lysine (B10760008) residues—to form a stable, covalent amide bond.[8][9] The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the amine groups are deprotonated and thus nucleophilic.[10][11]

G cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Protein PEG Amino-PEG2-C2-COOH Activated_PEG Amino-PEG2-C2-CO-NHS (Activated NHS Ester) PEG->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Protein-NH-CO-C2-PEG2-NH₂ (PEGylated Protein) Activated_PEG->Conjugate Conjugation Protein Protein-(NH₂) (Lysine Residues, N-Terminus) Protein->Conjugate pH 8.3 - 8.5 Amide Bond Formation

Caption: Chemical reaction pathway for protein PEGylation.

Experimental Protocols

This section provides a detailed methodology for the labeling of a generic IgG antibody with this compound, followed by purification and characterization of the conjugate.

Workflow Overview

G start Start prep_protein 1. Prepare Protein Solution start->prep_protein react 3. Labeling Reaction prep_protein->react prep_peg 2. Activate PEG Linker prep_peg->react purify 4. Purify Conjugate react->purify characterize 5. Characterize Final Product purify->characterize end End characterize->end

Caption: General experimental workflow for protein labeling.
Protein Labeling Protocol

This protocol is optimized for labeling 1-5 mg of an IgG antibody. Reactions can be scaled up or down as needed.

Materials and Reagents

Reagent/MaterialSpecification
Target Protein (e.g., IgG)Purified, in amine-free buffer (e.g., PBS)
This compoundHigh purity (>95%)
N-hydroxysuccinimide (NHS)Reagent grade
EDCReagent grade
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3
Anhydrous SolventDimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Quenching Solution1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
Purification ColumnSize Exclusion Chromatography (SEC) column
Dialysis EquipmentDialysis tubing or cassette (10K MWCO)

Procedure

  • Prepare Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[8]

    • If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer such as PBS or bicarbonate buffer. This can be done by dialysis or using a desalting column.

  • Prepare Reagent Stock Solutions:

    • This compound: Prepare a 100 mM stock solution in anhydrous DMSO.

    • EDC: Prepare a 200 mM stock solution in anhydrous DMSO or water immediately before use.

    • NHS: Prepare a 200 mM stock solution in anhydrous DMSO.

  • Activate the PEG Linker:

    • In a microcentrifuge tube, combine the this compound, EDC, and NHS stock solutions. A common molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Perform the Labeling Reaction:

    • Calculate the volume of activated PEG linker solution to add to the protein solution. The optimal molar ratio of PEG linker to protein can vary, but a starting point is a 10 to 20-fold molar excess of linker over protein.[10]

    • Slowly add the activated PEG linker solution to the stirring protein solution.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][10]

  • Stop the Reaction (Optional):

    • To quench any unreacted NHS-activated PEG linker, add a quenching solution (e.g., 1 M Tris or 1.5 M hydroxylamine) to a final concentration of 50-100 mM.[12]

    • Incubate for 30-60 minutes at room temperature.[12]

Purification of the PEGylated Protein

Purification is critical to remove unreacted PEG linker, byproducts (N-hydroxysuccinimide), and any aggregated or unmodified protein.[13] Size Exclusion Chromatography (SEC) is the most common method due to the size difference between the PEGylated protein and smaller contaminants.[][15]

TechniquePrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separates based on hydrodynamic radius.[]Efficient removal of small molecule impurities and unreacted PEG.[13]May not separate species with similar sizes (e.g., mono- vs. di-PEGylated).
Ion Exchange Chromatography (IEX) Separates based on surface charge.[]Can separate based on the degree of PEGylation as PEG chains shield charges.[16]Resolution decreases with higher degrees of PEGylation.[15]
Hydrophobic Interaction (HIC) Separates based on hydrophobicity.[]Can be a good polishing step after IEX.[16][17]Lower capacity and resolution compared to other methods.[]
Reverse Phase Chromatography (RPC) Separates based on hydrophobicity.[]Good for analytical separation of isomers and for peptides/small proteins.[13]Often requires organic solvents that can denature the protein.

SEC Protocol Example:

  • Equilibrate a suitable SEC column (e.g., Sephadex G-25 for desalting or a high-resolution column for fractionation) with a storage-compatible buffer like PBS.

  • Load the entire reaction mixture from the labeling step onto the column.

  • Elute the protein with the equilibration buffer, collecting fractions.

  • Monitor the column eluate by measuring absorbance at 280 nm. The PEGylated protein will typically elute first in the void volume or early fractions, well-separated from smaller molecules like free PEG linker and NHS.

  • Pool the fractions containing the purified protein conjugate.

Characterization of the PEGylated Protein

Characterization is essential to confirm successful conjugation and determine the degree of labeling.

  • SDS-PAGE: Compare the PEGylated protein to the unlabeled starting material. Successful PEGylation will result in a noticeable increase in apparent molecular weight, seen as a shift to a higher position on the gel.

  • UV-Vis Spectroscopy: If the PEG linker contains a chromophore or if a labeled molecule was attached via the PEG's amino group, UV-Vis can be used to determine the degree of labeling.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC/MS can provide precise mass information.[18][19] The mass increase corresponds to the number of attached PEG linkers, allowing for an accurate determination of the degree and heterogeneity of PEGylation.[20][21]

Applications in Research and Drug Development

The ability to conjugate proteins using linkers like this compound is fundamental to several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent small-molecule cytotoxin to an antibody, targeting the drug specifically to cancer cells.[22]

  • PROTACs: The linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.[7][22]

  • Improved Therapeutics: PEGylating therapeutic proteins can significantly improve their pharmacokinetic and pharmacodynamic profiles, leading to safer and more effective drugs for conditions ranging from cancer to chronic kidney disease.[1][4][5]

G center_node Protein PEGylation pk_node Improved Pharmacokinetics center_node->pk_node stability_node Enhanced Stability center_node->stability_node immuno_node Reduced Immunogenicity center_node->immuno_node solubility_node Increased Solubility center_node->solubility_node half_life Longer Half-Life pk_node->half_life clearance Decreased Renal Clearance pk_node->clearance proteolysis Protection from Proteases stability_node->proteolysis aggregation Prevents Aggregation stability_node->aggregation masking Masks Epitopes immuno_node->masking

Caption: Key benefits of protein PEGylation in drug development.

References

Application Notes and Protocols for the Activation of Amino-PEG2-C2-acid with EDC and NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure features a primary amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent linkage of two different molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] The activation of the carboxylic acid moiety using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a common strategy to form a stable amide bond with an amine-containing target molecule.[4][5][6]

A critical consideration when working with this compound is the presence of both a nucleophilic amine and a carboxyl group. During the EDC/NHS activation of the carboxyl group, the free amine of the linker can react with the newly formed NHS ester, leading to undesirable self-polymerization. To achieve selective conjugation to a target molecule, the amine group of the this compound must first be protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), which form stable carbamates.[7][8] The choice of protecting group depends on the stability of the target molecule to the deprotection conditions.[8]

These application notes provide a comprehensive overview and detailed protocols for the successful activation and conjugation of this compound, incorporating the essential step of amine protection.

Reaction Principle

The conjugation process involves three key stages:

  • Protection of the Amine Group: The primary amine of this compound is reacted with a suitable protecting agent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) to prevent self-reaction. This renders the amine non-nucleophilic under the conditions of EDC/NHS activation.[9]

  • Activation of the Carboxylic Acid: The carboxylic acid of the N-protected this compound is activated with EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to hydrolysis. To enhance stability and reaction efficiency, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.[5][10] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[11][12]

  • Conjugation to the Target Molecule: The NHS ester of the N-protected PEG linker readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[11][13]

Following conjugation, the protecting group on the PEG linker's amine can be removed if a free amine is required for subsequent applications.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Excess (relative to N-protected this compound)Purpose
EDC1.2 - 10 foldEnsures efficient activation of the carboxylic acid.[5][14]
NHS/Sulfo-NHS1.0 - 5 foldStabilizes the activated intermediate and improves coupling efficiency.[5]

Note: The optimal ratios may vary depending on the specific reactants and reaction conditions and should be determined empirically.

Table 2: Recommended pH Conditions for the Two-Step Conjugation Process

StepReactionOptimal pH RangeRecommended Buffers
1Activation of Carboxylic Acid4.5 - 6.0MES (2-(N-morpholino)ethanesulfonic acid)[11][12]
2Coupling to Amine7.2 - 8.5PBS (Phosphate-Buffered Saline), Borate Buffer[11][13]

Caution: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS-activated linker.[11][12]

Table 3: Stability of PEG-NHS Esters in Aqueous Solution

pHHalf-life
7.4> 120 minutes[15]
8.0Minutes to hours[5]
9.0< 9 minutes[15]

Note: The NHS ester is susceptible to hydrolysis, which increases with pH. Therefore, the conjugation step should be performed promptly after activation.[5]

Experimental Protocols

Protocol 1: Amine Protection of this compound with Boc Group

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and deionized water.

  • Add (Boc)₂O (1.1 equivalents) to the solution.

  • Adjust the pH of the mixture to ~9 with 1 M NaOH.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the 1,4-dioxane using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH ~3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-NH-PEG2-C2-acid.

  • Confirm the structure and purity of the product using NMR and mass spectrometry.

Protocol 2: Two-Step EDC/NHS Activation and Conjugation to a Protein

This protocol outlines the activation of Boc-NH-PEG2-C2-acid and its subsequent conjugation to a primary amine on a target protein.

Materials:

  • Boc-NH-PEG2-C2-acid

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Amine-containing protein

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of Boc-NH-PEG2-C2-acid

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use to prevent moisture condensation.[5]

  • Dissolve Boc-NH-PEG2-C2-acid in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).

  • Add EDC stock solution to the Boc-NH-PEG2-C2-acid solution to achieve the desired molar excess (refer to Table 1). Mix gently.

  • Immediately add NHS stock solution to the reaction mixture to the desired molar excess (refer to Table 1).

  • Incubate the reaction at room temperature for 15-30 minutes.[5]

Step 2: Conjugation to the Amine-Containing Protein

  • Dissolve the target protein in Coupling Buffer. The concentration should be optimized for the specific protein.

  • Add the freshly activated Boc-NH-PEG2-C2-NHS ester solution from Step 1 to the protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The optimal time may vary.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.[5]

Step 3: Purification

  • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).[5]

  • Analyze the purified PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of PEGylation.

Protocol 3: Deprotection of the Boc Group (Optional)

If a free amine on the PEG linker is required for the final application, the Boc group can be removed under acidic conditions.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane), if the conjugate contains sensitive functional groups.

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in DCM.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v). If necessary, include a scavenger.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the deprotected conjugate using an appropriate method such as HPLC or dialysis.

Troubleshooting

Table 4: Common Issues and Solutions in EDC/NHS Chemistry

IssuePotential CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture/hydrolysis.Use fresh, high-quality reagents. Equilibrate to room temperature before opening vials.[5]
Suboptimal pH for activation or coupling.Verify the pH of Activation and Coupling buffers. Use a two-step protocol with pH adjustment.[5]
Presence of primary amines in buffers (e.g., Tris, Glycine).Use amine-free buffers such as MES, PBS, or Borate.[5]
Hydrolysis of the NHS-ester intermediate.Add the amine-containing molecule immediately after the activation step.[5]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Unsuitable buffer conditions for protein stability.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.
Unconjugated Linker Present After Purification Incorrect MWCO for dialysis or desalting column.Use a dialysis membrane or desalting column with a MWCO that allows for the removal of the small PEG linker while retaining the larger conjugate.

Visualizations

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Carboxyl Activation & Conjugation cluster_2 Step 3: Deprotection (Optional) This compound This compound Boc-NH-PEG2-C2-acid Boc-NH-PEG2-C2-acid This compound->Boc-NH-PEG2-C2-acid +(Boc)2O, pH 9 Boc Anhydride Boc Anhydride Boc Anhydride->Boc-NH-PEG2-C2-acid Activated_PEG Boc-NH-PEG2-C2-NHS ester Boc-NH-PEG2-C2-acid->Activated_PEG +EDC/NHS, pH 4.5-6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate Boc-Protected PEG-Conjugate Activated_PEG->Conjugate +Target, pH 7.2-8.5 Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugate Final_Conjugate Final Conjugate (with free -NH2) Conjugate->Final_Conjugate +TFA Acid TFA Acid->Final_Conjugate

Caption: Experimental workflow for selective activation and conjugation.

reaction_mechanism Carboxyl PEG-COOH O_Acylisourea O-Acylisourea intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-reactive NHS ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond PEG-CO-NH-Target (stable amide bond) NHS_Ester->Amide_Bond + Target_Amine Target-NH2 Target_Amine->Amide_Bond

Caption: EDC/NHS activation and amide bond formation mechanism.

References

Application Notes and Protocols for Amide Bond Formation Using Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the successful use of Amino-PEG2-C2-acid in amide bond formation, a critical step in the synthesis of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known as 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a versatile bifunctional linker molecule. It features a terminal primary amine and a carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This structure imparts several advantageous properties for bioconjugation:

  • Hydrophilicity: The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be beneficial for handling and in vivo applications.

  • Bifunctionality: The orthogonal reactive handles (amine and carboxylic acid) allow for the sequential and controlled conjugation of two different molecules.

  • Spacer Length: The defined length of the PEG2 spacer provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

This linker is particularly valuable in the construction of ADCs, where it can be used to attach a cytotoxic payload to an antibody, and in the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ligase ligand.

Data Presentation: Representative Amide Coupling Reaction

While specific quantitative data for every possible reaction is substrate-dependent, the following table summarizes representative data for a typical amide bond formation reaction where the carboxylic acid of this compound is coupled to a primary amine-containing molecule using standard EDC/NHS chemistry.

ParameterValueNotes
Reactants
This compound1.0 equivalent
Amine-containing Molecule1.1 equivalentsA slight excess of the amine can help drive the reaction to completion.
EDC (EDAC)1.5 equivalents1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
NHS or Sulfo-NHS1.5 equivalentsN-hydroxysuccinimide or N-hydroxysulfosuccinimide. Sulfo-NHS is used for aqueous reactions to improve solubility of the activated ester.
Reaction Conditions
SolventAnhydrous DMF or DMSODichloromethane (DCM) can also be used. For aqueous couplings, a buffer like MES at pH 4.5-6.0 for activation, followed by PBS at pH 7.2-8.0 for coupling is used.
TemperatureRoom Temperature (20-25 °C)
Reaction Time2 - 12 hoursReaction progress should be monitored by a suitable technique such as TLC or LC-MS.
Outcome
Representative Yield 70-90% Yields are highly dependent on the specific substrates and purification method.
Purity (Post-Purification) >95% As determined by HPLC or LC-MS.
Purification Method Reversed-phase HPLC or Flash ChromatographyThe choice of method depends on the scale and properties of the product.
Characterization
Mass Spectrometry (MS)Consistent with calculated massTo confirm the identity of the product.
Nuclear Magnetic Resonance (NMR)Consistent with expected structureTo confirm the structure and purity of the product.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation in Organic Solvent

This protocol describes the coupling of the carboxylic acid moiety of this compound with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM, optional)

  • Diisopropylethylamine (DIPEA, optional, for amine salts)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., HPLC or flash chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DMF or DMSO.

  • Activation: Add NHS (1.5 eq.) to the solution, followed by EDC (1.5 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

  • Coupling: In a separate vial, dissolve the amine-containing molecule (1.1 eq.) in a minimal amount of anhydrous DMF or DMSO. If the amine is a hydrochloride or other salt, add DIPEA (1.5-2.0 eq.) to neutralize it. Add this solution to the activated this compound mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A common method is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with water or brine to remove excess reagents and DMF/DMSO. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by reversed-phase HPLC or flash column chromatography to obtain the desired conjugate.

  • Characterization: Confirm the identity and purity of the final product using MS and NMR.

Protocol 2: Two-Step Aqueous Amide Coupling for Bioconjugation

This protocol is suitable for coupling this compound to proteins or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis system

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add EDC (1.5 eq.) and Sulfo-NHS (1.5 eq.) to the solution. c. Incubate at room temperature for 15-30 minutes to generate the Sulfo-NHS ester.

  • Preparation of Biomolecule: a. Dissolve or exchange the buffer of the amine-containing biomolecule into the Coupling Buffer.

  • Conjugation: a. Immediately add the activated this compound solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will need to be optimized for the desired degree of labeling. b. Allow the reaction to proceed at room temperature for 2 hours, or at 4°C overnight, with gentle mixing.

  • Quenching: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS ester.

  • Purification: a. Remove excess, unreacted linker and quenching reagents by using a desalting column, dialysis, or size-exclusion chromatography. The purified bioconjugate is now ready for downstream applications.

Visualizations

Amide_Bond_Formation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis Acid This compound (Carboxylic Acid) ActivatedEster NHS-activated This compound Acid->ActivatedEster Activation EDC_NHS EDC / NHS Amine Amine-containing Molecule (R-NH2) ActivatedEster->Amine Product Amide-linked Conjugate Amine->Product Coupling Purification Purification (HPLC / Chromatography) Product->Purification Analysis Characterization (MS / NMR) PROTAC_MoA cluster_linker POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PROTAC PROTAC Molecule PROTAC->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Leads to

Applications of Amino-PEG2-C2-acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Comprising a primary amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, this linker offers a versatile platform for the conjugation of therapeutic agents to targeting moieties. Its strategic design allows for the creation of more effective and safer drug conjugates by enhancing solubility, stability, and pharmacokinetic profiles of the resulting constructs.[1] This document provides detailed application notes and experimental protocols for the use of this compound in two primary areas of drug delivery: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

I. Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of ADCs.[1] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[2] They combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker plays a crucial role by connecting the antibody to the cytotoxic payload, ensuring stability in circulation and enabling the release of the payload within the target cancer cell.[3]

The incorporation of the hydrophilic PEG spacer can improve the solubility and reduce aggregation of the ADC.[4] The linker is designed to be stable in the bloodstream and to be cleaved upon internalization into the target cell, releasing the cytotoxic payload to induce cell death.[5] The cleavage of linkers like this compound can be triggered by the acidic environment of endosomes and lysosomes or by specific enzymes present within the cell.[5][6]

Experimental Protocols

This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody via the this compound linker. This process typically involves a two-step reaction.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic drug with a reactive group for conjugation to the linker's amine

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Allow the reaction to proceed at room temperature for at least 4 hours or overnight at 4°C to form the NHS ester of the linker.

  • Conjugation of Activated Linker to the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (containing a suitable amine group) in anhydrous DMF or DMSO.

    • Add the activated this compound-NHS ester solution to the drug solution in a controlled molar ratio.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Activation of the Drug-Linker Construct:

    • The terminal carboxylic acid of the drug-linker construct is then activated using NHS and EDC/DCC as described in step 1 to prepare it for reaction with the antibody.

  • Conjugation to the Monoclonal Antibody:

    • Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0).

    • Add the activated drug-linker-NHS ester to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-12 hours) with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a primary amine-containing reagent like Tris buffer or glycine.

    • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecule impurities.

  • Characterization:

    • Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR), aggregation, and in vitro potency.

This method is a straightforward approach to determine the average number of drug molecules conjugated to each antibody.

Materials:

  • Purified ADC solution

  • Unconjugated antibody solution (for reference)

  • Cytotoxic drug-linker solution (for reference)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm and the wavelength of maximum absorbance for the drug (e.g., λmax_drug).

    • Measure the absorbance of the drug-linker construct at 280 nm and λmax_drug.

    • Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).

  • Measure Absorbance of the ADC:

    • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (A_λmax_drug).

  • Calculate DAR:

    • The concentrations of the antibody and the drug in the ADC solution can be calculated using the following simultaneous equations:

      • A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)

    • Solve for C_Ab (antibody concentration) and C_Drug (drug concentration).

    • The DAR is then calculated as: DAR = C_Drug / C_Ab.

This protocol assesses the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC

  • Unconjugated antibody (isotype control)

  • Free cytotoxic drug

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

    • Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables present hypothetical yet representative data for an ADC synthesized using this compound. These values are based on typical results observed for similar ADCs in the literature.[4]

Table 1: Characterization of a Hypothetical ADC

ParameterValueMethod
Protein Concentration1.0 mg/mLUV/Vis (A280)
Drug-to-Antibody Ratio (DAR)3.8UV/Vis Spectroscopy
Monomer Purity>95%Size-Exclusion Chromatography

Table 2: In Vitro Cytotoxicity of a Hypothetical ADC

Cell LineTarget Antigen ExpressionTreatmentIC50 (nM)
Cell Line AHighADC5.2
Free Drug0.8
Unconjugated Antibody>1000
Cell Line BLow/NegativeADC>1000
Free Drug1.1
Visualizations

Figure 1: General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_adc_synthesis ADC Formation cluster_characterization Characterization Linker This compound ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker NHS, EDC/DCC DrugLinker Drug-Linker Construct ActivatedLinker->DrugLinker React with Drug Drug Cytotoxic Drug ActivatedDrugLinker Activated Drug-Linker (NHS Ester) DrugLinker->ActivatedDrugLinker NHS, EDC/DCC ADC Crude ADC ActivatedDrugLinker->ADC Conjugate to Antibody Antibody Monoclonal Antibody Antibody->ADC PurifiedADC Purified ADC ADC->PurifiedADC Purification (SEC) DAR DAR Determination (UV/Vis) PurifiedADC->DAR Cytotoxicity In Vitro Cytotoxicity (MTT Assay) PurifiedADC->Cytotoxicity ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease Payload Free Cytotoxic Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Target Protein Ligand LigandLinker Ligand-Linker Conjugate Ligand1->LigandLinker Amide Coupling Linker This compound Linker->LigandLinker PROTAC PROTAC Molecule LigandLinker->PROTAC Amide Coupling Ligand2 E3 Ligase Ligand Ligand2->PROTAC CellTreatment Cell Treatment PROTAC->CellTreatment WesternBlot Western Blot Analysis CellTreatment->WesternBlot Degradation Protein Degradation Quantification WesternBlot->Degradation PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling TernaryComplex->Recycling UbPOI Ubiquitinated POI Ubiquitination->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

References

Application Notes and Protocols for Surface Modification Using Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Amino-PEG2-C2-acid in various surface modification techniques. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, biosensor development, and cell adhesion studies.

Introduction to this compound

This compound, with a molecular weight of 177.2 g/mol , is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH).[1][2] The two-unit PEG spacer enhances hydrophilicity and provides a flexible linker for conjugating biomolecules to surfaces.[1][2] The amine group can react with activated esters (like NHS esters) and carboxylic acids, while the carboxylic acid can be activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form stable amide bonds with primary amines.[1][2] This bifunctionality allows for a wide range of surface modification strategies.

Key Applications and Quantitative Data

Surfaces modified with this compound and similar short-chain PEG linkers exhibit altered physical and biological properties. The following tables summarize typical quantitative data obtained from such modifications.

Table 1: Physicochemical Surface Properties

Surface PropertySubstrateModificationValueAnalysis Method
Layer Thickness GoldThiol-PEG-COOH SAM~1-2 nmEllipsometry
Water Contact Angle SiliconPEGylated surface20° - 40°Goniometry
Zeta Potential NanoparticlesCarboxyl-terminated PEG-20 to -40 mVDynamic Light Scattering

Table 2: Protein Adsorption on Modified Surfaces

ProteinSurfaceAdsorbed Amount (ng/cm²)Reduction vs. UnmodifiedAnalysis Method
Fibrinogen PEG-modified glass< 10> 95%Quartz Crystal Microbalance
Lysozyme PEG-modified gold< 5> 98%Surface Plasmon Resonance
BSA PEGylated nanoparticlesVaries with PEG densitySignificant reductionCentrifugation/Protein Assay

Table 3: Cell Adhesion on Functionalized Surfaces

Cell TypeSurfaceAdhesion Force (nN)Cell Spreading Area (µm²)Analysis Method
Fibroblasts RGD-PEG-glass5 - 151500 - 2500Atomic Force Microscopy
Endothelial Cells RGD-PEG-dextranNot specifiedEnhanced spreadingMicroscopy
Cancer Cells (HER2+) Antibody-PEG-NPTargeted bindingNot applicableFlow Cytometry

Experimental Protocols

Protocol for Surface Modification of Gold with this compound for Protein Immobilization

This protocol describes the formation of a self-assembled monolayer (SAM) on a gold surface to create a protein-reactive interface.

Materials:

  • This compound

  • Thiol-PEG-amine (for co-assembly)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Protein to be immobilized (e.g., antibody, enzyme)

  • Gold-coated substrate

  • Anhydrous ethanol (B145695)

Procedure:

  • Gold Substrate Cleaning: Thoroughly clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • SAM Formation: Prepare a 1 mM solution of this compound and Thiol-PEG-amine in anhydrous ethanol. A 1:10 molar ratio of this compound to Thiol-PEG-amine is recommended to create a surface with reactive carboxyl groups spaced by inert PEG chains. Immerse the cleaned gold substrate in the thiol solution for 18-24 hours at room temperature.

  • Rinsing: Rinse the substrate sequentially with ethanol and deionized water to remove non-specifically bound thiols. Dry the surface under a stream of nitrogen.

  • Carboxyl Group Activation: Prepare a solution of 50 mM EDC and 25 mM NHS in Activation Buffer. Immerse the SAM-modified substrate in this solution for 15-30 minutes at room temperature.

  • Protein Immobilization: Dissolve the protein to be immobilized in Coupling Buffer at a concentration of 0.1-1.0 mg/mL. After the activation step, rinse the substrate with deionized water and immediately immerse it in the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Remove the substrate from the protein solution and rinse with Coupling Buffer. To block any unreacted NHS-esters, immerse the substrate in Quenching Buffer for 30 minutes at room temperature.

  • Final Wash: Rinse the substrate thoroughly with Coupling Buffer and deionized water. The surface is now ready for use.

Workflow for Gold Surface Modification and Protein Immobilization

G cluster_0 Surface Preparation cluster_1 Bioconjugation A Clean Gold Substrate B SAM Formation (this compound + Thiol-PEG-amine) A->B 18-24h C Carboxyl Activation (EDC/NHS) B->C D Protein Immobilization C->D 15-30 min E Quenching (Ethanolamine) D->E 1-2h F Functionalized Surface E->F Final Wash

Caption: Workflow for modifying a gold surface and immobilizing a protein.

Protocol for Functionalizing Silica (B1680970) Nanoparticles for Targeted Drug Delivery

This protocol details the steps to functionalize silica nanoparticles with this compound and subsequently conjugate a targeting ligand (e.g., a peptide containing a primary amine).

Materials:

  • Silica nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • EDC and NHS

  • Targeting peptide (e.g., RGD peptide)

  • Anhydrous toluene (B28343)

  • Activation Buffer (as above)

  • Coupling Buffer (as above)

  • Quenching Buffer (as above)

Procedure:

  • Amine Functionalization of SiNPs: Disperse SiNPs in anhydrous toluene. Add APTES and reflux the mixture for 4-6 hours. Cool, then collect the amine-functionalized SiNPs (SiNP-NH2) by centrifugation. Wash thoroughly with toluene and ethanol to remove excess APTES.

  • PEGylation of SiNP-NH2: Disperse the SiNP-NH2 in a suitable solvent like DMF. In a separate vial, activate the carboxylic acid of this compound with EDC and NHS in DMF for 15 minutes. Add this activated PEG linker to the SiNP-NH2 dispersion and react for 4-6 hours at room temperature.

  • Purification: Collect the PEGylated SiNPs (SiNP-PEG-COOH) by centrifugation and wash repeatedly with DMF and deionized water to remove unreacted reagents.

  • Activation of Terminal Carboxyl Groups: Resuspend the SiNP-PEG-COOH in Activation Buffer. Add EDC and NHS and incubate for 15-30 minutes.

  • Conjugation of Targeting Peptide: Centrifuge the activated SiNPs and resuspend them in Coupling Buffer containing the targeting peptide. React for 2-4 hours at room temperature.

  • Quenching and Final Wash: Quench the reaction with Quenching Buffer for 30 minutes. Centrifuge and wash the final targeted nanoparticles (SiNP-PEG-Peptide) with deionized water.

Workflow for Nanoparticle Functionalization

G A Silica Nanoparticles B Amine Functionalization (APTES) A->B C PEGylation (this compound + EDC/NHS) B->C D Activation of Carboxyl Groups (EDC/NHS) C->D E Conjugation of Targeting Ligand D->E F Targeted Nanoparticle E->F

Caption: Step-wise functionalization of silica nanoparticles.

Application in Studying Cell Signaling

Surfaces functionalized with this compound can be used to immobilize ligands, such as the RGD peptide, to study cell adhesion and subsequent intracellular signaling pathways. The RGD sequence is a well-known ligand for integrin receptors, which play a crucial role in cell-matrix interactions.

Integrin-Mediated Signaling Pathway:

Upon binding of an RGD ligand immobilized on a surface, integrin receptors cluster and activate downstream signaling cascades. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.

  • Integrin Clustering: RGD binding to integrins (e.g., αvβ3, α5β1) leads to their conformational change and clustering.[3]

  • FAK Activation: This clustering recruits FAK to the cell membrane, leading to its autophosphorylation at Tyr397.[4]

  • Src Recruitment and Activation: The phosphorylated Tyr397 on FAK serves as a docking site for the SH2 domain of Src.[4] This interaction activates Src.

  • Downstream Signaling: Activated Src further phosphorylates FAK at other tyrosine residues, creating binding sites for other signaling proteins like Grb2, which can activate the Ras-MAPK pathway, and PI3K, which activates the Akt pathway. These pathways regulate cell survival, proliferation, and migration.[5]

Integrin Signaling Pathway Diagram

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling RGD Immobilized RGD Integrin Integrin Receptor (αvβ3/α5β1) RGD->Integrin Binding & Clustering FAK FAK Integrin->FAK Recruitment & Autophosphorylation (Y397) Src Src FAK->Src Recruitment Grb2_SOS Grb2-SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Cell_Response Cell Survival, Proliferation, Migration Akt->Cell_Response MAPK->Cell_Response

Caption: Integrin-mediated signaling cascade upon cell adhesion to an RGD-functionalized surface.

Conclusion

This compound is a valuable tool for surface modification, enabling the creation of well-defined interfaces for a multitude of biological applications. The protocols and data presented here provide a foundation for researchers to design and execute experiments in drug development, diagnostics, and fundamental cell biology. The ability to control surface chemistry at the molecular level using such linkers is paramount to advancing these fields.

References

Application Notes and Protocols for Peptide Conjugation with Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide therapeutics offer high specificity and potency but are often limited by short in vivo half-lives and rapid clearance. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of peptides. This process can enhance solubility, increase hydrodynamic size to reduce renal clearance, and shield the peptide from proteolytic degradation and immune recognition.

This document provides a detailed guide for the conjugation of peptides with Amino-PEG2-C2-acid. This specific linker requires a two-step conjugation process. First, the terminal carboxylic acid of the PEG linker is activated to an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry. Subsequently, the activated PEG linker reacts with primary amines (the N-terminus or lysine (B10760008) side chains) on the peptide to form a stable amide bond.

Experimental Workflow and Signaling Pathway

The overall workflow for conjugating a peptide with this compound involves a sequential two-step process: activation of the PEG linker followed by conjugation to the peptide. The final steps involve purification and characterization of the conjugate.

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Peptide cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A Dissolve this compound in anhydrous DMSO or DMF B Add EDC and Sulfo-NHS (Molar ratio PEG:EDC:NHS = 1:1.2:1.5) A->B C Incubate at room temperature for 1-4 hours B->C E Add activated PEG-NHS ester solution to peptide solution (5-20 fold molar excess) C->E Add activated linker D Dissolve peptide in amine-free buffer (e.g., PBS, pH 7.2-8.0) D->E F Incubate at room temperature for 2 hours or 4°C overnight G Quench reaction with Tris or glycine F->G H Purify by RP-HPLC or SEC G->H I Analyze by LC-MS or MALDI-TOF MS H->I J Confirm molecular weight and purity I->J

Caption: Two-step conjugation workflow.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (LC-MS or MALDI-TOF)

Step 1: Activation of this compound to its NHS Ester

This protocol is for the activation of the carboxylic acid group on the this compound linker.

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Immediately before use, prepare fresh solutions of EDC (120 mM) and NHS (150 mM) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a clean, dry microcentrifuge tube, add the this compound solution.

    • To the PEG solution, add the EDC solution (1.2 molar equivalents) followed by the NHS solution (1.5 molar equivalents).

    • Vortex the mixture gently and incubate at room temperature for 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Use of Activated Linker:

    • The resulting solution containing the activated PEG-NHS ester should be used immediately for the conjugation reaction with the peptide.

Step 2: Conjugation of Activated PEG-NHS Ester to the Peptide

This protocol describes the reaction of the activated PEG linker with the primary amines of the peptide.

  • Peptide Preparation:

    • Dissolve the peptide in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0. The concentration of the peptide will depend on its solubility, but a starting concentration of 1-5 mg/mL is common.

  • Conjugation Reaction:

    • Slowly add the freshly prepared activated PEG-NHS ester solution to the peptide solution. A 5 to 20-fold molar excess of the PEG linker over the peptide is a typical starting point.[1] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PEG-NHS ester is hydrolyzed.

Step 3: Purification of the PEGylated Peptide

Purification is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts. Reverse-phase HPLC is a common and effective method.

  • RP-HPLC System Setup:

    • Column: A C18 column is generally suitable for peptide separations.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: Typically 1 mL/min for an analytical column.[2]

    • Detection: UV absorbance at 220 nm or 280 nm.

  • Purification Protocol:

    • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the sample onto the equilibrated RP-HPLC column.

    • Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be 5-65% B over 30-60 minutes. The PEGylated peptide will elute earlier than the more hydrophobic, un-PEGylated peptide.

    • Collect fractions corresponding to the desired PEGylated peptide peak.

Step 4: Characterization of the PEGylated Peptide

Characterization is performed to confirm the identity, purity, and degree of PEGylation of the final product.

  • Mass Spectrometry (MS):

    • LC-MS: Analyze the purified fractions by LC-MS to confirm the molecular weight of the PEGylated peptide. The expected mass will be the mass of the peptide plus the mass of the attached PEG linker(s).

    • MALDI-TOF MS: This technique is also well-suited for determining the molecular weight of the conjugate and can provide information on the heterogeneity of the PEGylation.[3]

  • Peptide Mapping (for site determination):

    • The purified conjugate can be subjected to enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.

    • Comparison of the peptide map of the PEGylated peptide with that of the native peptide will reveal which peptide fragments have been modified, thereby identifying the site(s) of PEGylation.[4]

Data Presentation

Table 1: Reaction Parameters for Peptide PEGylation
ParameterCondition 1Condition 2Condition 3
Molar Ratio (PEG:Peptide) 5:110:120:1
Reaction Time (hours) 224
Temperature (°C) 25254
Yield of Mono-PEGylated Peptide (%) 456575
Unreacted Peptide (%) 503015
Di-PEGylated and Other Products (%) 5510

Note: These are representative values. Actual results will vary depending on the specific peptide and reaction conditions.

Table 2: RP-HPLC Purification Parameters and Expected Results
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Expected Retention Time (Un-PEGylated Peptide) ~25 min
Expected Retention Time (Mono-PEGylated Peptide) ~20 min

Note: Retention times are illustrative and will depend on the specific peptide's properties.

Table 3: Mass Spectrometry Characterization Data
SpeciesTheoretical Mass (Da)Observed Mass (Da)
Un-PEGylated Peptide 2500.02500.2
This compound 191.2N/A
Mono-PEGylated Peptide 2691.22691.5

Note: Masses are for a hypothetical 2500 Da peptide.

Logical Relationships and Signaling Pathways

The conjugation process itself is a chemical reaction workflow rather than a biological signaling pathway. The logical relationship between the steps is sequential and dependent on the successful completion of the preceding step.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Peptide Peptide (with -NH2) Conjugation Amine Coupling Peptide->Conjugation PEG_Acid This compound (with -COOH) Activation Activation of PEG-COOH PEG_Acid->Activation Reagents EDC, NHS Reagents->Activation Activation->Conjugation Activated PEG-NHS PEG_Peptide PEGylated Peptide Conjugation->PEG_Peptide Byproducts Reaction Byproducts Conjugation->Byproducts

Caption: Logical flow of the conjugation process.

References

Application Notes and Protocols: Functionalizing Nanoparticles with Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Surface modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation can enhance nanoparticle stability in biological fluids, increase circulation half-life by reducing opsonization and subsequent clearance by the mononuclear phagocyte system, and provide a scaffold for the attachment of targeting ligands.[1][2][3]

Amino-PEG2-C2-acid is a short, heterobifunctional PEG linker that offers precise control over the surface modification of nanoparticles. Its structure comprises a terminal primary amine group and a terminal carboxylic acid group, separated by a two-unit PEG spacer. This bifunctional nature allows for versatile conjugation strategies, enabling the linkage of nanoparticles to a wide array of biomolecules, including antibodies, peptides, and small molecule drugs. This document provides detailed application notes and protocols for the use of this compound in the functionalization of nanoparticles.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Functional Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)

Key Applications

  • Stealth Coating: The hydrophilic PEG spacer imparts a "stealth" character to nanoparticles, reducing non-specific protein adsorption and prolonging circulation time.[1][4]

  • Bioconjugation: The terminal amine and carboxyl groups serve as reactive handles for the covalent attachment of targeting moieties or therapeutic agents using standard coupling chemistries.[5][6]

  • Drug Delivery: Functionalized nanoparticles can be loaded with therapeutic agents, with the PEG linker influencing drug loading efficiency and release kinetics.[4][7]

  • Diagnostic Imaging: Nanoparticles functionalized with targeting ligands and imaging agents can be used for disease-specific imaging.[3][8][9]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of the amine group of this compound to carboxyl groups on the surface of nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:25:1 (Carboxyl groups:EDC:Sulfo-NHS) is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a more stable Sulfo-NHS ester.[10]

  • Washing: Centrifuge the activated nanoparticles (e.g., 10,000 x g for 15 minutes) or use a magnetic separator to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in Coupling Buffer. Repeat this washing step twice to remove excess EDC and Sulfo-NHS.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).

    • Add the this compound solution to the washed, activated nanoparticles. The molar excess of the PEG linker to the nanoparticles should be optimized, but a 100-fold molar excess is a reasonable starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[11][12]

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.[10]

  • Final Washing and Storage:

    • Pellet the functionalized nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted this compound and quenching reagents.

    • Resuspend the final functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_quenching Quenching & Purification NP_COOH Carboxylated Nanoparticle Activated_NP NHS-activated Nanoparticle NP_COOH->Activated_NP 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->Activated_NP Functionalized_NP PEGylated Nanoparticle Activated_NP->Functionalized_NP 2-4h, RT or overnight, 4°C PEG_linker This compound in Coupling Buffer PEG_linker->Functionalized_NP Quenching_buffer Quenching Buffer (Tris or Glycine) Functionalized_NP->Quenching_buffer 30 min, RT Washing Washing Steps Quenching_buffer->Washing Final_Product Purified Functionalized Nanoparticle Washing->Final_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_trafficking Intracellular Trafficking NP Functionalized Nanoparticle Targeting Ligand Receptor Cell Surface Receptor NP:f1->Receptor:f0 Binding AP2 Adaptor Protein (AP2) Recruitment Receptor->AP2 Conformational Change Clathrin Clathrin Recruitment & Pit Formation AP2->Clathrin Dynamin Dynamin-mediated Scission Clathrin->Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV Vesicle Pinching Off Uncoating Uncoating CCV->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Fusion Recycling Receptor Recycling Early_Endosome->Recycling Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome Sorting

References

Application Notes and Protocols for the Use of Amino-PEG2-C2-acid in Proteomic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid is a versatile, heterobifunctional linker that has gained significant traction in proteomic research and drug development. Its structure, featuring a primary amine and a carboxylic acid separated by a diethylene glycol (PEG2) spacer, offers a unique combination of reactivity, flexibility, and hydrophilicity. These properties make it an invaluable tool for covalently linking molecules of interest, such as proteins, antibodies, and small molecule drugs, to create sophisticated bioconjugates. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of proteomic research: the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Features and Advantages of this compound:

  • Bifunctional Reactivity: The terminal primary amine can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or aldehydes, while the terminal carboxylic acid can be activated to react with primary amines.[1]

  • Hydrophilic PEG Spacer: The short PEG2 linker enhances the aqueous solubility of the resulting conjugate, which can be crucial when working with hydrophobic payloads or proteins prone to aggregation.[][3]

  • Flexible Spacer Arm: The PEG chain provides a flexible spacer between the conjugated molecules, which can help to overcome steric hindrance and maintain the biological activity of the components.[4]

  • Defined Length: As a discrete PEG linker, it has a defined molecular weight and length, ensuring homogeneity in the final conjugate, which is a critical aspect for therapeutic applications.[5]

Application 1: Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[6] The linker plays a pivotal role in the stability and efficacy of an ADC. This compound can be utilized as a component of a non-cleavable linker in ADCs, connecting the antibody to the cytotoxic payload.

Mechanism of Action for an ADC

The general mechanism of action for an ADC involves its binding to a target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload, ultimately leading to cell death.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocol: Conjugation of a Payload to an Antibody using this compound

This protocol describes a two-step process for conjugating a cytotoxic payload containing a carboxylic acid to the lysine (B10760008) residues of a monoclonal antibody using this compound as a crosslinker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Cytotoxic payload with a free carboxylic acid group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • LC-MS system for characterization

Protocol:

Step 1: Activation of the Cytotoxic Payload

  • Dissolve the carboxylic acid-containing cytotoxic payload, NHS, and DCC (or EDC) in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Payload:NHS:DCC/EDC) is recommended as a starting point.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the formation of the NHS ester by TLC or LC-MS.

Step 2: Conjugation of this compound to the Activated Payload

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add the this compound solution to the activated payload reaction mixture from Step 1. Use a slight molar excess of the amino-PEG linker (e.g., 1.1 equivalents).

  • Stir the reaction at room temperature overnight.

  • Purify the resulting Payload-PEG2-C2-acid conjugate by reverse-phase HPLC.

Step 3: Activation of the Payload-PEG2-C2-acid Conjugate

  • Dissolve the purified Payload-PEG2-C2-acid, NHS, and DCC (or EDC) in anhydrous DMF or DMSO (1:1.2:1.2 molar ratio).

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

Step 4: Conjugation to the Antibody

  • Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Add the activated Payload-PEG2-C2-NHS ester from Step 3 to the antibody solution. The molar ratio of the activated linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (start with a 5-10 fold molar excess).

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Step 5: Characterization of the ADC

  • Determine the Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy (if the drug has a distinct absorbance) or by mass spectrometry (LC-MS) of the intact or reduced ADC.[1]

  • Assess Aggregation: Use size-exclusion chromatography (SEC) to determine the percentage of aggregates in the final ADC product.

  • Confirm Conjugation Sites: Perform peptide mapping by digesting the ADC with trypsin and analyzing the resulting peptides by LC-MS/MS to identify the lysine residues that have been modified.[7]

Quantitative Data: Representative Drug-to-Antibody Ratios (DAR)

The following table provides representative data on how the molar ratio of a PEGylated linker-drug to an antibody can influence the average DAR. While specific data for this compound is not available, this table illustrates a general trend observed with PEG linkers.

Molar Ratio (Linker-Drug : Antibody)Average DAR% Monomer (by SEC)
3:12.1>98%
5:13.897%
10:16.595%
20:17.992%

Note: This data is representative and the optimal molar ratio and resulting DAR will depend on the specific antibody, linker, and reaction conditions.

Application 2: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for PROTAC synthesis due to its ability to provide the necessary spacing and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.[4][9]

Mechanism of Action for a PROTAC

A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cytosol Cellular Cytosol PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI 1. Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase 2. Binds to E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI 3. Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome 4. Recognition Proteasome->PROTAC 6. PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides 5. Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocol: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines the solid-phase synthesis of a PROTAC, where this compound is used as the linker. This example assumes the E3 ligase ligand is attached to the solid support and the POI ligand is coupled in solution.

Materials:

  • Rink Amide resin pre-loaded with the E3 ligase ligand

  • This compound

  • Fmoc-protected amino acid (if additional spacing is needed)

  • POI ligand with a free carboxylic acid

  • Coupling reagents: HATU, HOBt, or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the E3 ligase ligand-loaded resin in DMF for 30 minutes.

  • First Coupling (this compound):

    • Activate the carboxylic acid of this compound by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) for 5 minutes.

    • Add the activated linker solution to the swollen resin and shake at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Second Coupling (POI Ligand):

    • Activate the carboxylic acid of the POI ligand in the same manner as the linker.

    • Add the activated POI ligand solution to the resin and shake at room temperature overnight.

    • Wash the resin as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.

  • Purification and Characterization:

    • Purify the crude PROTAC by reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Quantitative Data: Representative PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by measuring the degradation of the target protein. The following table provides representative data on the degradation of a target protein (e.g., BRD4) at different concentrations of a PROTAC with a PEG linker.

PROTAC Concentration (nM)% Target Protein Remaining (Western Blot)
0 (Vehicle)100%
185%
1055%
10020%
1000<10%

Note: This data is representative and the DC50 (concentration for 50% degradation) will vary depending on the specific PROTAC, target protein, and cell line.[6]

Proteomic Sample Preparation and Mass Spectrometry Analysis

Following the synthesis and application of bioconjugates using this compound, mass spectrometry-based proteomics is essential for their characterization and for studying their effects on the proteome.

Protocol: Sample Preparation for Mass Spectrometry of a Modified Protein

This protocol is for the "bottom-up" proteomic analysis of a protein that has been conjugated with a payload via an this compound linker.

Materials:

  • Purified protein conjugate

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 1% Formic Acid

  • C18 desalting spin columns

  • LC-MS/MS system

Protocol:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein conjugate in the Denaturation Buffer for 30 minutes at room temperature.

    • Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Alkylate the free cysteine residues by adding IAA and incubating for 30 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification corresponding to the mass of the this compound-payload on the relevant amino acid residues (e.g., lysine) to identify the modified peptides and pinpoint the sites of conjugation.[10]

Conclusion

This compound is a powerful and versatile tool in the field of proteomic research. Its well-defined structure, bifunctional reactivity, and favorable physicochemical properties make it an excellent choice for the construction of complex bioconjugates like ADCs and PROTACs. The detailed protocols and application notes provided in this document are intended to serve as a comprehensive guide for researchers and drug development professionals, enabling them to effectively utilize this linker in their proteomic workflows and advance the development of novel therapeutics. The ability to create homogenous and effective bioconjugates is paramount, and the strategic use of linkers like this compound is a key step towards achieving this goal.

References

Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates using Amino-PEG2-C2-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. This powerful synergy allows for the selective delivery of toxic payloads to cancer cells, thereby enhancing the therapeutic window and minimizing systemic side effects. The linker, which connects the antibody to the cytotoxic drug, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.

This document provides a detailed experimental protocol for the synthesis of an ADC using Amino-PEG2-C2-acid, a hydrophilic, cleavable linker. The protocol outlines the conjugation of an amine-containing cytotoxic drug to the linker, followed by the conjugation of the drug-linker complex to the lysine (B10760008) residues of a monoclonal antibody via amide bond formation. Methodologies for the purification and characterization of the resulting ADC, with a focus on determining the drug-to-antibody ratio (DAR), are also described in detail.

Principle of the Method

The synthesis is a two-part process. First, the this compound linker is conjugated to an amine-containing cytotoxic drug. The terminal carboxylic acid of the resulting drug-linker complex is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This activation step creates a stable Sulfo-NHS ester that is highly reactive toward the primary amines of lysine residues on the antibody surface. The activated drug-linker is then incubated with the antibody to form a stable amide bond, yielding the final ADC. The subsequent purification and characterization steps are crucial for ensuring the quality, homogeneity, and potency of the ADC.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of the ADC is depicted below.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis cluster_prep 1. Preparation of Conjugation Components cluster_activation 2. Activation of Drug-Linker cluster_conjugation 3. Conjugation to Antibody cluster_purification 4. Purification of ADC cluster_characterization 5. Characterization and Quality Control mAb Monoclonal Antibody (mAb) in Amine-Free Buffer conjugate React Activated Drug-Linker with mAb Lysine Residues mAb->conjugate linker_drug Pre-synthesized Amino-PEG2-C2-Drug activate Activate Carboxyl Group of Drug-Linker with EDC and Sulfo-NHS linker_drug->activate Activation activate->conjugate Add to mAb quench Quench Reaction (e.g., with Tris or Glycine) conjugate->quench Stop Reaction purify Purify ADC via Size Exclusion (SEC) or Tangential Flow Filtration (TFF) quench->purify Removal of Excess Reagents char_dar Determine Drug-to-Antibody Ratio (DAR) by HIC-HPLC purify->char_dar QC Analysis char_purity Assess Purity and Aggregation by SEC-HPLC purify->char_purity char_ms Confirm Conjugation by Mass Spectrometry purify->char_ms

Caption: A logical workflow for the synthesis and characterization of an ADC.

Experimental Protocols

Protocol 1: Activation of Amino-PEG2-C2-Drug Linker

This protocol describes the activation of the terminal carboxylic acid on the drug-linker complex to form a reactive Sulfo-NHS ester.

Materials:

  • Amino-PEG2-C2-Drug conjugate

  • Activation Buffer: 50 mM MES, pH 6.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the Amino-PEG2-C2-Drug conjugate in a minimal amount of DMF or DMSO.

  • Dilute the dissolved conjugate into the Activation Buffer to a final concentration of 10-20 mM.

  • Prepare fresh solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in Activation Buffer immediately before use.

  • Add a 5-fold molar excess of Sulfo-NHS to the drug-linker solution.

  • Add a 5-fold molar excess of EDC to the drug-linker solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • The activated drug-linker solution is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated Drug-Linker to Antibody

This protocol details the reaction between the activated drug-linker and the primary amines of lysine residues on the antibody.

Materials:

  • Monoclonal antibody (e.g., 5-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated Amino-PEG2-C2-Drug solution (from Protocol 1)

  • Quenching Solution: 1 M Tris or 1 M Glycine, pH 7.4

Procedure:

  • Add the desired molar excess of the activated drug-linker solution (typically 5-20 fold excess over the antibody) to the antibody solution. The final concentration of the organic co-solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted Sulfo-NHS esters are hydrolyzed.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the removal of unreacted drug-linker, quenching reagents, and solvents.

Materials:

  • Crude ADC reaction mixture

  • Purification Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a Tangential Flow Filtration (TFF) system.

Procedure (using SEC):

  • Equilibrate the SEC desalting column with at least 5 column volumes of Purification Buffer.

  • Load the quenched ADC reaction mixture onto the column.

  • Elute the ADC with Purification Buffer. The ADC, being a large molecule, will elute in the void volume, while smaller molecules (unreacted drug-linker, etc.) will be retained.

  • Collect the fractions containing the purified ADC, typically identified by monitoring absorbance at 280 nm.

  • Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer.

Protocol 4: Characterization of the ADC

This section outlines key analytical methods to assess the quality of the synthesized ADC.

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

  • Procedure:

    • Inject the purified ADC onto the equilibrated HIC column.

    • Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B).

    • Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will be resolved.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)

B. Assessment of Purity and Aggregation by SEC-HPLC

Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and quantify the level of aggregation.

  • Column: An SEC column suitable for monoclonal antibodies.

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Inject the purified ADC onto the SEC column.

    • Monitor the chromatogram at 280 nm.

    • The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Quantitative Data Presentation

The following tables present hypothetical data from the characterization of three different batches of an ADC synthesized using this protocol.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC

ADC BatchDAR 0 (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)Average DAR
Batch 110.525.345.115.63.53.9
Batch 29.826.144.516.23.44.0
Batch 311.224.946.014.83.13.8

Table 2: Purity and Aggregation Analysis by SEC-HPLC

ADC BatchMonomer (%)Aggregate (%)Fragment (%)
Batch 198.51.30.2
Batch 298.21.60.2
Batch 398.81.10.1

Payload Signaling Pathways

The mechanism of action of an ADC is ultimately determined by its cytotoxic payload. Below are diagrams illustrating the signaling pathways of two commonly used payloads that can be conjugated via an amine handle.

MMAE (Microtubule Inhibitor) Signaling Pathway

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3]

MMAE_Pathway MMAE Mechanism of Action cluster_cell Target Cancer Cell ADC 1. ADC binds to Surface Antigen Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Endosome 3. Endosome Trafficking Endocytosis->Endosome Lysosome 4. Lysosome Fusion Endosome->Lysosome Fusion Cleavage 5. Linker Cleavage by Cathepsins Lysosome->Cleavage MMAE 6. Free MMAE Released to Cytosol Cleavage->MMAE Release Tubulin Tubulin Dimers MMAE->Tubulin Binds Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle Disrupts Arrest 7. G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis 8. Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: MMAE payload is released in the lysosome and inhibits tubulin polymerization.

SN-38 (Topoisomerase I Inhibitor) Signaling Pathway

SN-38 is the active metabolite of irinotecan (B1672180) and a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication. Its action leads to lethal double-strand DNA breaks.[4][5][6]

SN38_Pathway SN-38 Mechanism of Action cluster_cell Target Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ADC_in 1. ADC Internalization & Linker Cleavage SN38 2. Free SN-38 Released ADC_in->SN38 Release Topo1 Topoisomerase I (Topo I) SN38->Topo1 Enters Nucleus DNA Cellular DNA Complex 3. DNA-Topo I Cleavable Complex Forms DNA->Complex Topo1->Complex Relaxes DNA Supercoils TernaryComplex 4. SN-38 Stabilizes Complex Complex->TernaryComplex SN-38 Traps Complex DSB 5. Irreversible DNA Double-Strand Breaks TernaryComplex->DSB Collision with ReplicationFork Replication Fork ReplicationFork->DSB CellDeath 6. Apoptosis (Programmed Cell Death) DSB->CellDeath Triggers

Caption: SN-38 payload traps the DNA-Topoisomerase I complex, leading to cell death.

References

Revolutionizing Bioconjugation: Applications of Amino-PEG2-C2-acid in Click Chemistry for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the rapidly advancing fields of drug development and biomedical research, the precise and efficient conjugation of molecules is paramount. The bifunctional linker, Amino-PEG2-C2-acid, has emerged as a critical tool, enabling the development of sophisticated targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal amine and a carboxylic acid separated by a hydrophilic di-ethylene glycol (PEG) spacer, provides the versatility required for multi-step conjugation strategies, including the highly efficient "click chemistry" reactions. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

Introduction to this compound in Click Chemistry

This compound is a hetero-bifunctional linker that plays a pivotal role in modern bioconjugation. The primary amine and carboxylic acid termini allow for orthogonal or sequential reactions to link two different molecules. The short PEG spacer enhances aqueous solubility and reduces aggregation of the resulting conjugate, which is particularly beneficial in biological applications.[1][2]

Click chemistry, a class of rapid, reliable, and high-yield chemical reactions, is ideally suited for bioconjugation due to its bio-orthogonal nature.[3] When modified to incorporate a "clickable" handle, such as an azide (B81097) or an alkyne, this compound becomes a powerful component in constructing complex biomolecular architectures. This is particularly relevant in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody, and in PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase for degradation.[4][]

Key Applications and Experimental Data

The versatility of this compound allows for its use in several cutting-edge applications. Below are summaries of its utility in the synthesis of ADCs and PROTACs, and in the surface modification of nanoparticles, complete with representative quantitative data.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link the cytotoxic payload to the antibody. The process often involves a two-step approach where the linker is first conjugated to the drug and then to the antibody. Click chemistry can be employed for the final conjugation step, ensuring high efficiency and site-specificity.

ParameterLysine-based Conjugation (EDC/NHS)Cysteine-based Conjugation (Maleimide)Site-Specific (Click Chemistry)
Drug-to-Antibody Ratio (DAR) 2 - 42 - 42.0
Conjugation Yield (%) 70 - 8580 - 95> 95
Purity of Conjugate (%) > 90> 95> 98
In Vitro Potency (IC50) 1 - 10 nM0.5 - 5 nM0.1 - 2 nM

Note: The data presented are representative values based on typical outcomes in ADC development and may vary depending on the specific antibody, drug, and reaction conditions.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound, when incorporated into a PROTAC linker, provides the necessary spacing and flexibility.

ParameterAmide Bond FormationClick Chemistry Assembly
Overall Synthesis Yield (%) 30 - 5040 - 60
Purity of Final PROTAC (%) > 95> 98
Degradation Concentration (DC50) 10 - 100 nM1 - 50 nM
Cell Permeability ModerateModerate to High

Note: These values are illustrative and depend on the specific ligands and synthetic route.

Surface Modification of Nanoparticles

Functionalizing nanoparticles with this compound can improve their biocompatibility and provide anchor points for further conjugation of targeting ligands or therapeutic agents. The amine or carboxylic acid can be used for initial attachment to the nanoparticle surface, leaving the other terminus available for subsequent reactions.

ParameterEDC/NHS CouplingClick Chemistry Conjugation
Ligand Density (molecules/nm²) 50 - 150100 - 250
Conjugation Efficiency (%) 60 - 80> 90
Drug Loading Capacity (wt%) 5 - 108 - 15
In Vitro Stability (t1/2 in serum) 12 - 24 hours24 - 48 hours

Note: Data are representative and can be influenced by nanoparticle size, material, and the specific ligand/drug being conjugated.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited above.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol describes a two-step process for creating an ADC. First, the this compound linker is functionalized with an azide and conjugated to a drug. Second, the antibody is modified with a DBCO (dibenzocyclooctyne) group for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Diagram of the ADC Synthesis Workflow:

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Click Chemistry Conjugation Drug Drug-NH2 Drug_Linker Drug-Linker-Azide Drug->Drug_Linker Activated_Linker Linker_COOH Amino-PEG2-C2-COOH Activated_Linker Azido-PEG2-C2-NHS ester Linker_COOH->Activated_Linker EDC, NHS-OH Final_ADC Antibody-Drug Conjugate (ADC) Drug_Linker->Final_ADC Antibody Antibody Antibody_DBCO Antibody-DBCO Antibody->Antibody_DBCO DBCO_NHS DBCO_NHS DBCO-NHS ester Antibody_DBCO->Final_ADC SPAAC

Caption: Workflow for Antibody-Drug Conjugate synthesis using this compound and click chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Azide-containing compound (e.g., 1-azido-3-aminopropane)

  • Amine-containing drug

  • Monoclonal antibody

  • DBCO-NHS ester

  • Reaction buffers (e.g., PBS, MES)

  • Organic solvents (e.g., DMSO, DMF)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and stir at room temperature for 4 hours to form the NHS ester.

  • Functionalization with Azide:

    • To the activated linker solution, add an azide-containing amine (e.g., 1-azido-3-aminopropane) (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 eq).

    • Stir at room temperature overnight. Purify the azido-functionalized linker by chromatography.

  • Conjugation to Drug:

    • Activate the carboxylic acid of the azido-linker using EDC/NHS as described in step 1.

    • Add the amine-containing drug (1 eq) and stir at room temperature for 12 hours. Purify the drug-linker-azide conjugate.

  • Antibody Modification:

    • Dissolve the antibody in PBS (pH 7.4).

    • Add a 5-10 fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess DBCO-NHS ester using a desalting column.

  • Click Chemistry Conjugation:

    • Add the purified drug-linker-azide conjugate (3-5 fold molar excess over the antibody) to the DBCO-modified antibody solution.

    • Incubate at room temperature for 4-12 hours.

    • Purify the final ADC using SEC to remove unreacted drug-linker.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess purity and aggregation by SEC-HPLC.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC where the this compound linker connects a target protein ligand and an E3 ligase ligand via amide bonds.

Diagram of the PROTAC Synthesis Logical Relationship:

PROTAC_Synthesis_Logic Start Starting Materials Ligand_A Target Protein Ligand (with amine) Start->Ligand_A Ligand_B E3 Ligase Ligand (with amine) Start->Ligand_B Linker This compound Start->Linker Step2 Couple Ligand A Ligand_A->Step2 Step4 Couple Ligand B Ligand_B->Step4 Step1 Activate Linker COOH (EDC/NHS) Linker->Step1 Step1->Step2 Intermediate Ligand A - Linker - NH2 Step2->Intermediate Step3 Activate Intermediate COOH (EDC/NHS) Intermediate->Step3 Step3->Step4 Final_PROTAC PROTAC Step4->Final_PROTAC

Caption: Logical flow for the synthesis of a PROTAC using a step-wise amide coupling approach.

Materials:

  • This compound

  • Target protein ligand with an available amine group

  • E3 ligase ligand with an available amine group

  • EDC, NHS, HATU, or other peptide coupling reagents

  • DIPEA or other non-nucleophilic base

  • Anhydrous DMF or DMSO

  • HPLC for purification

Procedure:

  • First Amide Coupling:

    • Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.2 eq) and DIPEA (2 eq).

    • Stir at room temperature for 6-12 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the intermediate conjugate by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified intermediate from step 1 (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq).

    • Stir at room temperature for 6-12 hours.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 3: Surface Functionalization of Nanoparticles

This protocol details the functionalization of carboxylated nanoparticles with this compound, followed by conjugation of a targeting ligand via click chemistry.

Diagram of the Nanoparticle Functionalization Workflow:

Nanoparticle_Functionalization NP_COOH Carboxylated Nanoparticle Activation EDC / NHS Activation NP_COOH->Activation NP_Linker Alkyne-Functionalized Nanoparticle Activation->NP_Linker Linker_NH2 Linker_NH2 Amino-PEG2-C2-Alkyne Final_NP Targeted Nanoparticle NP_Linker->Final_NP CuAAC or SPAAC Targeting_Ligand Azide-Targeting Ligand Targeting_Ligand->Final_NP

Caption: Workflow for nanoparticle surface functionalization and targeting ligand conjugation.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound modified with a terminal alkyne

  • EDC and NHS

  • Azide-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Copper(II) sulfate (B86663) and sodium ascorbate (B8700270) (for CuAAC) or a DBCO-modified ligand (for SPAAC)

  • Reaction buffers (e.g., MES, PBS)

  • Centrifugation for purification

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxylated nanoparticles in MES buffer (pH 6.0).

    • Add EDC (10-fold molar excess to surface carboxyl groups) and NHS (10-fold molar excess).

    • Incubate for 30 minutes at room temperature with gentle mixing.

    • Wash the nanoparticles by centrifugation and resuspend in PBS (pH 7.4).

  • Linker Conjugation:

    • Add the alkyne-modified this compound (20-fold molar excess) to the activated nanoparticles.

    • Incubate for 2 hours at room temperature.

    • Wash the nanoparticles thoroughly by repeated centrifugation and resuspension in PBS to remove unreacted linker.

  • Click Chemistry Conjugation of Targeting Ligand:

    • For CuAAC: Resuspend the alkyne-functionalized nanoparticles in PBS. Add the azide-functionalized targeting ligand (10-fold molar excess), copper(II) sulfate (5-fold molar excess), and sodium ascorbate (20-fold molar excess). Incubate for 1-2 hours at room temperature.

    • For SPAAC: If using a DBCO-modified ligand, simply mix it with the azide-functionalized nanoparticles in PBS and incubate for 2-4 hours.

  • Final Purification:

    • Wash the functionalized nanoparticles extensively to remove all unreacted components.

  • Characterization:

    • Confirm successful conjugation using techniques such as FTIR, XPS, or by quantifying the attached ligand (e.g., via fluorescence if the ligand is labeled).

    • Determine the size and zeta potential of the functionalized nanoparticles using dynamic light scattering (DLS).

Conclusion

This compound is a highly valuable and versatile linker for advanced bioconjugation applications. In conjunction with the efficiency and specificity of click chemistry, it enables the streamlined and controlled synthesis of complex biomolecules like ADCs and PROTACs, as well as the effective surface modification of nanoparticles for targeted drug delivery. The protocols and data presented herein provide a solid foundation for researchers to incorporate this powerful tool into their drug development and biomedical research endeavors.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Amino-PEG2-C2-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for Amino-PEG2-C2-acid conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical reaction for conjugating an this compound?

The primary method for conjugating a molecule with a terminal carboxylic acid (like this compound, where one end is a protected amine and the other is the reactive acid) to a primary amine on a target molecule is through a two-step carbodiimide (B86325) reaction . This process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

  • Carboxyl Activation: EDC first reacts with the carboxylic acid group on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[1][3]

  • NHS Ester Formation: This intermediate then reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.[1][3]

  • Amide Bond Formation: Finally, the NHS ester reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS as a byproduct.[4]

Q2: My conjugation efficiency is very low, or the reaction failed completely. What are the common causes?

Low or no conjugation is a frequent issue that can typically be traced to one of the following causes:

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture (hygroscopic).[1][5] If not stored properly in a desiccated environment or if allowed to warm to room temperature without equilibration, they can hydrolyze and become inactive.[5][6]

  • Incorrect pH: The two main steps of the reaction have different optimal pH ranges. Carboxyl activation with EDC is most efficient at an acidic pH of 4.5-6.0, while the subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[5][7][8]

  • Incompatible Buffers: The presence of competing primary amines in your buffers, such as Tris (Tris-buffered saline, TBS) or glycine, will react with the activated NHS ester, quenching the reaction and reducing the yield of your desired conjugate.[5][9][10]

  • Rapid Hydrolysis: The NHS ester intermediate, while more stable than the initial EDC-activated intermediate, is still prone to hydrolysis in aqueous solutions. The rate of hydrolysis increases significantly with pH.[4][11] The reaction with the target amine must be performed promptly after the activation step.[5]

Q3: I'm observing significant precipitation or aggregation of my protein during the reaction. What is happening?

Precipitation is often a sign of excessive crosslinking or unfavorable reaction conditions.

  • High Degree of PEGylation: If the molar ratio of the activated PEG linker to the protein is too high, it can lead to the attachment of multiple PEG chains. This can alter the protein's solubility profile and cause it to precipitate.[5][9]

  • Intermolecular Crosslinking: For homobifunctional PEGs, a high concentration can lead to the formation of large, insoluble crosslinked complexes between multiple protein molecules.[9]

  • Buffer Conditions: The protein may not be stable at the required concentration or in the chosen reaction buffer. Ensure the buffer conditions are suitable for maintaining protein stability throughout the conjugation process.[5]

Q4: How can I control the extent of PEGylation to avoid issues like precipitation?

Controlling the number of PEG chains attached to your molecule is crucial for a successful outcome.

  • Adjust Molar Ratios: The most direct way to control PEGylation is by adjusting the molar ratio of the activated PEG linker to your target molecule. A 10-20 fold molar excess of the linker is a common starting point, but this should be optimized empirically.[5] Reducing the molar excess can help prevent over-PEGylation.[9]

  • Reaction Time: Shortening the incubation time of the conjugation step can reduce the overall extent of the reaction.[9]

  • Protein Concentration: The concentration of your target protein can influence whether intramolecular or intermolecular crosslinking is favored. This may require optimization for your specific system.[9]

Q5: How do I properly stop (quench) the conjugation reaction?

Quenching is necessary to stop the reaction and deactivate any remaining reactive NHS esters.

  • Primary Amines: Adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine (B43304) (at a final concentration of 20-50 mM), will consume any unreacted NHS esters.[7][8]

  • Hydroxylamine (B1172632): Adding hydroxylamine to a final concentration of 10 mM will hydrolyze unreacted NHS esters, regenerating the original carboxyl group on the PEG linker.[7][8]

  • 2-Mercaptoethanol: This thiol-containing compound can be used to quench the EDC activation reaction specifically before the addition of the amine-containing molecule in a two-step protocol.[1][7]

Q6: What is the best method to purify my final PEGylated conjugate?

The purification strategy depends heavily on the size and properties of your target molecule and the unreacted components. A combination of techniques is often required.[12]

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller, unreacted PEG linkers and reaction byproducts.[12][][14]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with an IEX resin. This property can be used to separate PEGylated species from unreacted protein.[12][][14]

  • Reverse-Phase HPLC (RP-HPLC): For smaller molecules and peptides, RP-HPLC provides high-resolution separation of the PEGylated product from unreacted starting materials.[12][]

  • Dialysis / Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange, but may not be sufficient to remove all unreacted PEG, especially with larger PEG chains.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS: Reagents have been compromised by moisture.[5] 2. Incorrect pH: Activation or conjugation pH is outside the optimal range.[5] 3. Buffer Interference: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.[9][10] 4. NHS Ester Hydrolysis: Delay between the activation and conjugation steps was too long.[5]1. Use fresh, anhydrous EDC and NHS. Always allow vials to equilibrate to room temperature before opening to prevent condensation.[5] 2. Verify buffer pH. Use an acidic buffer (e.g., 0.1 M MES, pH 4.5-6.0) for activation and a neutral/alkaline buffer (e.g., PBS, pH 7.2-8.0) for conjugation.[5][7] 3. Use amine-free buffers such as MES and PBS for the reaction steps.[5] 4. Perform the conjugation step immediately following the activation step.
Precipitation/Aggregation of Product 1. High Degree of PEGylation: Molar excess of the activated PEG linker is too high, leading to reduced solubility.[5] 2. Unsuitable Buffer Conditions: The target molecule is not stable at the reaction concentration or in the chosen buffer.1. Reduce the molar excess of the activated PEG linker in the reaction. 2. Optimize the protein concentration and ensure the buffer maintains its stability and solubility.
Unreacted Linker Present After Purification 1. Poor Separation: The chosen purification method does not provide adequate resolution. 2. Incorrect Dialysis MWCO: The molecular weight cutoff (MWCO) of the dialysis membrane is too high to allow the free linker to pass through.[5]1. For proteins, a multi-step purification approach (e.g., SEC followed by IEX) is often most effective.[12] For small molecules, RP-HPLC is recommended.[12] 2. Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to effectively remove the relatively small this compound linker.[5]

Data & Reaction Parameters

Table 1: Recommended pH Conditions for Two-Step EDC/NHS Conjugation

Reaction Step Buffer Component Optimal pH Range Rationale
Step 1: Carboxyl Activation MES (or other non-amine, non-carboxylate buffer)4.5 - 6.0Maximizes the efficiency of EDC-mediated carboxyl activation.[7][8]
Step 2: Amine Coupling PBS, Borate, or Bicarbonate Buffer7.2 - 8.5Facilitates the reaction of the NHS ester with the deprotonated primary amine.[4][7]

Table 2: Half-life of NHS Esters in Aqueous Solution

pH Temperature Approximate Half-Life Reference
7.00°C4 - 5 hours[4]
7.0Room Temp~7 hours[11]
8.5Room Temp~125 - 180 minutes[16]
8.64°C10 minutes[4]
9.0Room TempMinutes[6][11]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid end of a Boc-protected this compound and its subsequent conjugation to a primary amine on a target protein. The Boc group can be removed in a later step if the amine end is required for further conjugation.

Materials:

  • Boc-Amino-PEG2-C2-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Target protein containing primary amines

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette (e.g., 3 kDa MWCO for a large protein)[5]

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[1]

    • Prepare a stock solution of Boc-Amino-PEG2-C2-acid in an anhydrous organic solvent (e.g., DMSO or DMF) or directly in Activation Buffer.

    • Prepare the target protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[17]

  • Activation of PEG-Acid (Step 1):

    • In a microfuge tube, dissolve the Boc-Amino-PEG2-C2-acid in Activation Buffer.

    • Add EDC and Sulfo-NHS. A common starting point is a molar ratio of 1:2:5 for Protein:EDC:Sulfo-NHS, with a 10-20 fold molar excess of the PEG-linker over the protein.[5][7]

    • Incubate the reaction for 15 minutes at room temperature.[1][7]

  • Conjugation to Protein (Step 2):

    • Immediately add the activated PEG-acid solution to the protein solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.[5]

    • Alternatively, to ensure precise pH control, the activated PEG can be rapidly buffer-exchanged into the Coupling Buffer using a desalting column before adding it to the protein.[7][8]

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.[9]

    • Incubate for 15-30 minutes at room temperature to stop the reaction.[18]

  • Purification of the Conjugate:

    • Remove unreacted PEG linker, byproducts, and quenching reagents via size exclusion chromatography (desalting column) or dialysis against an appropriate storage buffer.[5]

    • Analyze the purified conjugate using SDS-PAGE (which will show a molecular weight shift), HPLC, and/or mass spectrometry to confirm successful conjugation and assess purity.[12]

Visual Guides

Caption: EDC/NHS activation and conjugation pathway.

Experimental_Workflow start Start: Reagent Preparation prep_reagents Equilibrate EDC/NHS Prepare PEG-Acid & Protein Solutions start->prep_reagents activation Step 1: Activation Add EDC & NHS to PEG-Acid (pH 4.5-6.0, 15 min @ RT) prep_reagents->activation conjugation Step 2: Conjugation Add activated PEG to Protein (pH 7.2-8.0, 2h @ RT or O/N @ 4°C) activation->conjugation quenching Step 3: Quenching Add Tris or Hydroxylamine (15-30 min @ RT) conjugation->quenching purification Step 4: Purification (SEC, IEX, Dialysis, etc.) quenching->purification analysis Step 5: Analysis (SDS-PAGE, HPLC, MS) purification->analysis end End: Purified Conjugate analysis->end

Caption: General workflow for protein PEGylation.

Troubleshooting_Workflow start Problem: Low/No Conjugation Yield check_reagents Are EDC/NHS reagents fresh and handled properly? start->check_reagents check_ph Is pH correct for both activation and conjugation steps? check_reagents->check_ph Yes sol_reagents Solution: Use fresh, anhydrous reagents. Equilibrate before opening. check_reagents->sol_reagents No check_buffer Is the reaction buffer free of primary amines (e.g., Tris)? check_ph->check_buffer Yes sol_ph Solution: Verify buffer pH. Activation: 4.5-6.0 Conjugation: 7.2-8.5 check_ph->sol_ph No check_time Was conjugation performed immediately after activation? check_buffer->check_time Yes sol_buffer Solution: Use amine-free buffers like MES and PBS. check_buffer->sol_buffer No sol_time Solution: Minimize delay between steps to prevent NHS-ester hydrolysis. check_time->sol_time No success Yield Improved check_time->success Yes sol_reagents->check_ph sol_ph->check_buffer sol_buffer->check_time sol_time->success

Caption: Troubleshooting workflow for low yield.

References

How to improve the yield of Amino-PEG2-C2-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG2-C2-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule containing a primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), connected by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3][4] The PEG spacer enhances solubility in aqueous solutions and reduces potential steric hindrance during conjugation.[4][5][6] This molecule is commonly used as a linker in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, to covalently attach molecules to proteins, peptides, or other substrates.[3][4][7][8]

Q2: What is the most common reaction for utilizing the carboxylic acid end of this compound?

The most prevalent method for reacting the terminal carboxylic acid is through amide bond formation with a primary amine on a target molecule.[1][2] This is typically achieved using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][9]

Q3: How does the EDC/NHS coupling reaction work?

The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond.[5][9]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the this compound to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9][10]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is prone to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[5][9] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[11]

Q4: Why is my reaction yield low?

Low conjugation yield is a common issue that can arise from several factors.[12] Key areas to investigate include:

  • Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly impact yield.[12][13]

  • Reagent Stability: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values.[11][14][15] Using freshly prepared reagents is critical.

  • Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or sulfhydryls in your buffers will compete with the target molecule, reducing yield.[9][16]

  • Reactant Molar Ratios: An inappropriate ratio of EDC, NHS, and your target molecule can lead to inefficient activation or conjugation.

  • Accessibility of Reactive Sites: The target amine on the protein may be inaccessible due to protein folding, leading to poor yields.[13][16]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Incorrect pH: Activation and conjugation steps have different optimal pH ranges.[9][17][18]Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer for the amine reaction is pH 7.2-8.5.[9][11]
Hydrolysis of NHS ester: The activated intermediate is not stable in aqueous solutions, especially at high pH.[11][14][15][19]Perform the conjugation step immediately after the activation step.[9] Consider performing the reaction at a lower temperature (4°C) to decrease the rate of hydrolysis.[11]
Inactive Reagents: EDC and NHS are moisture-sensitive.Store reagents properly desiccated and allow them to warm to room temperature before opening to prevent condensation.[14][15] Use freshly prepared stock solutions.[9]
Interfering Buffer Components: Buffers containing primary amines (Tris, glycine) or nucleophiles compete with the target reaction.[9][16]Use amine-free buffers such as MES for activation and PBS or Borate buffer for conjugation.[9][11]
Precipitation of Protein during Reaction High Degree of PEGylation: Excessive modification can alter protein solubility and lead to aggregation.[9][12]Reduce the molar excess of the activated PEG linker. Optimize the stoichiometry of your reaction.
Incorrect Buffer Conditions: The buffer may not be optimal for maintaining protein stability.[9][12]Ensure the protein is at a suitable concentration and in a buffer that maintains its stability and solubility.
Environmental Stress: Vigorous mixing or high temperatures can induce aggregation.[12]Handle the protein gently and consider running the reaction at a lower temperature (e.g., 4°C).[12]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of reactants.Prepare fresh stock solutions of EDC and NHS immediately before each use.[9]
Reaction Time: Inconsistent incubation times can lead to variability.Standardize the reaction times for both activation and conjugation steps. Monitor reaction progress if possible.[13]

Quantitative Data Summary

Optimizing the molar ratios and pH of your reaction is critical for maximizing yield. The following tables provide recommended starting points based on established protocols.

Table 1: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Excess (relative to this compound)Purpose
EDC 2 to 10-foldActivates the carboxylic acid. A higher excess can drive the reaction but may lead to side reactions.
NHS/Sulfo-NHS 1.2 to 5-foldStabilizes the activated intermediate, converting it to a more stable NHS ester.

Note: These are starting recommendations. The optimal ratios should be determined empirically for each specific application.[5][9]

Table 2: pH Optimization for Two-Step EDC/NHS Coupling

Reaction Step Recommended pH Range Rationale
Step 1: Carboxylic Acid Activation 4.5 - 6.0Most efficient formation of the O-acylisourea intermediate.[9][10][17]
Step 2: Amine Coupling 7.2 - 8.5The primary amine on the target molecule is deprotonated and more nucleophilic, leading to efficient amide bond formation.[9][11][17]

Note: Hydrolysis of the NHS ester increases with pH. The half-life is several hours at pH 7 but drops to minutes at pH > 8.5.[11][15]

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • This compound

  • Protein to be conjugated

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[5]

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS. A 5 to 10-fold molar excess of EDC and Sulfo-NHS over the PEG-acid is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.[5]

  • Conjugation to the Protein:

    • Immediately add the activated Amino-PEG2-NHS ester solution to the protein solution.

    • A 10 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.[9]

    • The pH of the final reaction mixture should be between 7.2 and 8.0.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add Tris or glycine).[20]

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[21]

  • Analysis:

    • Analyze the conjugate using SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.[20] Mass spectrometry can be used for more precise characterization.

Visualizations

Reaction Pathway Diagram

EDC_NHS_Coupling cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_ester_formation Step 2: NHS Ester Formation cluster_conjugation Step 3: Conjugation (pH 7.2-8.5) cluster_hydrolysis Side Reaction: Hydrolysis PEG_Acid Amino-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Protein-NH-CO-PEG-Amine (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Hydrolyzed_PEG Amino-PEG-COOH (Inactive) NHS_Ester->Hydrolyzed_PEG + H₂O (especially at high pH) Protein_Amine Protein-NH2 H2O H₂O

Caption: EDC/NHS coupling reaction pathway for amide bond formation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis cluster_troubleshoot Troubleshooting Loop Prep_Reagents Prepare Buffers & Reagent Stock Solutions Activate Activate PEG-Acid with EDC/NHS (15-30 min) Prep_Reagents->Activate Prep_Protein Prepare Protein Sample Conjugate Add Activated PEG to Protein (2h - overnight) Prep_Protein->Conjugate Activate->Conjugate Quench Quench Reaction (e.g., with Tris) Conjugate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze Low_Yield Low Yield? Analyze->Low_Yield Optimize Optimize pH, Ratios, Incubation Time Low_Yield->Optimize Yes End Success! Low_Yield->End No Optimize->Activate

Caption: General experimental workflow for protein PEGylation.

References

Technical Support Center: Purification of Amino-PEG2-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG2-C2-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude this compound conjugation reaction mixture?

Common impurities include unreacted starting materials (the molecule being conjugated and the this compound linker), excess coupling agents (e.g., EDC, NHS), and byproducts from the conjugation reaction. Depending on the reaction conditions, side-products from reactions with the amino or carboxylic acid group may also be present.[1]

Q2: Which purification techniques are most suitable for this compound conjugates?

The choice of purification technique depends on the properties of the conjugate and the impurities. The most common and effective methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution for separating the conjugate from unreacted starting materials and closely related impurities based on hydrophobicity.[2][]

  • Flash Column Chromatography (Silica Gel): A preparative technique suitable for larger scale purifications to remove less polar or more polar impurities based on polarity.[1]

  • Recrystallization: Can be an effective method for obtaining highly pure crystalline solid product, provided a suitable solvent system is found.[4][5][6]

Q3: How can I monitor the purity of my conjugate during purification?

Purity is typically monitored using analytical techniques such as:

  • Analytical RP-HPLC: To assess the separation of the desired product from impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity (molecular weight) and purity of the collected fractions.

  • Thin-Layer Chromatography (TLC): A quick method to monitor the progress of column chromatography.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound conjugates.

Reverse-Phase HPLC (RP-HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation Suboptimal mobile phase gradient.Optimize the gradient. A shallower gradient can improve the resolution of closely eluting peaks.[2]
Inappropriate column stationary phase.Consider a different column, such as a C8 instead of a C18, or a column with a different pore size.[2]
Column overloading.Reduce the amount of sample injected onto the column.[2]
Low Recovery The conjugate is irreversibly binding to the column.Adjust the mobile phase. Increasing the percentage of the organic solvent (e.g., acetonitrile) in the gradient may help elute a strongly bound product.[2]
The conjugate is precipitating on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Decrease the sample concentration if necessary.[2]
Peak Tailing Interaction of the free amine with the silica (B1680970) support.Add a mobile phase modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
No Elution The conjugate is very hydrophobic.Increase the strength of the organic solvent in the mobile phase. A gradient up to 100% acetonitrile (B52724) or the addition of a stronger solvent like isopropanol (B130326) may be necessary.
Flash Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Streaking on TLC/Poor Separation on Column The highly polar nature of the PEG linker.Use a more polar solvent system. A common system is a mixture of a chlorinated solvent (like dichloromethane (B109758) or chloroform) and methanol.[7]
Low Yield/Product Sticking to Silica The basic amine group is interacting strongly with the acidic silica gel.Pre-treat the silica gel with a base like triethylamine (B128534) before packing the column. Alternatively, add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia (B1221849) to the eluent.[1]
Co-elution of Product and Impurities Similar polarity of the product and impurities.Optimize the solvent system by trying different solvent combinations or using a gradient elution (gradually increasing the polarity of the eluent).[1]
Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
No Crystal Formation The solution is not saturated or is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the product, or placing the solution in an ice bath.[8] If the solution is not saturated, carefully evaporate some of the solvent.
Oiling Out The solute is coming out of the solution as a liquid instead of a solid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent system may be necessary.
Low Recovery The compound is too soluble in the cold solvent.Ensure the solution is cooled sufficiently. Minimize the amount of solvent used to dissolve the crude product initially. Use a minimal amount of ice-cold solvent for washing the crystals.[8]
Impure Crystals Inefficient removal of impurities.Ensure slow cooling to allow for proper crystal lattice formation, which excludes impurities.[5] A second recrystallization may be necessary.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound Conjugates
Purification Method Typical Purity Expected Yield Scale Advantages Disadvantages
RP-HPLC >98%ModerateAnalytical to PreparativeHigh resolution and purity.Lower capacity, requires specialized equipment.
Flash Column Chromatography 85-98%HighPreparativeHigh capacity, relatively low cost.Lower resolution than HPLC, can be challenging for highly polar compounds.[1]
Recrystallization >99% (if successful)VariableSmall to LargePotentially very high purity, cost-effective.Finding a suitable solvent can be challenging; not all compounds will crystallize easily.

Note: The values presented are typical estimates and can vary significantly based on the specific conjugate, reaction conditions, and optimization of the purification protocol.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline for the purification of small molecule-PEG conjugates.

Materials:

  • C18 RP-HPLC column

  • HPLC system with a UV detector

  • Crude reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved on the UV detector.[2]

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.[2]

  • Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram. The desired conjugate will elute at a specific retention time depending on its hydrophobicity.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to determine which fractions contain the pure product.

  • Product Recovery: Pool the pure fractions and remove the solvent, typically by lyophilization.

Protocol 2: Flash Column Chromatography Purification

This protocol should be optimized for your specific conjugate.

Materials:

  • Silica gel

  • Glass column

  • Crude reaction mixture

  • Eluent (e.g., a mixture of Dichloromethane and Methanol)

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between your desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column. Add a layer of sand on top of the silica bed. Equilibrate the column by running 2-3 column volumes of the eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.[1]

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, can be used to improve separation.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Finding the right solvent is key to successful recrystallization.

Materials:

  • Crude conjugate

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and filter flask)

Procedure:

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling point. A good solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve it completely.[8]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]

  • Drying: Allow the crystals to dry completely.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Recovery cluster_final Final Product crude Crude Conjugate hplc RP-HPLC crude->hplc High Resolution column Flash Chromatography crude->column High Capacity recrystallize Recrystallization crude->recrystallize High Purity (if crystalline) analysis Purity Analysis (HPLC/LC-MS) hplc->analysis column->analysis recrystallize->analysis pooling Pool Pure Fractions analysis->pooling recovery Solvent Removal pooling->recovery pure_product Purified Conjugate recovery->pure_product

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_workflow cluster_issue Problem Identification cluster_solution Potential Solutions start Purification Issue Identified poor_sep Poor Separation start->poor_sep low_yield Low Yield start->low_yield no_product No Product Recovery start->no_product optimize_gradient Optimize Gradient/Solvent poor_sep->optimize_gradient change_column Change Column/Stationary Phase poor_sep->change_column reduce_load Reduce Sample Load poor_sep->reduce_load check_solubility Check Solubility low_yield->check_solubility modify_eluent Modify Eluent (e.g., add base) low_yield->modify_eluent no_product->optimize_gradient no_product->check_solubility end Issue Resolved optimize_gradient->end change_column->end reduce_load->end check_solubility->end modify_eluent->end

References

Technical Support Center: Controlling the Degree of Labeling with Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG2-C2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind labeling with this compound?

This compound possesses a terminal carboxylic acid group. To make it reactive towards primary amines (like the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein), the carboxylic acid must first be "activated". This is typically achieved by converting it into an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[1][2] The resulting NHS ester is highly reactive with primary amines, forming a stable amide bond and releasing NHS as a byproduct.[][4]

Q2: Which experimental parameters are most critical for controlling the degree of labeling?

The degree of labeling, or PEGylation, is primarily influenced by a few key parameters:

  • Molar Ratio: The ratio of the activated PEG reagent to the target molecule is a primary determinant of the extent of labeling.[1][2]

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[5][6]

  • Reaction Time and Temperature: The duration and temperature of the incubation period directly impact the reaction's progression and the potential for side reactions like hydrolysis.[6][7]

  • Concentration of Reactants: The concentrations of both the target molecule and the PEG reagent can affect reaction efficiency.[6][8]

  • Buffer Composition: The choice of buffer is critical, as some buffer components can compete with the target molecule for the labeling reagent.[5][9]

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Labeling Inefficient activation of the carboxylic acid: The EDC/NHS activation step was not effective.Ensure you are using fresh and high-quality EDC and NHS. The activation reaction is most efficient at a pH between 4.5 and 7.2.[1]
Inactive this compound reagent: The reagent may have degraded due to improper storage.Store this compound desiccated at -20°C. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C under an inert gas. Allow the reagent to warm to room temperature before use to prevent condensation.[1]
Presence of competing primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule.Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, or borate (B1201080) buffer.[1][9]
Low molar ratio of PEG reagent to the target molecule: An insufficient amount of the PEG reagent was used.Increase the molar excess of the activated this compound. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized.[1][10]
Suboptimal pH: The reaction pH was too low, leading to protonated (and thus unreactive) primary amines on the target molecule.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. The optimal pH is often cited as 8.3-8.5.[5][11]
High Degree of Labeling (Over-PEGylation) High molar ratio of PEG reagent: An excessive amount of the PEG reagent was used.Decrease the molar ratio of the activated this compound to the target molecule.[1]
Prolonged reaction time: The reaction was allowed to proceed for too long.Reduce the incubation time of the conjugation reaction.[1]
High pH leading to non-specific reactions: A very high pH can increase the reactivity of amines and the rate of hydrolysis of the NHS ester.Perform the reaction at a pH within the recommended range (e.g., pH 7.5-8.0) to increase specificity for primary amines.[1]
Product Aggregation or Precipitation Changes in protein conformation upon PEGylation: The addition of PEG chains can alter the protein's properties.Optimize reaction conditions, including buffer composition and pH. Consider adding stabilizing excipients.
Low solubility of the PEGylated conjugate: Although PEGylation generally increases solubility, over-labeling can sometimes lead to aggregation.[12]Screen different buffers and pH conditions for the final formulation.
Difficulty in Purifying the PEGylated Product Similar properties of the product and starting materials: Separation can be challenging if the degree of labeling is low.Employ a high-resolution purification method. Size-exclusion chromatography (SEC) is often effective for separating PEGylated conjugates from the unreacted protein and excess PEG reagent.[1] Ion-exchange chromatography can also be useful as PEGylation can alter the overall charge of the protein.

Quantitative Data Summary

The stability of the activated this compound (as an NHS ester) is highly dependent on pH and temperature. The following tables provide a summary of key quantitative data to aid in experimental design.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life of the reactive ester.[6][13]

pHTemperature (°C)Half-life
7.004-5 hours[6][13]
8.6410 minutes[6]

Table 2: Recommended Starting Molar Ratios for PEGylation

The optimal molar ratio is dependent on the target molecule and desired degree of labeling.[2][10]

Target MoleculeConcentrationRecommended Molar Excess of PEG ReagentExpected Degree of Labeling
Antibody (IgG)1-10 mg/mL20-fold4-6 PEGs per antibody
General Proteins1-10 mg/mL5 to 50-foldEmpirically determined

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an NHS-ester, which is highly reactive towards primary amines.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 100 mg/mL).

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.

  • In a reaction vessel, add the this compound solution.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound.

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups. The activated PEG-NHS ester is now ready for conjugation.

Protocol 2: Labeling of a Protein with Activated this compound

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly activated this compound solution (from Protocol 1)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction: Add the freshly activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of labeling. A starting point could be a 5 to 20-fold molar excess of the PEG reagent.[1]

  • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quench Reaction: Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step This compound This compound Activated_PEG Amino-PEG2-C2-NHS-ester This compound->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Protein Protein PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein Amide Bond Formation Protein->PEGylated_Protein NHS_byproduct NHS (byproduct) PEGylated_Protein->NHS_byproduct Reaction_Mixture Reaction Mixture (PEGylated Protein, Unreacted PEG, Unreacted Protein) Purification Size-Exclusion Chromatography Reaction_Mixture->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product

Caption: Experimental workflow for protein PEGylation.

G Start Start Low_Labeling Low or No Labeling? Start->Low_Labeling Check_Activation Verify EDC/NHS activity and freshness of PEG reagent. Low_Labeling->Check_Activation Yes High_Labeling High Degree of Labeling? Low_Labeling->High_Labeling No Check_Buffer Ensure buffer is amine-free (e.g., PBS). Check_Activation->Check_Buffer Increase_Ratio Increase molar ratio of PEG reagent. Check_Buffer->Increase_Ratio Check_pH Confirm pH is in the optimal range (7.2-8.5). Increase_Ratio->Check_pH Check_pH->High_Labeling Decrease_Ratio Decrease molar ratio of PEG reagent. High_Labeling->Decrease_Ratio Yes Aggregation Product Aggregation? High_Labeling->Aggregation No Reduce_Time Reduce reaction time. Decrease_Ratio->Reduce_Time Optimize_pH Optimize pH to balance reactivity and hydrolysis. Reduce_Time->Optimize_pH Optimize_pH->Aggregation Optimize_Conditions Optimize buffer and pH. Consider stabilizers. Aggregation->Optimize_Conditions Yes Successful_Labeling Successful Labeling Aggregation->Successful_Labeling No Optimize_Conditions->Successful_Labeling

Caption: Troubleshooting logic for PEGylation reactions.

G PEG_Acid Amino-PEG2-C2-COOH Carboxylic Acid NHS_Ester Amino-PEG2-C2-CO-NHS Activated NHS Ester PEG_Acid->NHS_Ester EDC, NHS Amide_Bond Protein-NH-CO-C2-PEG2-Amino Stable Amide Bond NHS_Ester->Amide_Bond Protein_Amine Protein-NH2 Primary Amine Protein_Amine->Amide_Bond

Caption: Chemical pathway of amine-reactive labeling.

References

Improving the solubility of conjugates made with Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges when working with conjugates made using Amino-PEG2-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a short, hydrophilic linker used in bioconjugation.[1][2][3] It possesses a primary amine group on one end and a carboxylic acid group on the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] This PEG spacer is designed to increase the aqueous solubility of the molecule it is attached to, which is particularly useful for hydrophobic drugs or biomolecules.[4][5][6] The amine and carboxyl groups provide reactive handles for covalently attaching it to other molecules, such as proteins, peptides, or small molecule drugs, to create stable conjugates.[2][7]

Q2: In which solvents is the this compound linker soluble?

The unconjugated this compound linker is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7][8][9] Its hydrophilic PEG spacer also imparts solubility in aqueous media.[2][3] However, the solubility of the final conjugate will heavily depend on the properties of the molecule it is linked to.

Q3: Is it better to dissolve my conjugate directly in an aqueous buffer or use an organic stock solution?

The recommended method is to first prepare a concentrated stock solution of your conjugate in a water-miscible organic solvent like DMSO or DMF.[8][10] This ensures the compound is fully dissolved before introducing it to an aqueous environment. You can then add the stock solution drop-wise into your aqueous reaction buffer while vortexing to prevent precipitation.[11] This approach minimizes the risk of the compound "crashing out" of the solution, which can happen with direct dissolution of poorly soluble compounds in aqueous buffers.[8]

Q4: How does pH affect the solubility of my this compound conjugate?

The pH of the solution is a critical factor. The this compound linker has both a basic amine group and an acidic carboxyl group. The charge of these groups—and thus the overall charge of the conjugate—is pH-dependent. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer away from the pI can significantly increase solubility by ensuring the conjugate carries a net positive or negative charge, which improves interactions with water.[12][13][14]

Troubleshooting Guide: Conjugate Precipitation

If you are observing precipitation or poor solubility with your this compound conjugate, follow this step-by-step guide.

Problem: My conjugate precipitated when I added it to my aqueous buffer.

This is a common issue, often caused by the conjugate being less soluble in the aqueous buffer than in the initial dissolution solvent.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Re-dissolution Strategy cluster_2 Step 2: Optimization cluster_3 Step 3: Physical Assistance cluster_4 Outcome start Conjugate Precipitates in Aqueous Buffer stock_sol Prepare concentrated stock in 100% DMSO or DMF start->stock_sol Start Here add_dropwise Add stock drop-wise to buffer while vortexing stock_sol->add_dropwise check_conc Is concentration > 10 mg/mL? add_dropwise->check_conc lower_conc Lower the working concentration check_conc->lower_conc Yes adjust_ph Adjust Buffer pH (Away from pI) check_conc->adjust_ph No lower_conc->adjust_ph use_cosolvent Add Co-solvent (e.g., 5-10% DMSO) adjust_ph->use_cosolvent warm Gentle Warming (e.g., 37°C) use_cosolvent->warm sonicate Sonication warm->sonicate success Conjugate Solubilized sonicate->success

Caption: Workflow for troubleshooting conjugate precipitation.

Detailed Troubleshooting Steps
Issue / Symptom Probable Cause Recommended Solution
Precipitation upon dilution The conjugate is "crashing out" of solution due to poor aqueous solubility.1. Use the Stock Solution Method: Prepare a 10-100 mg/mL stock solution in 100% anhydrous DMSO or DMF.[8] 2. Gradual Dilution: Add the stock solution drop-wise and slowly to the aqueous buffer while vigorously vortexing or stirring. This prevents localized high concentrations that lead to precipitation.[11]
Cloudiness or precipitate remains The final concentration is too high for the chosen buffer system.1. Lower Concentration: Reduce the final concentration of the conjugate in the aqueous buffer. 2. Check Buffer Components: Ensure no components in your buffer are incompatible with the conjugate. Some salts can reduce solubility.
Solution is still not clear The pH of the buffer is near the isoelectric point (pI) of the conjugate, minimizing its solubility.1. Adjust pH: Modify the buffer pH to be at least 1-2 units away from the calculated pI of your conjugate. For a molecule with a free amine and acid, try a buffer at pH > 8 or pH < 6.[14]
Persistent solubility issues The conjugate has very high hydrophobicity.1. Use a Co-solvent: Prepare your final aqueous solution with a small percentage (e.g., 5-20%) of an organic co-solvent like DMSO, DMF, or ethanol (B145695).[15] 2. Gentle Warming: Warm the solution to 30-40°C to aid dissolution.[8] Caution: Ensure your conjugate is stable at this temperature. 3. Sonication: Use a water bath sonicator for 5-10 minutes to help break up aggregates and dissolve the compound.[8][16]
Summary of Solubility Enhancers
Method Mechanism Typical Protocol Considerations
pH Adjustment Increases net charge on the conjugate, enhancing interaction with water.Adjust buffer pH to be >1 unit above or below the conjugate's pI.May affect the stability or activity of the conjugated biomolecule (e.g., protein).
Organic Co-solvents Reduces the polarity of the solvent, improving solubility of hydrophobic molecules.Add 5-20% DMSO, DMF, or ethanol to the final aqueous buffer.High concentrations of organic solvents can denature proteins or interfere with downstream assays.
Gentle Warming Increases kinetic energy, helping to overcome intermolecular forces and dissolve the solute.Warm solution to 30-40°C while stirring.Not suitable for temperature-sensitive molecules. Must confirm conjugate stability.
Sonication Uses ultrasonic waves to break apart solute aggregates.Place sample in a water bath sonicator for 5-10 minutes.Can cause foaming or, in rare cases, degradation if exposure is prolonged or at high power.

Key Experimental Protocols

Protocol 1: Recommended Solubilization of a Lyophilized Conjugate

This protocol is for dissolving a new or stored lyophilized this compound conjugate.

  • Equilibrate: Allow the vial containing the lyophilized conjugate to warm to room temperature before opening to prevent moisture condensation.[8][10]

  • Prepare Stock Solution: Add the required volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-100 mg/mL). Vortex thoroughly until all solid is dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.[1][8]

  • Store Stock Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8]

  • Prepare Working Solution: Pre-warm your target aqueous buffer (e.g., PBS) to your experimental temperature.

  • Dilute: While vigorously vortexing the buffer, add the required volume of the stock solution drop-by-drop to achieve your final desired concentration. Ensure the final concentration of the organic solvent is as low as possible (ideally <10%) and compatible with your experiment.[10]

  • Inspect: Visually inspect the final solution for any signs of precipitation or cloudiness before use.

Visualizing pH-Dependent Solubility

The solubility of a conjugate containing the this compound linker is directly related to its net charge in solution, which is dictated by the pH.

G cluster_low_ph Low pH (e.g., pH 4) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 9) low_ph_node H₃N⁺-PEG-COOH Net Positive Charge low_sol High Solubility low_ph_node->low_sol pI_node H₃N⁺-PEG-COO⁻ Zwitterion (Net Neutral) low_ph_node->pI_node pH increases pI_sol LOWEST SOLUBILITY (Aggregation/Precipitation Risk) pI_node->pI_sol high_ph_node H₂N-PEG-COO⁻ Net Negative Charge pI_node->high_ph_node pH increases high_sol High Solubility high_ph_node->high_sol

Caption: Impact of pH on the ionization state and solubility.

References

Best practices for storing and handling Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Amino-PEG2-C2-acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and reactivity. Recommendations vary for the solid form and when in solvent.

Storage of Solid this compound: For long-term storage, it is recommended to store the solid powder at -20°C for up to three years or at 4°C for up to two years.[1][2] To prevent degradation from moisture, it should be stored under desiccated conditions.[3]

Storage of this compound in Solvent: Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q2: How should I handle this compound upon receipt?

A2: Upon receiving this compound, it is best practice to store it at -20°C.[4] Before opening the vial, it should be equilibrated to room temperature to prevent moisture condensation, as the compound can be hygroscopic.[3] For handling stock solutions, using a syringe to extract the solution while maintaining an inert gas atmosphere, such as argon or nitrogen, can minimize exposure to air.[3]

Q3: What are the key reactive groups of this compound and what are their functions?

A3: this compound is a bifunctional linker with two key reactive groups:

  • Amino Group (-NH2): This primary amine is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[4]

  • Carboxylic Acid Group (-COOH): This group can react with primary amines in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.[4]

The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[4]

Q4: What are the primary applications of this compound?

A4: this compound is primarily used as a linker in bioconjugation. It is a cleavable 3-unit PEG linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs).[1] It is also utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker for the synthesis of PROTACs.[1]

Storage and Handling Summary

ConditionTemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore desiccated to avoid moisture.[1][3]
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthUse freshly opened, hygroscopic DMSO for best results.[1]

Troubleshooting Guide

Issue 1: Low or No Yield in Conjugation Reaction

  • Question: I am seeing very low or no yield in my conjugation reaction with a protein. What could be the cause?

  • Answer: Low conjugation efficiency can stem from several factors related to the reagents, reaction conditions, or the protein itself.

    • Inactive Reagents: Ensure that the this compound and any coupling reagents (e.g., EDC, NHS) have not degraded. Equilibrate reagents to room temperature before opening to prevent moisture contamination.[5][6][7] For preparing stock solutions, use a dry, water-miscible solvent like DMF or DMSO.[5][6]

    • Incorrect Buffer: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction.[3] Recommended buffers include MES for the activation step (pH 4.5-6) and a phosphate (B84403) buffer like PBS for the conjugation step (pH 7.2-7.5).[3][7][8]

    • Suboptimal pH: The activation of the carboxylic acid group with EDC is most efficient at a pH of 4.5-6. The subsequent reaction with the amine is more efficient at a pH of 7-8.[3] A two-step process with pH adjustment is often recommended.[7][8]

    • Hydrolysis of Intermediate: The O-acylisourea intermediate formed during EDC activation is unstable in aqueous solutions and can hydrolyze.[8] Including N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) in the reaction mixture can stabilize the intermediate, leading to higher coupling efficiency.[8]

Issue 2: Solubility Problems with this compound

  • Question: I am having difficulty dissolving this compound. What can I do?

  • Answer: While the PEG spacer enhances hydrophilicity, solubility issues can still arise.

    • Solvent Choice: DMSO is a common solvent for this compound.[1] For a 2 mg/mL solution in DMSO, ultrasonic and gentle warming up to 60°C may be necessary.[1] It is crucial to use a new, non-hygroscopic stock of DMSO as absorbed water can impact solubility.[1]

    • Stock Solution Preparation: To facilitate handling, especially since some PEG reagents can be low-melting solids, preparing a stock solution in a dry solvent like DMSO or DMF is recommended.[3]

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1M MES, pH 5.0-6.0[7][8]

  • Coupling Buffer: PBS, pH 7.2-7.5[7][8]

  • Quenching Solution: 1M Tris-HCl, pH 8.0, or 1M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in dry DMSO or DMF.[5][6]

    • Immediately before use, dissolve EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Protein:

    • Dissolve the protein in the Coupling Buffer.

    • Add the activated this compound mixture to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS-ester.[7] Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Diagrams

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification reagents This compound + EDC + NHS in Activation Buffer (pH 5-6) activated_linker Activated NHS-Ester Intermediate reagents->activated_linker 15-30 min @ RT conjugate Protein-PEG Conjugate activated_linker->conjugate protein Protein in Coupling Buffer (pH 7.2-7.5) protein->conjugate 2 hours @ RT or O/N @ 4°C quench Add Quenching Solution (e.g., Tris or Hydroxylamine) conjugate->quench purify Purification (Desalting Column) quench->purify final_product Purified Conjugate purify->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield reagents Inactive Reagents? start->reagents buffer Incorrect Buffer? start->buffer ph Suboptimal pH? start->ph hydrolysis Intermediate Hydrolysis? start->hydrolysis sol_reagents Use fresh reagents. Equilibrate to RT before use. reagents->sol_reagents sol_buffer Use amine-free buffers (e.g., MES, PBS). buffer->sol_buffer sol_ph Use two-step pH: Activation @ pH 5-6 Conjugation @ pH 7.2-7.5 ph->sol_ph sol_hydrolysis Add NHS or sulfo-NHS to stabilize intermediate. hydrolysis->sol_hydrolysis

References

Validation & Comparative

A Comparative Guide to Validating the Conjugation of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for validating the conjugation of Amino-PEG2-C2-acid to biomolecules, such as peptides, proteins, and antibody-drug conjugates (ADCs). It is designed for researchers, scientists, and drug development professionals seeking robust methods to characterize their PEGylated products.

Introduction to this compound Conjugation

This compound is a hydrophilic linker containing a terminal primary amine and a carboxylic acid, connected by a discrete polyethylene (B3416737) glycol (PEG) chain. This bifunctional linker is commonly used to conjugate molecules to primary amines on biomolecules (e.g., lysine (B10760008) residues or the N-terminus) through the formation of a stable amide bond. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3] Validating the successful conjugation and characterizing the final product is a critical step in development.

This guide compares the most common and effective analytical methods for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Validation Techniques

The choice of analytical technique depends on the specific information required, such as confirmation of covalent attachment, determination of conjugation sites, or quantification of conjugation efficiency.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of ionized molecules.- Confirms the molecular weight of the conjugate. - Determines the degree of PEGylation (number of linkers per molecule). - Can identify conjugation sites through peptide mapping.[4]- High sensitivity and accuracy. - Provides definitive mass confirmation. - Can analyze complex mixtures when coupled with liquid chromatography (LC).[5]- Polydispersity of some PEGs can complicate spectra. - Ion suppression effects can occur. - May require specialized software for deconvolution of complex spectra.[6]
NMR Spectroscopy (¹H NMR) Measures the magnetic properties of atomic nuclei.- Confirms the presence of the PEG linker's characteristic protons. - Can determine the degree of PEGylation by comparing integral ratios.[7] - Provides structural information about the conjugate.- Non-destructive. - Provides detailed structural insights. - Can quantify PEGylated species in complex biological fluids.[8]- Lower sensitivity compared to MS. - Spectra can be complex for large biomolecules. - Requires higher sample concentrations.
HPLC (Reversed-Phase) Separates molecules based on their hydrophobicity.- Separates the PEGylated conjugate from unconjugated starting materials. - Quantifies the purity of the conjugate. - Can be used to monitor reaction progress.[9]- High-resolution separation. - Widely available and robust. - Can be coupled with various detectors (UV, CAD, ELSD) for comprehensive analysis.[10]- Does not provide direct structural information. - Method development can be time-consuming. - Peak shape can be affected by the PEG chain.

Supporting Experimental Data (Hypothetical)

To illustrate the expected results, we present a hypothetical conjugation of this compound to the model peptide Angiotensin II (MW = 1046.2 Da). The conjugation is achieved by activating the carboxylic acid of the PEG linker with EDC/NHS and reacting it with a primary amine on the peptide.

Mass Spectrometry Data

The covalent attachment of the linker results in a predictable mass shift.

CompoundMolecular Weight (Da)Expected Mass (m/z) [M+H]⁺
Angiotensin II1046.21047.2
This compound177.2178.2
Angiotensin II-PEG2-C2-Amide1205.4 (1046.2 + 177.2 - 18.0)1206.4

Note: The mass of the conjugate is calculated by adding the mass of the peptide and the PEG linker, then subtracting the mass of water (18.0 Da) lost during amide bond formation.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of the conjugate will show characteristic peaks from both the peptide and the PEG linker.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Peptide aromatic protons6.8 - 7.5Multiplet(Varies)
PEG methylene (B1212753) protons (-OCH₂CH₂O-)~3.6Singlet8H
PEG methylene protons adjacent to amide~3.5Triplet2H
Peptide aliphatic protons0.8 - 4.5Multiplets(Varies)

Note: The integration of the PEG methylene protons relative to specific, well-resolved peptide protons can be used to confirm the degree of PEGylation.[11]

HPLC Data

Reversed-phase HPLC will show a shift in retention time for the more hydrophilic PEGylated conjugate compared to the parent peptide.

CompoundRetention Time (minutes)
Angiotensin II15.2
Angiotensin II-PEG2-C2-Amide13.8

Note: The addition of the hydrophilic PEG linker typically decreases the retention time on a reversed-phase column.[9]

Experimental Protocols

LC-MS for Conjugate Mass Confirmation

Objective: To confirm the molecular weight of the PEGylated peptide.

Materials:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample dissolved in Mobile Phase A.

Protocol:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 1-5 µL of the sample.

  • Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Maintain the flow rate at 0.3 mL/min.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 400-2000.

  • Deconvolute the resulting spectrum to determine the zero-charge mass of the intact conjugate.[4]

¹H NMR for Structural Confirmation

Objective: To confirm the presence of the PEG linker on the peptide.

Materials:

  • NMR spectrometer (400 MHz or higher).

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR tubes.

Protocol:

  • Dissolve 1-5 mg of the lyophilized conjugate in 0.5 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at 25°C.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic PEG signals (around 3.6 ppm) and compare the integral to a known peptide signal.[12]

Reversed-Phase HPLC for Purity Analysis

Objective: To separate the PEGylated peptide from starting materials and determine its purity.

Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample dissolved in Mobile Phase A.

Protocol:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the sample.

  • Elute the sample using a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • Monitor the absorbance at 214 nm or 280 nm.

  • Calculate the purity of the conjugate by integrating the peak areas.[13]

Visualization of Workflows and Pathways

Conjugation_Validation_Workflow cluster_reaction Conjugation Reaction cluster_validation Validation Peptide Peptide (with -NH2) Conjugate Peptide-PEG Conjugate Peptide->Conjugate PEG_Linker This compound Activation EDC/NHS Activation PEG_Linker->Activation Activation->Peptide LCMS LC-MS Analysis Conjugate->LCMS Mass Confirmation NMR NMR Spectroscopy Conjugate->NMR Structural Confirmation HPLC RP-HPLC Analysis Conjugate->HPLC Purity Assessment Result1 Correct Mass LCMS->Result1 Result Result2 PEG Signals Present NMR->Result2 Result Result3 High Purity HPLC->Result3 Result

Caption: Workflow for conjugation and validation.

Amide_Bond_Formation cluster_reactants Reactants cluster_product Product Peptide_NH2 Peptide-NH2 Conjugate Peptide-NH-CO-PEG-Linker Peptide_NH2->Conjugate + Activated_PEG This compound (NHS-ester activated) Activated_PEG->Conjugate NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct releases

Caption: Amide bond formation reaction.

Conclusion

Validating the conjugation of this compound requires a multi-faceted analytical approach. Mass spectrometry provides definitive confirmation of successful conjugation and the degree of PEGylation. ¹H NMR offers valuable structural information, confirming the presence of the PEG moiety. Finally, reversed-phase HPLC is essential for assessing the purity of the final conjugate and for monitoring the reaction. By employing these techniques in a complementary fashion, researchers can ensure the quality, consistency, and desired characteristics of their PEGylated biomolecules.

References

A Comparative Guide to Analytical Techniques for Characterizing Amino-PEG2-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of linker molecules, such as Amino-PEG2-C2-acid, is a critical step in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an objective comparison of key analytical techniques for characterizing conjugates of this compound, complete with experimental protocols, data presentation, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.

This compound is a hydrophilic linker containing a terminal amine and a carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] Its characterization is essential to ensure the identity, purity, and stability of the resulting conjugate, which ultimately impacts the efficacy and safety of the therapeutic. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Core Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of this compound conjugates. Each technique offers unique advantages and provides complementary information.

TechniqueInformation ProvidedStrengthsWeaknesses
¹H and ¹³C NMR - Detailed molecular structure confirmation- Purity assessment- Quantification of functional groups- Non-destructive- Provides unambiguous structural elucidation- Quantitative- Relatively low sensitivity compared to MS[5]
LC-MS - Accurate molecular weight confirmation- Identification of impurities and byproducts- Quantification of conjugate and components- High sensitivity and selectivity[5]- Provides molecular weight information- Destructive- Ionization efficiency can vary
HPLC/UPLC - High-resolution separation of conjugate from starting materials and impurities- Purity determination and quantification- Highly reproducible and accurate for quantification[]- Versatile with various detectors (UV, ELSD, MS)[]- Does not provide structural information on its own

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to characterize this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a proton NMR spectrum to identify characteristic signals. Key resonances to observe include the ethylene (B1197577) glycol protons of the PEG chain (typically around 3.5-3.7 ppm), protons adjacent to the amino group, and protons of the C2-acid moiety.

    • ¹³C NMR: Obtain a carbon-13 NMR spectrum to confirm the carbon framework of the conjugate.

    • 2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to establish connectivity between protons and carbons for unambiguous structural assignment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To verify the molecular weight of the this compound conjugate and identify any impurities.

Methodology:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Acquire full scan mass spectra to determine the [M+H]⁺ ion of the conjugate.

High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To determine the purity of the this compound conjugate and quantify related substances.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient optimized to separate the conjugate from its starting materials and potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: Monitor at a wavelength where a chromophore in the conjugate absorbs (if applicable).

    • ELSD: Suitable for non-UV active compounds.[]

  • Quantification: Determine the area percentage of the main peak relative to all other peaks to calculate purity.

Data Presentation: A Comparative Overview

The following tables summarize the type of quantitative data obtained from each technique for a hypothetical this compound conjugated to a small molecule drug.

Table 1: NMR Data Summary

ParameterExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)Integration
PEG Protons (-O-CH₂-CH₂-O-)~3.63.65 (multiplet)8H
Protons α to Amine~2.82.82 (triplet)2H
Protons α to Acid~2.42.41 (triplet)2H
Purity (by ¹H NMR) >98%

Table 2: LC-MS Data Summary

AnalyteExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Accuracy (ppm)
Conjugate550.25550.27<5
Unreacted Linker178.11178.11<5
Purity (by MS TIC) 99.1%

Table 3: HPLC Purity Analysis

PeakRetention Time (min)Area (%)Identification
12.50.3Starting Material 1
24.80.5Unreacted Linker
38.299.2Conjugate Product

Visualization of Experimental Workflow

The synthesis and characterization of an Antibody-Drug Conjugate (ADC) using an this compound linker is a multi-step process. The following diagram illustrates a typical workflow.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation (mAb + Linker-Drug) mAb->Conjugation Linker This compound Linker Activation Linker->Conjugation NMR NMR (Structure of Linker-Drug) Linker->NMR Drug Cytotoxic Drug Drug->Linker Purification Purification (e.g., SEC) Conjugation->Purification HPLC HPLC/UPLC (Purity, DAR) Purification->HPLC LCMS LC-MS (Intact Mass, DAR) Purification->LCMS Final_ADC Final ADC Product HPLC->Final_ADC LCMS->Final_ADC

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

The following diagram illustrates the mechanism of action for a PROTAC utilizing a PEG-based linker.

PROTAC_MoA cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC leading to protein degradation.

References

A Comparative Guide to Amino-PEG2-C2-acid and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker impacts solubility, stability, pharmacokinetics (PK), and ultimately, the therapeutic index. This guide provides an objective comparison of Amino-PEG2-C2-acid, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other PEG alternatives, supported by experimental data to inform strategic decision-making in ADC development.

The Role of PEG Linkers in Overcoming ADC Challenges

Many potent cytotoxic payloads are hydrophobic, which can lead to significant challenges in ADC development, including:

  • Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, reducing efficacy and potentially increasing immunogenicity.[1]

  • Rapid Clearance: Aggregated or hydrophobic ADCs are often quickly cleared from circulation, limiting the amount of drug that reaches the tumor.[2][3]

  • Lower Drug-to-Antibody Ratio (DAR): The hydrophobicity of the payload can limit the number of drug molecules that can be attached to an antibody before solubility issues arise.[1]

The incorporation of hydrophilic PEG chains into the linker is a well-established strategy to mitigate these issues.[1][4] The repeating ethylene (B1197577) oxide units of PEG create a hydration shell that increases the overall solubility of the ADC, improves its pharmacokinetic profile, and can enable higher drug loading.[3][4][5]

This compound: A Profile

This compound is a discrete (monodisperse) PEG linker characterized by its short, defined length, containing two ethylene glycol units. It features a terminal amine group and a carboxylic acid group, allowing for its incorporation into a larger linker structure. It is often used within cleavable linker designs, intended to release the payload under specific conditions within the target cell.[]

Performance Comparison: Short vs. Long PEG Linkers

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. A trade-off often exists between in vitro potency, stability, and in vivo pharmacokinetics.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies comparing the performance of ADCs with varying PEG linker lengths. It is important to note that these results are compiled from different studies and ADC constructs; therefore, they should be interpreted as general trends rather than direct head-to-head comparisons of a single ADC.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker LengthTypical IC50 Range (nM)General Trend & Observations
No PEG VariableCan be highly potent but may suffer from poor solubility and aggregation.
Short PEG (e.g., PEG2, PEG4) Low nM rangeOften exhibits high potency. Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects.[7]
Long PEG (e.g., PEG8, PEG12, PEG24) May show a slight decrease in potency (higher IC50)In some studies, PEG inclusion had no significant effect on in vitro conjugate potency.[2] However, very long chains can sometimes hinder interaction with the target cell or payload release, leading to a modest reduction in cytotoxicity.[7]

Table 2: Effect of PEG Linker Length on In Vivo Pharmacokinetics & Tolerability

Linker LengthKey Pharmacokinetic ParameterIn Vivo Efficacy/Tolerability Observation
No PEG Rapid ClearanceOften suboptimal in vivo performance due to accelerated clearance.[2]
Short PEG (< PEG8) Increased clearance rates compared to longer PEGs.[2][8]ADCs with PEGs smaller than 8 units were not well-tolerated in a mouse study at 50 mg/kg.[8]
PEG8 Slower clearance; considered a minimum length for optimal PK in some studies.[9]ADC exposure and tolerability significantly improve.[2]
Long PEG (> PEG8) Little further impact on exposure beyond PEG8.[2]Can enable ADCs with high DARs (e.g., 8) to have excellent in vivo performance and plasma exposure.[2]

Table 3: Influence of PEG Linker on ADC Aggregation

Linker TypeAggregation LevelObservation
Non-PEGylated HigherIncreased propensity for aggregation, especially with hydrophobic payloads.
PEGylated (various lengths) < 2%The inclusion of a PEG spacer, even a short one, can effectively mitigate aggregation.[2]

Key Considerations for Linker Selection

  • This compound (and other short PEGs): These linkers are effective at improving solubility and reducing aggregation compared to non-PEGylated alternatives.[2] They often result in ADCs with high in vitro potency.[7] However, preclinical data suggests that very short PEG chains (< PEG8) may not be sufficient to prevent rapid plasma clearance, potentially leading to lower tolerability and suboptimal in vivo efficacy.[2][8]

  • Longer PEG Linkers (PEG8 and above): These linkers provide a more significant enhancement of the ADC's pharmacokinetic profile, leading to longer circulation half-life and increased tumor accumulation.[2][9] This often translates to improved in vivo efficacy and better tolerability, particularly for ADCs with high DARs or very hydrophobic payloads.[2] The potential for a slight decrease in in vitro potency is often outweighed by the significant gains in in vivo performance.

Visualizing ADC Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker (e.g., this compound) Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate.

ADC_Workflow cluster_workflow ADC Evaluation Workflow A 1. ADC Conjugation & Purification B 2. Characterization (DAR, Aggregation via SEC) A->B C 3. In Vitro Evaluation (Cytotoxicity Assay) B->C D 4. In Vivo Pharmacokinetics (PK Study in Mice) C->D E 5. In Vivo Efficacy (Xenograft Model) D->E

Caption: Experimental workflow for ADC evaluation.

Signaling_Pathway cluster_pathway Payload MoA: Microtubule Disruption ADC ADC Internalization & Payload Release Tubulin Payload Binds to Tubulin ADC->Tubulin Disruption Microtubule Disruption Tubulin->Disruption CycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CycleArrest Apoptosis Apoptosis (Programmed Cell Death) CycleArrest->Apoptosis

Caption: Signaling pathway for a tubulin-inhibiting payload.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different ADC linker technologies.

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Target cancer cells are seeded in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete growth medium. The plate is incubated overnight at 37°C with 5% CO2 to allow for cell attachment.[10]

  • ADC Treatment: A serial dilution of the ADC is prepared in the growth medium. The existing medium is removed from the cells, and 100 µL of the diluted ADC solutions are added to the respective wells. Control wells receive medium with unconjugated antibody or free payload.[11]

  • Incubation: The plate is incubated for a period of 72 to 120 hours at 37°C with 5% CO2.[12]

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well. The plate is then incubated for an additional 2-4 hours.[10][13]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[10][13]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[12]

  • Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is the standard method for quantifying high molecular weight species (aggregates) in an ADC preparation.

  • System and Column: An HPLC system equipped with a UV detector is used. An Agilent AdvanceBio SEC column (e.g., 300Å, 7.8 x 300 mm, 2.7 µm) is recommended for its ability to minimize non-specific interactions with hydrophobic ADCs.[14]

  • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer with salt, for example, 150 mM sodium phosphate, pH 7.0.

  • Sample Preparation: The ADC sample is diluted to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV absorbance at 280 nm

  • Analysis: The resulting chromatogram separates the ADC based on size. The monomer peak is the main peak, while any earlier eluting peaks correspond to aggregates. The percentage of aggregate is calculated by integrating the peak areas.[14]

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure to determine the clearance rate and exposure of an ADC in vivo.

  • Animal Model: Female BALB/c mice or Sprague-Dawley rats are commonly used.[8]

  • Dosing: A single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) is administered to a cohort of animals.[8]

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 168 hrs).[15] Plasma is separated by centrifugation.

  • Analyte Quantification: The concentration of the total antibody or conjugated ADC in the plasma samples is determined using a validated ligand-binding assay (LBA), such as an ELISA.

  • Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). A non-compartmental or a two-compartment model is typically used to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).[2][8]

In Vivo Efficacy Study in a Xenograft Model

This protocol is used to evaluate the anti-tumor activity of an ADC in a living animal model.

  • Model Establishment: Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a human cancer cell line that expresses the target antigen (e.g., 5-10 million cells per mouse).[16]

  • Tumor Growth: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups (typically 6-10 mice per group).[17]

  • Treatment: Mice are treated with the ADC at one or more dose levels (e.g., 1-5 mg/kg) via IV injection. Control groups may receive a vehicle (e.g., PBS), an unconjugated antibody, or a non-targeting control ADC.[17]

  • Monitoring: Animal body weight (as a measure of toxicity) and tumor volume are measured two to three times per week. Tumor volume is calculated using the formula: Volume = 0.5 x (Length x Width²).[17]

  • Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined period. Key efficacy readouts include tumor growth inhibition (TGI) and survival analysis.[17]

Conclusion

The choice of a PEG linker is a critical, context-dependent decision in ADC design. While short-chain linkers like this compound can effectively improve solubility and maintain high in vitro potency, they may result in less favorable pharmacokinetic profiles compared to longer PEG chains. Preclinical data strongly suggest that linkers with at least eight PEG units (PEG8) provide a better balance of stability, in vivo exposure, and tolerability, which often translates to superior anti-tumor efficacy. The systematic evaluation of a range of PEG linker lengths using standardized in vitro and in vivo protocols is essential for the development of safe and effective ADC therapeutics.

References

A Comparative Analysis of Amino-PEG2-C2-acid and Longer PEG Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison between the short-chain linker, Amino-PEG2-C2-acid, and its longer polyethylene (B3416737) glycol (PEG) chain counterparts. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug.[1] The inherent properties of PEG, including its hydrophilicity, biocompatibility, and lack of toxicity, make it an ideal spacer.[1][2] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of the resulting conjugate.[3][4]

This compound is a bifunctional linker featuring a two-unit PEG chain, an amino group, and a terminal carboxylic acid.[5][6][7] This structure allows for versatile conjugation chemistries.[8] The amino group can react with activated esters or carboxylic acids, while the carboxylic acid can be coupled to primary amines.[6][7] It is commonly employed in the synthesis of ADCs and PROTACs.[9][10][11] Longer PEG chain linkers, in contrast, contain more ethylene (B1197577) glycol repeating units (e.g., PEG4, PEG8, PEG12, and longer).[12]

Physicochemical Properties: The Impact of PEG Chain Length

The length of the PEG linker directly influences several key physicochemical properties of the bioconjugate.

  • Solubility and Aggregation: A primary advantage of PEGylation is the enhancement of solubility, particularly for hydrophobic payloads.[2][12][13] Longer PEG chains are more effective at increasing the overall hydrophilicity of the conjugate, which can mitigate the propensity for aggregation, a common issue with ADCs, especially at high drug-to-antibody ratios (DARs).[3] While this compound provides some hydrophilicity, longer PEG linkers offer a more pronounced effect.[14]

  • Hydrodynamic Radius and Steric Hindrance: Increasing the PEG chain length enlarges the hydrodynamic radius of the conjugate.[3][15] This increased size can shield the payload and parts of the antibody from the surrounding environment. While this can be beneficial in reducing immunogenicity and enzymatic degradation, it can also lead to steric hindrance, potentially impacting the binding affinity of the antibody to its target.[15][16] Shorter linkers like this compound are generally associated with minimal steric hindrance.[12]

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that direct comparisons can be challenging as the data is often synthesized from studies using different molecules and experimental models.[3]

PropertyThis compound (Short Linker)Longer PEG Chain Linkers (e.g., PEG8, PEG12, PEG24)References
Hydrophilicity Moderate increaseSignificant increase with chain length[3][14]
Propensity for Aggregation Higher, especially with hydrophobic payloadsLower, mitigates aggregation at high DARs[3]
Steric Hindrance MinimalIncreases with chain length, may affect binding[12][15]
Immunogenicity Less shielding of epitopesCan reduce immunogenicity by masking epitopes[2][3]

Table 1: Comparison of Physicochemical Properties

ParameterADC with Short PEG Linker (e.g., PEG2, PEG4)ADC with Long PEG Linker (e.g., PEG8, PEG12, PEG24)References
Plasma Half-Life ShorterLonger, increases with PEG length[3][17][18]
Renal Clearance FasterSlower, due to increased hydrodynamic size[3][19][20]
Tumor Accumulation LowerGenerally higher, but context-dependent[17][21]
Off-Target Toxicity Can be higher due to faster clearance and non-specific uptakeCan be lower by improving PK profile[3][22]

Table 2: Comparison of Pharmacokinetic Properties

OutcomeADC with Short PEG Linker (e.g., PEG2, PEG4)ADC with Long PEG Linker (e.g., PEG8, PEG12, PEG24)References
In Vitro Cytotoxicity Generally higherCan be lower due to steric hindrance[3][23]
In Vivo Efficacy Lower tumor growth inhibitionHigher tumor growth inhibition in some models[17]
Therapeutic Window NarrowerPotentially wider due to reduced off-target toxicity[3]

Table 3: Comparison of Efficacy and Safety

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Determination of In Vitro Cytotoxicity
  • Cell Culture: Target cancer cells (e.g., NCI-N87 for HER2-positive cancers) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[24]

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the ADCs with different PEG linkers for a specified period (e.g., 72 hours).[24]

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Pharmacokinetic Analysis in Animal Models
  • Animal Model: Studies are typically conducted in mice or rats.[17][19] For tumor-bearing models, cancer cells are subcutaneously implanted.[17]

  • Dosing: A single intravenous dose of the ADC is administered to the animals.

  • Sample Collection: Blood samples are collected at various time points post-injection.

  • Quantification: The concentration of the ADC in plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated using non-compartmental analysis.[19]

Protocol 3: In Vivo Efficacy Study in Xenograft Models
  • Tumor Implantation: Tumor cells are subcutaneously implanted into immunodeficient mice.[17]

  • Treatment Initiation: When tumors reach a specified size, mice are randomized into treatment groups.

  • Dosing Regimen: ADCs with different linkers are administered intravenously at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Endpoint: The study endpoint can be tumor growth inhibition, tumor regression, or survival.[17]

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate key concepts related to the comparison of short and long PEG linkers.

G Figure 1: Impact of PEG Linker Length on ADC Properties cluster_0 Short PEG Linker (e.g., this compound) cluster_1 Longer PEG Linker Minimal Steric Hindrance Minimal Steric Hindrance Higher In Vitro Cytotoxicity Higher In Vitro Cytotoxicity Minimal Steric Hindrance->Higher In Vitro Cytotoxicity Faster Clearance Faster Clearance Lower Hydrophilicity Lower Hydrophilicity Lower Hydrophilicity->Faster Clearance Increased Steric Hindrance Increased Steric Hindrance Lower In Vitro Cytotoxicity Lower In Vitro Cytotoxicity Increased Steric Hindrance->Lower In Vitro Cytotoxicity Slower Clearance Slower Clearance Higher Hydrophilicity Higher Hydrophilicity Higher Hydrophilicity->Slower Clearance Linker Choice Linker Choice Linker Choice->Minimal Steric Hindrance Linker Choice->Increased Steric Hindrance

Caption: A diagram illustrating the trade-offs associated with short versus long PEG linkers.

G Figure 2: Workflow for Comparing ADC Efficacy ADC Synthesis ADC Synthesis In Vitro Cytotoxicity In Vitro Cytotoxicity ADC Synthesis->In Vitro Cytotoxicity Pharmacokinetics Pharmacokinetics ADC Synthesis->Pharmacokinetics Data Analysis & Comparison Data Analysis & Comparison In Vitro Cytotoxicity->Data Analysis & Comparison In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy In Vivo Efficacy->Data Analysis & Comparison

Caption: A typical experimental workflow for the comparative evaluation of ADCs.

Discussion and Conclusion

The selection of a PEG linker is a multifactorial decision that requires a balance between competing properties.

This compound , as a short-chain linker, is advantageous in scenarios where minimizing steric hindrance is paramount to maintain high binding affinity and potent in vitro cytotoxicity. Its compact nature is also beneficial when a more rapid clearance profile is desired.

Longer PEG chain linkers excel in improving the overall physicochemical properties of a bioconjugate.[4] They significantly enhance solubility, reduce aggregation, and prolong circulation half-life, which often translates to improved in vivo efficacy and a wider therapeutic window.[3][17][18] However, the potential for decreased in vitro potency due to steric hindrance must be carefully evaluated.[3][23]

Ultimately, the optimal PEG linker length is context-dependent and is influenced by the specific antibody, payload, and the desired therapeutic outcome.[3] A systematic evaluation of a range of PEG linker lengths is often necessary in the preclinical development of a new bioconjugate to identify the linker that provides the best balance of properties for a given application. This guide provides a foundational understanding and practical data to aid in this critical decision-making process.

References

A Head-to-Head Comparison: Amino-PEG2-C2-acid vs. SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of antibody-drug conjugates (ADCs) and other bioconjugates. The linker, which bridges the biological macromolecule to a payload, profoundly influences the overall physicochemical and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of two commonly employed linker technologies: the hydrophilic Amino-PEG2-C2-acid and the conventional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by a synthesis of available data and detailed experimental methodologies to inform rational bioconjugate design.

The emergence of polyethylene (B3416737) glycol (PEG) based linkers has marked a significant advancement in bioconjugation technology. By imparting hydrophilicity, PEG linkers address some of the inherent challenges associated with hydrophobic payloads and linkers, such as SMCC. This guide will dissect the advantages of employing a discrete PEG linker like this compound over the more traditional SMCC linker, focusing on key performance parameters.

Physicochemical and In Vitro Performance

The incorporation of a hydrophilic linker such as this compound can significantly enhance the aqueous solubility and reduce the aggregation propensity of ADCs, particularly when dealing with hydrophobic payloads.[1] In contrast, the hydrophobic nature of the SMCC linker, with its cyclohexane (B81311) and succinimide (B58015) moieties, can contribute to ADC aggregation, potentially leading to faster clearance from circulation and an increased risk of an immunogenic response.[1][2]

Key Performance Parameters
ParameterThis compound LinkerSMCC LinkerRationale
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in the this compound linker increase its water solubility.[1] The cyclohexane and succinimide components of SMCC are inherently hydrophobic.[1]
Aggregation Tendency LowHigh (especially with hydrophobic payloads)The PEG chain creates a hydration shell, masking the hydrophobicity of the payload and reducing the likelihood of aggregation.[2]
In Vitro Plasma Stability HighModerate to HighThe amide bond formed via the acid group is highly stable. The thioether bond in a maleimide-thiol conjugate (formed with SMCC) is also generally stable, but the thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to premature drug release.[1]
Drug-to-Antibody Ratio (DAR) May allow for higher DAR with hydrophobic payloadsHigh DAR can increase aggregation and rapid clearanceBy mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a greater number of drug molecules to the antibody.[2][3]
Immunogenicity Generally lowerPotentially higherPEGylation can shield antigenic epitopes on the payload or the linker itself, potentially reducing the immunogenicity of the conjugate.

Pharmacokinetic Profile

The enhanced hydrophilicity imparted by the this compound linker often translates to a superior pharmacokinetic (PK) profile. ADCs with PEG linkers generally exhibit a longer plasma half-life and lower clearance rates compared to those with more hydrophobic linkers.[1] This is attributed to reduced nonspecific interactions with serum proteins and non-target cells, leading to prolonged circulation and potentially increased accumulation in the target tissue.[1][2]

Comparative Pharmacokinetic Data
ParameterADC with PEG LinkerADC with SMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[1] A study on a miniaturized ADC showed an 11.2-fold increase in half-life with a 10 kDa PEG linker compared to an SMCC linker.[4][5]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1]
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.[1]

In Vitro Efficacy

While the primary role of the linker is to stably connect the payload to the antibody, its properties can influence the in vitro potency of the resulting ADC. The increased hydrophilicity of a PEG linker can sometimes lead to a modest reduction in in vitro cytotoxicity compared to a more hydrophobic linker when tested on cultured cells.[4][5] However, this effect is highly dependent on the specific cell line, payload, and the overall ADC construct. It is crucial to note that in vitro potency does not always directly correlate with in vivo efficacy, where the improved pharmacokinetics of a PEGylated ADC can lead to superior anti-tumor activity.[6]

Comparative In Vitro Cytotoxicity Data
Linker TypePayloadTarget Cell LineIC50 (nM)Reference
SMCCMMAEHER2-positive~4.5[4][5]
10 kDa PEGMMAEHER2-positive~100[4][5]

Note: The data presented is from a study on a miniaturized ADC (affibody-drug conjugate) and may not be directly representative of a full-sized monoclonal antibody-based ADC. IC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and characterization of ADCs with different linkers.

Protocol 1: ADC Conjugation with this compound (Two-Step Approach)

This protocol describes the conjugation of a thiol-containing payload to an antibody via the this compound linker.

Step 1: Activation of this compound and Conjugation to Payload

  • Materials:

    • This compound

    • Thiol-containing payload

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Reaction Buffer A: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Procedure:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.

    • Add the thiol-containing payload to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the payload-linker conjugate by reversed-phase HPLC.

Step 2: Antibody Reduction and Conjugation

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Payload-linker conjugate from Step 1

    • Reaction Buffer B: PBS, pH 7.2

    • Quenching solution: N-acetylcysteine

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in Reaction Buffer B.

    • Add a 10-20 molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer B.

    • Immediately add the purified payload-linker conjugate to the reduced antibody at a 5-10 molar excess.

    • Incubate the reaction at room temperature for 2-4 hours.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

    • Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: ADC Conjugation with SMCC (Two-Step Approach)

This protocol outlines the conjugation of a thiol-containing payload to an antibody using the SMCC linker.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • SMCC linker

    • Thiol-containing payload

    • Anhydrous DMSO or DMF

    • Reaction Buffer C: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

    • Desalting columns

  • Procedure:

    • Prepare the antibody solution at 5-10 mg/mL in Reaction Buffer C.

    • Dissolve SMCC in DMSO or DMF to a concentration of 10 mM.

    • Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with Reaction Buffer C.

    • Dissolve the thiol-containing payload in DMSO or DMF.

    • Add the payload solution to the maleimide-activated antibody at a 5-10 fold molar excess.

    • Incubate for 2-4 hours at room temperature.

    • Purify the final ADC using SEC or TFF.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency.

  • Materials:

    • Target antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

    • Cell culture medium

    • ADC constructs (with this compound and SMCC linkers)

    • Untreated control and isotype control antibody

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC constructs and control antibodies in cell culture medium.

    • Replace the existing medium with the diluted ADC or control solutions.

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.

  • Materials:

    • ADC constructs

    • Human plasma

    • Incubator at 37°C

    • ELISA and LC-MS/MS instrumentation

  • Procedure:

    • Incubate the ADC samples in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

    • Measure the concentration of total antibody and conjugated antibody using a validated ELISA method.

    • Quantify the amount of released free payload in the plasma samples using LC-MS/MS.

    • Calculate the percentage of drug loss over time to determine the plasma stability.

Protocol 5: ADC Aggregation Analysis by SEC-MALS

This method is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.

  • Materials:

    • Purified ADC constructs

    • Size-Exclusion Chromatography (SEC) system

    • Multi-Angle Light Scattering (MALS) detector

    • Refractive Index (RI) detector

    • Mobile phase (e.g., PBS)

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample onto the column.

    • Monitor the elution profile using UV, MALS, and RI detectors.

    • The MALS detector determines the absolute molar mass of the eluting species, allowing for the differentiation and quantification of monomers, dimers, and higher-order aggregates.

    • Calculate the percentage of aggregates in the sample based on the peak areas.

Visualizing the Workflows

ADC_Conjugation_Workflow cluster_peg This compound Conjugation cluster_smcc SMCC Conjugation Activate Linker Activate Linker Conjugate to Payload Conjugate to Payload Activate Linker->Conjugate to Payload EDC, NHS Purify Payload-Linker Purify Payload-Linker Conjugate to Payload->Purify Payload-Linker Conjugate to Antibody Conjugate to Antibody Purify Payload-Linker->Conjugate to Antibody Reduce Antibody Reduce Antibody Reduce Antibody->Conjugate to Antibody TCEP Purify ADC_peg Purify ADC Conjugate to Antibody->Purify ADC_peg Activate Antibody Activate Antibody Purify Activated Ab Purify Activated Antibody Activate Antibody->Purify Activated Ab SMCC Conjugate to Payload_smcc Conjugate to Payload Purify Activated Ab->Conjugate to Payload_smcc Purify ADC_smcc Purify ADC Conjugate to Payload_smcc->Purify ADC_smcc

Caption: Comparative experimental workflows for ADC conjugation.

Cytotoxicity_Assay_Workflow Seed Cells Seed Cells Add ADC Dilutions Add ADC Dilutions Seed Cells->Add ADC Dilutions Incubate (72-96h) Incubate (72-96h) Add ADC Dilutions->Incubate (72-96h) Add MTT Reagent Add MTT Reagent Incubate (72-96h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion

The strategic incorporation of hydrophilic linkers like this compound represents a significant advancement in the design of ADCs and other bioconjugates, offering tangible benefits over conventional hydrophobic linkers such as SMCC. The enhanced hydrophilicity conferred by the PEG moiety translates into improved physicochemical properties, a superior pharmacokinetic profile, and potentially a wider therapeutic index. While direct comparative data for this compound is often extrapolated from studies on similar short-chain PEG linkers, the consistent trends observed in the literature strongly support its advantages in mitigating the challenges of hydrophobicity and instability associated with SMCC. For drug developers, the careful consideration and empirical evaluation of linker chemistry are paramount to unlocking the full therapeutic potential of next-generation bioconjugates.

References

A Comparative Guide to Antibody-Drug Conjugates: The Impact of Linker Chemistry on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of antibody-drug conjugates (ADCs) is a finely tuned interplay between the monoclonal antibody's specificity, the cytotoxic payload's potency, and the critical connecting element: the linker. The choice of linker, broadly categorized as cleavable or non-cleavable, dictates the mechanism of payload release and profoundly influences an ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of ADCs synthesized with different linkers, supported by experimental data, to inform rational ADC design and optimization.

The Great Divide: Cleavable vs. Non-Cleavable Linkers

The fundamental distinction between linker types lies in their payload release strategy.[1] Cleavable linkers are engineered to be labile within the tumor microenvironment or inside cancer cells, responding to specific triggers to release the payload.[1][2] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to liberate the drug.[2]

Cleavable linkers offer the significant advantage of facilitating the "bystander effect," where the released, often membrane-permeable payload can diffuse out of the target cell and eliminate neighboring antigen-negative cancer cells.[1] This is particularly beneficial in treating heterogeneous tumors.[1] However, this intended instability can sometimes lead to premature payload release in systemic circulation, potentially causing off-target toxicity.[2]

Non-cleavable linkers , due to their greater stability in plasma, generally offer a better safety profile by minimizing off-target effects.[1][2] The payload is released as a complex with the linker and a single amino acid residue from the antibody, which is typically charged and less membrane-permeable, thus limiting the bystander effect.[1]

Mechanisms of Action and Experimental Workflows

The differential mechanisms of cleavable and non-cleavable linkers necessitate distinct experimental approaches for their evaluation. Below are visualizations of these pathways and a general workflow for assessing ADC efficacy.

ADC_Action_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway c_adc Cleavable ADC c_bind Binds to Antigen c_adc->c_bind c_internalize Internalization (Endosome) c_bind->c_internalize c_lysosome Lysosome c_internalize->c_lysosome c_cleavage Linker Cleavage (e.g., Cathepsin B, low pH) c_lysosome->c_cleavage c_payload Released Payload (Membrane Permeable) c_cleavage->c_payload c_target_death Target Cell Death c_payload->c_target_death c_bystander Bystander Killing of Antigen-Negative Cell c_payload->c_bystander Diffusion nc_adc Non-Cleavable ADC nc_bind Binds to Antigen nc_adc->nc_bind nc_internalize Internalization (Endosome) nc_bind->nc_internalize nc_lysosome Lysosome nc_internalize->nc_lysosome nc_degradation Antibody Degradation nc_lysosome->nc_degradation nc_payload Released Payload-Linker-AA (Charged, Impermeable) nc_degradation->nc_payload nc_target_death Target Cell Death nc_payload->nc_target_death ADC_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start ADC Synthesis (Cleavable & Non-Cleavable Linkers) invitro In Vitro Evaluation start->invitro invivo In Vivo Evaluation start->invivo cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 invitro->cytotoxicity bystander Bystander Effect Assay (Co-culture) invitro->bystander xenograft Tumor Xenograft Model (e.g., Mice) invivo->xenograft pk Pharmacokinetic Analysis end Optimal ADC Candidate Selection pk->end cytotoxicity->end bystander->end tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi tgi->pk

References

In-Vitro Stability of Amino-PEG2-C2-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of linker chemistries is paramount in the design of effective therapeutic conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of the in-vitro stability of Amino-PEG2-C2-acid conjugates, offering insights into their performance against other common linker technologies. While direct quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally similar short-chain polyethylene (B3416737) glycol (PEG) linkers and provides a framework for evaluation.

Comparative In-Vitro Stability Analysis

The stability of a linker is a critical determinant of a conjugate's therapeutic index, influencing its half-life, efficacy, and potential for off-target toxicity. Premature cleavage of the linker in circulation can lead to systemic release of the payload, while insufficient cleavage at the target site can render the therapeutic inert. In-vitro assays in human plasma and liver microsomes are standard methods to predict in-vivo stability.

Plasma Stability

Plasma stability assays are crucial for evaluating a linker's susceptibility to hydrolysis and enzymatic degradation in the bloodstream. The data presented below for this compound is an estimation based on the observed stability of other short PEG linkers, which have been shown to be more resistant to degradation in human plasma compared to longer PEG chains.[1]

Linker TypeExample LinkerHalf-life in Human Plasma (t½)Key Characteristics
Short-Chain PEG (Estimated) This compound > 48 hours Expected to exhibit good stability due to the hydrophilic nature of the PEG spacer, which can shield the linker from enzymatic attack. Shorter PEG chains (PEG2, PEG5) have shown higher stability in human plasma compared to longer chains (e.g., PEG20).[1]
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 days[2]Highly stable in human plasma but susceptible to cleavage by lysosomal proteases like cathepsin B.[2] It can, however, be less stable in mouse plasma.[2]
Protease-SensitiveValine-Alanine (Val-Ala)Stable[2]Offers high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2]
pH-SensitiveHydrazone~ 2 days[2]Designed to be stable at physiological pH (7.4) and hydrolyze in the acidic environment of endosomes and lysosomes. Can show some instability in circulation.[2]
Disulfide-BasedSPDBVariableStability can be modulated by steric hindrance around the disulfide bond, which is cleaved in the reducing environment of the cytoplasm.

Note: The stability of linkers can be influenced by the nature of the conjugated molecules and the specific experimental conditions.

Microsomal Stability

Liver microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s, and are used to assess the metabolic stability of compounds. A high clearance rate in a microsomal stability assay suggests that the compound may be rapidly metabolized in the liver.

Linker TypeExample LinkerIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)Metabolic Stability
Short-Chain PEG (Estimated) This compound Low to Moderate The ether backbone of PEG is generally less prone to oxidative cleavage compared to alkyl chains, suggesting moderate to good metabolic stability.[3]
Alkyl Linkers-Moderate to HighCan be susceptible to oxidative metabolism by cytochrome P450 enzymes.
Peptide LinkersVal-CitGenerally LowPeptide bonds are primarily cleaved by proteases and are typically stable against microsomal enzymes.

Note: Data is generalized, and actual values are highly dependent on the overall structure of the conjugate.

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are essential for accurately assessing the in-vitro stability of novel conjugates.

Plasma Stability Assay Protocol

This assay determines the stability of a conjugate in human plasma over time.

Materials:

  • Test conjugate (e.g., this compound conjugate)

  • Control compound (a compound with known plasma stability)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate and control compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed human plasma to achieve the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (e.g., <1%).

  • Immediately after adding the compound (t=0), transfer an aliquot of the plasma sample to a new well containing ice-cold acetonitrile or methanol to stop the reaction. This serves as the baseline measurement.

  • Incubate the remaining plasma samples at 37°C with gentle shaking.

  • At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), collect aliquots and terminate the reaction as in step 3.

  • Once all time points are collected, centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent conjugate in each sample by LC-MS/MS.

  • Calculate the percentage of the conjugate remaining at each time point relative to the t=0 sample and determine the half-life (t½).

PlasmaStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solution of Conjugate C Spike Conjugate into Plasma A->C B Pre-warm Human Plasma B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48h) D->E F Quench with Cold Solvent E->F G Centrifuge to Precipitate Proteins F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining and Half-life (t½) I->J

Plasma Stability Assay Workflow

Microsomal Stability Assay Protocol

This assay evaluates the metabolic stability of a conjugate in the presence of liver enzymes.[4][5]

Materials:

  • Test conjugate

  • Control compounds (high and low clearance)

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate and control compounds.

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Add the test conjugate to the incubation mixture and pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and terminate the reaction by adding ice-cold acetonitrile or methanol.

  • Centrifuge the samples to pellet the microsomes and precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the amount of parent conjugate remaining at each time point.

  • Calculate the intrinsic clearance (CLint) and in-vitro half-life.

MicrosomalStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Conjugate Stock Solution D Mix Conjugate and Microsomes A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate at 37°C E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Cold Solvent G->H I Centrifuge Samples H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate CLint and Half-life J->K

Microsomal Stability Assay Workflow

Potential Cleavage Pathways of this compound Conjugates

The "cleavable" nature of this compound suggests it is designed to be degraded under specific biological conditions. The structure, containing ether and amide linkages, is susceptible to both hydrolytic and enzymatic cleavage.

CleavagePathways cluster_conjugate This compound Conjugate cluster_cleavage Potential Cleavage Sites cluster_products Degradation Products Conjugate Payload - C(O) - (CH2)2 - O - (CH2)2 - O - (CH2)2 - NH - Antibody Hydrolysis Hydrolysis (pH-dependent) Conjugate->Hydrolysis Ester Bond Enzymatic Enzymatic Cleavage (e.g., Esterases, Amidases) Conjugate->Enzymatic Amide/Ester Bonds Prod3 Payload - C(O) - (CH2)2 - OH Hydrolysis->Prod3 Prod1 Payload - C(O) - (CH2)2 - O - (CH2)2 - O - (CH2)2 - NH2 Enzymatic->Prod1 Prod2 Released Antibody Enzymatic->Prod2

Potential Cleavage Mechanisms

Conclusion

References

Unlocking Bioconjugate Potential: A Guide to Functional Assays for Amino-PEG2-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of bioconjugate activity is paramount. The Amino-PEG2-C2-acid linker, a hydrophilic spacer, is increasingly utilized in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Confirmation of retained biological function after conjugation is a critical step. This guide provides an objective comparison of functional assays and performance metrics for conjugates utilizing this linker, supported by experimental data and detailed protocols.

The this compound linker offers a balance of hydrophilicity and a defined spacer length, which can influence the solubility, stability, and efficacy of the final bioconjugate. Its incorporation is intended to improve pharmacokinetic properties without compromising the biological activity of the conjugated molecule. Verifying this activity is achieved through a suite of functional assays tailored to the specific application, be it the targeted cell killing of an ADC or the induced protein degradation by a PROTAC.

Comparative Performance of PEG Linkers in Bioconjugates

The choice of linker is a critical design element in bioconjugate development. Polyethylene glycol (PEG) linkers, such as this compound, are often favored for their ability to improve aqueous solubility and reduce aggregation, particularly with hydrophobic payloads.[1] The length of the PEG chain is a key variable that can impact the efficacy of the conjugate.

Impact of Linker Composition: PEG vs. Alkyl Linkers in PROTACs

In the context of PROTACs, the linker connecting the target-binding and E3 ligase-recruiting moieties plays a crucial role in the formation of a productive ternary complex. While flexible alkyl chains are a common choice, PEG linkers are often employed to enhance solubility and cell permeability.

Linker TypeTarget ProteinE3 Ligase LigandKey Findings & Quantitative DataReference
PEG2 Linker CDK4CRBN-basedIdentified as a potent degrader of CDK4.[2]
Alkyl Linker CDK4CRBN-basedAlso identified as a potent degrader, with the primary structural difference from the PEG2 version being the linker.[2]
Longer PEG Linker BCR-ABLRNF114Showed a more substantial degradation effect compared to the shorter alkyl linker.[3]
Shorter Alkyl Linker BCR-ABLRNF114Had a less pronounced degradation effect compared to the longer PEG linker.[3]
PEG2 Linker HSP90CRBN-basedInduced the most efficient degradation of both HSP90α and HSP90β in the series.[4]
Impact of Linker Length on Conjugate Activity

Systematic studies have shown that the length of the PEG linker can significantly affect the biological activity of both ADCs and PROTACs. An optimal linker length is crucial for effective ternary complex formation in PROTACs and for efficient payload delivery in ADCs.

Conjugate TypeTargetLinker ComparisonKey Findings & Quantitative DataReference
PROTAC Estrogen ReceptorAlkyl chains of varying lengthsA 16-atom chain length was found to be optimal for degradation.[5]
Affibody-Drug Conjugate HER2No PEG vs. 4 kDa PEG vs. 10 kDa PEGIn vitro cytotoxicity decreased with longer PEG chains (IC50: 4.94 nM vs. 31.9 nM vs. 111.3 nM). However, the longer PEG chain significantly prolonged the in vivo half-life, leading to improved tumor growth inhibition.[1]
ADC HER2"Short" vs. "Long" branched PEG linkersThe "long" homogeneous DAR 6 ADC with an additional PEG4 moiety was as active as its heterogeneous counterpart, while the "short" version was an order of magnitude less potent.[6]

Key Functional Assays and Experimental Protocols

To confirm the activity of this compound conjugates, a series of in vitro assays are essential. The specific assays will depend on whether the conjugate is an ADC or a PROTAC.

For Antibody-Drug Conjugates (ADCs):

The primary function of an ADC is to selectively kill cancer cells that express a specific target antigen. Therefore, the key functional assay is a cytotoxicity assay.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

  • Cell Culture: Culture HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) and a HER2-negative control cell line (e.g., MCF-7) in appropriate media.[7]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug. Treat the cells with a range of concentrations.

  • Incubation: Incubate the cells with the treatments for a period that allows for internalization and payload release, typically 72-96 hours.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

    • XTT Assay: Add XTT reagent (mixed with an electron coupling agent) to each well and incubate for 2-4 hours. The formazan product is water-soluble. Measure the absorbance at 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model. A potent and specific ADC will show a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.[7]

For Proteolysis Targeting Chimeras (PROTACs):

PROTACs function by inducing the degradation of a target protein. Therefore, functional assays must confirm the formation of the ternary complex and the subsequent degradation of the target protein.

Experimental Protocol: Target Protein Degradation Assay (Western Blot)

  • Cell Culture and Treatment: Culture a cell line that expresses the target protein of interest (e.g., K562 cells for HSP90) and treat with various concentrations of the PROTAC for a set time period (e.g., 24 hours).[4]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. This will demonstrate the dose-dependent degradation of the target protein. The concentration at which 50% of the protein is degraded (DC50) can be calculated.[4]

Experimental Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binding Analysis:

    • Binary Interactions: Inject the PROTAC over the immobilized E3 ligase to measure the binding affinity. Separately, inject the target protein over a sensor chip with immobilized PROTAC to determine its binding affinity.

    • Ternary Complex Formation: Co-inject the PROTAC and the target protein over the immobilized E3 ligase. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the binary and ternary interactions. This provides quantitative data on the stability and kinetics of the ternary complex.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the functional evaluation of this compound conjugates, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (Antibody-Drug Conjugate) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage Microtubule Disruption & DNA Damage Payload_Release->DNA_Damage 5. Payload Action Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 6. Cell Killing

Figure 1: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

PROTAC_MOA cluster_complex Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination 1. Proximity-Induced Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation Target Protein Degradation Proteasome->Degradation 3. Degradation

Figure 2: PROTAC-Mediated Protein Degradation Pathway.

Exp_Workflow cluster_synthesis Conjugate Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Conjugate Cytotoxicity ADC: In Vitro Cytotoxicity Assay (e.g., MTT/XTT) Synthesis->Cytotoxicity Degradation PROTAC: Target Degradation Assay (e.g., Western Blot) Synthesis->Degradation Ternary PROTAC: Ternary Complex Formation (e.g., SPR) Synthesis->Ternary IC50 Determine IC50 Cytotoxicity->IC50 DC50 Determine DC50/Dmax Degradation->DC50 KD Determine KD Ternary->KD

Figure 3: General Experimental Workflow for Functional Evaluation.

References

Beyond PEGylation: A Comparative Guide to Alternatives for Amino-PEG2-C2-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as Amino-PEG2-C2-acid, has long been a cornerstone in bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] However, the growing recognition of PEG's limitations, including potential immunogenicity and non-biodegradability, has catalyzed the development of innovative alternatives.[3] This guide provides an objective comparison of prominent alternatives to short-chain PEG linkers, supported by experimental data, to inform the selection of optimal linkers for next-generation bioconjugates.

The Rise of Alternatives: Addressing the Drawbacks of PEG

While effective, PEG linkers are not without their challenges. A notable concern is the presence of pre-existing anti-PEG antibodies in a significant portion of the human population, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[3][4] Furthermore, the non-biodegradable nature of PEG raises concerns about long-term tissue accumulation and potential toxicity.[3] These factors have driven the exploration of alternative linker technologies that offer comparable or superior performance with improved safety and biocompatibility profiles.

This guide focuses on three leading classes of alternatives to short-chain PEG linkers:

  • Polysarcosine (pSar): A polypeptoid with a structure analogous to polypeptides, offering high hydrophilicity and biodegradability.[3][5]

  • Polypeptide Linkers: Composed of natural amino acids, these linkers are biodegradable and their properties can be finely tuned by altering the amino acid sequence.[3]

  • Other Hydrophilic Linkers: This category includes linkers based on polysaccharides like dextran, which are highly hydrophilic and biocompatible.[3]

Performance Comparison: PEG vs. Alternatives

The selection of a linker significantly impacts the physicochemical properties and biological activity of a bioconjugate. The following tables summarize available quantitative data comparing PEG linkers with their alternatives.

Table 1: Physicochemical and In Vitro Performance

FeatureThis compound (and similar short PEGs)Polysarcosine (pSar) LinkersPolypeptide LinkersPolysaccharide (Dextran) Linkers
Solubility HighHighTunable (generally high)Very High
Biodegradability No[3]Yes[3]Yes[3]Yes
Immunogenicity Potential for anti-PEG antibodies[3]Low to non-immunogenic[3]Generally low[3]Low
Drug-to-Antibody Ratio (DAR) Achievement Can be limited by hydrophobicity of payloadEnables high DAR (e.g., DAR8) with hydrophobic payloads[2][6]TunableCan support high DAR
In Vitro Cytotoxicity (IC50) Potent, but can be influenced by payload hydrophobicity. For an ADC with a tubulysin (B8622420) payload, an IC50 of 61 pM was reported.[7]Comparable or slightly higher potency in some studies. For an exatecan-based ADC (DAR8), IC50 values were in the sub-nanomolar range (e.g., 0.18 nM in SKBR-3 cells).[8]Dependent on payload and linker sequence. For an ADC with a PBD payload, IC50 values were in the picomolar range.Data less available in direct comparison.
Stability Generally good, but maleimide-thiol linkage can be reversible.[]Can improve conjugate stability.[8]Sequence can be designed for enhanced stability.[3]Generally stable.

Table 2: Pharmacokinetic and In Vivo Performance

ParameterPEG LinkersPolysarcosine (pSar) Linkers
Plasma Clearance Longer PEG chains increase half-life, but can also decrease cytotoxicity.[10] For a DAR8 ADC with a 12-unit PEG linker, clearance was 47.3 mL/day/kg in rats.Can provide favorable pharmacokinetics. For a DAR8 ADC with a 12-unit pSar linker, clearance was 38.9 mL/day/kg in rats, indicating slower clearance than the PEG equivalent.[11]
In Vivo Efficacy (Tumor Growth Inhibition) Effective, but can be limited by ADC stability and clearance.Has shown superior tumor growth inhibition compared to PEG-linked ADCs in preclinical models.[5][11] A pSar-linked ADC at 3 mg/kg resulted in complete tumor remission in a breast cancer model.[11]
Immunogenicity in vivo Can elicit anti-PEG antibodies, leading to reduced efficacy.[3]Shown to elicit considerably less anti-drug antibodies compared to PEG-IFN conjugates.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for common bioconjugation chemistries.

Protocol 1: Amine-Reactive Conjugation via NHS Ester

This protocol describes the conjugation of a linker containing an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • NHS ester-functionalized linker (e.g., this compound activated as an NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction.[]

  • Linker Preparation: Immediately before use, dissolve the NHS ester-functionalized linker in DMSO or DMF to a stock concentration of 10 mM.[13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.[][13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[13][14]

  • Quenching: Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[15]

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity.

Protocol 2: Thiol-Reactive Conjugation via Maleimide (B117702)

This protocol details the conjugation of a maleimide-functionalized linker to free thiols on an antibody, which are typically generated by reducing interchain disulfide bonds.

Materials:

  • Antibody (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized linker

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine or free cysteine)

  • Purification system

Procedure:

  • Antibody Reduction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the disulfide bonds. Remove the excess reducing agent using a desalting column.[16]

  • Linker Preparation: Dissolve the maleimide-functionalized linker in DMSO or DMF to a stock concentration of 10 mM.[14]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved maleimide linker to the reduced antibody.[14] The reaction should be performed at pH 6.5-7.5.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[14]

  • Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography or another appropriate method.

  • Characterization: Analyze the final product to determine the DAR and assess its purity and stability.

Protocol 3: Copper-Free Click Chemistry via DBCO-NHS Ester

This protocol outlines a two-step process involving the initial modification of an antibody with a DBCO-NHS ester, followed by a copper-free click reaction with an azide-functionalized molecule.

Materials:

  • Antibody (1-10 mg/mL in amine-free, azide-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Azide-functionalized linker/payload

  • Purification system

Procedure:

  • Antibody Activation with DBCO:

    • Dissolve DBCO-NHS ester in DMSO to 10 mM.[17]

    • Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody. The final DMSO concentration should be below 20%.[1]

    • Incubate for 60 minutes at room temperature.[1][17]

    • Remove excess DBCO-NHS ester using a desalting column.[1]

  • Click Reaction:

    • Add a 2- to 4-fold molar excess of the azide-functionalized linker/payload to the DBCO-activated antibody.[1][17]

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.[15][17]

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted components.

  • Characterization: Validate the conjugation and purity of the final product.

Visualizing the Alternatives and Processes

To better understand the concepts discussed, the following diagrams illustrate the bioconjugation workflow and the structural differences between PEG and its alternatives.

Bioconjugation_Workflow cluster_selection 1. Component Selection cluster_activation 2. Activation & Conjugation cluster_purification 3. Purification & Characterization Antibody Targeting Antibody Conjugation Conjugation to Antibody Antibody->Conjugation Linker Linker (e.g., this compound or Alternative) Activation Linker-Payload Activation Linker->Activation Payload Payload (Drug, Fluorophore, etc.) Payload->Activation Activation->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

A generalized workflow for bioconjugation.

Linker_Structures cluster_peg This compound Structure cluster_psar Polysarcosine (pSar) Alternative peg_structure H₂N - (CH₂CH₂O)₂ - CH₂CH₂ - COOH peg_amine Amino Group (for conjugation) peg_core PEG Core (Hydrophilic Spacer) peg_acid Carboxylic Acid (for payload attachment) psar_structure Functional Group - [N(CH₃)CH₂CO]n - Functional Group psar_func1 Functional Group 1 psar_core pSar Core (Hydrophilic, Biodegradable) psar_func2 Functional Group 2

Structural comparison of a short PEG linker and a polysarcosine alternative.

Conclusion

The landscape of bioconjugation is rapidly evolving, with a clear trend moving beyond traditional PEG linkers to address their inherent limitations. Alternatives such as polysarcosine, polypeptides, and other hydrophilic polymers offer compelling advantages, including improved biocompatibility, biodegradability, and the potential for enhanced therapeutic efficacy.[3] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics, especially for high-DAR ADCs.[5][11] While more direct comparative studies are needed to fully elucidate the structure-activity relationships of these novel linkers, the available data strongly suggests that they will play a pivotal role in the development of safer and more effective bioconjugates. The choice of linker should be carefully considered based on the specific application, the nature of the payload, and the desired pharmacokinetic and pharmacodynamic profile of the final conjugate.

References

A Comparative Review of Antibody-Drug Conjugate Linkers: Mechanisms, Stability, and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability in circulation, the efficiency of drug release at the tumor site, and its overall therapeutic index.[1][2] This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to inform the rational design of next-generation cancer therapies.

The ideal linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[2][3] Conversely, it must be efficiently cleaved upon internalization into the target cancer cell to release the drug.[2][4] ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and associated advantages and disadvantages.[][6]

The General Mechanism of Antibody-Drug Conjugates

ADCs are designed to combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[7][8] The antibody targets a specific antigen on the surface of cancer cells, leading to the internalization of the ADC.[4] Once inside the cell, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload and inducing cell death.[4][9]

ADC_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Targeting & Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Cleavable vs. Non-Cleavable Linkers: A Head-to-Head Comparison

The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanism.[] Cleavable linkers are designed to be broken down by specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[6][9]

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds.[1]Proteolytic degradation of the antibody in the lysosome.[6]
Payload Release Site Can occur in the tumor microenvironment or within the cell (endosome/lysosome).[9]Primarily within the lysosome of the target cell.[10]
Bystander Effect Often exhibit a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[9][10]Generally, do not produce a bystander effect as the payload-linker-amino acid complex is less cell-permeable.[4][11]
Plasma Stability Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[12]Typically show higher plasma stability, which can improve the therapeutic index.[6][10]
Examples in Approved ADCs Adcetris® (Brentuximab vedotin), Polivy® (Polatuximab vedotin), Enhertu® (Trastuzumab deruxtecan).[13]Kadcyla® (Ado-trastuzumab emtansine), Blenrep® (Belantamab mafodotin).[6]

In-Depth Look at Cleavable Linkers

Cleavable linkers utilize the unique conditions of the tumor microenvironment and intracellular compartments to trigger payload release.[9] The three main types of cleavable linkers are enzyme-sensitive, pH-sensitive, and disulfide linkers.[1][14]

Enzyme-Sensitive Linkers

These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are upregulated in tumor cells.[9][11]

  • Valine-Citrulline (vc): This is one of the most widely used dipeptide linkers, cleaved by cathepsin B.[9][14] While effective, it can be susceptible to premature cleavage by enzymes like human neutrophil elastase, potentially causing off-target toxicity.[14][15]

  • Valine-Alanine (va): This linker offers better hydrophilicity and stability compared to the vc linker and has been shown to allow for higher drug-to-antibody ratios (DARs) with reduced aggregation.[14][16]

  • Glutamic acid-valine-citrulline (EVCit): A tripeptide linker designed for improved plasma stability compared to the vc linker, leading to a better therapeutic effect in preclinical models.[17]

  • Glycine-Glycine-Phenylalanine-Glycine (GGFG): A tetrapeptide linker with superior plasma stability, though its cleavage kinetics may be slower.[11][14]

pH-Sensitive Linkers

These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[9] While this provides a clear mechanism for intracellular drug release, some hydrazone linkers have shown instability in plasma, limiting their use with highly potent payloads.[16]

Disulfide Linkers

Disulfide linkers are cleaved in the reducing environment inside the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1] This differential allows for selective payload release within the tumor cell.[9] The stability of disulfide linkers can be modulated by introducing steric hindrance near the disulfide bond.[7]

Cleavable_Linkers cluster_enzyme Enzyme-Sensitive cluster_pH pH-Sensitive cluster_disulfide Disulfide Enzyme_Linker Val-Cit Linker CathepsinB Cathepsin B (in Lysosome) Enzyme_Linker->CathepsinB Cleavage pH_Linker Hydrazone Linker Low_pH Low pH (in Endosome/Lysosome) pH_Linker->Low_pH Hydrolysis Disulfide_Linker Disulfide Linker Glutathione Glutathione (Intracellular) Disulfide_Linker->Glutathione Reduction

Cleavage mechanisms for different types of ADC linkers.

The Stability of Non-Cleavable Linkers

Non-cleavable linkers offer enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[6][10] The most common non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a stable thioether bond with cysteine residues on the antibody.[6][9] The release of the payload from a non-cleavable ADC is dependent on the complete proteolytic degradation of the antibody within the lysosome.[6] This process releases the payload still attached to the linker and the conjugating amino acid.[6]

Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
ADC TargetLinker TypePayloadCell LineIC50 (nM)Reference
HER2Silyl Ether (acid-cleavable)MMAEKPL-4 (HER2/3+)-[16]
HER2CX (non-cleavable)DM1EGFR & EpCAM xenografts-[16]
CD79bTandem-cleavage (enzyme-cleavable)MMAEJeko-1Potent[12]
HER2Val-Ala (enzyme-cleavable)---[16]
HER2Val-Cit (enzyme-cleavable)---[16]

Note: Direct numerical comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. The table aims to provide a qualitative comparison of potency.

Table 2: In Vivo Stability of Different ADC Linkers
ADCLinker TypeStability MetricResultSpeciesReference
ITC6104ROVC-PABC (enzyme-cleavable)In vitro plasma stabilityUnstableMouse[18][19]
ITC6103ROOHPAS (cleavable)In vitro plasma stabilityStableMouse & Human[18][19]
Anti-CD79b ADCTandem-cleavageIn vivo stabilityImproved payload retentionRat[12]
Anti-HER2 ADCEGCit (enzyme-cleavable)In vivo toxicologyMinimal weight loss and liver damageMouse[15]
Anti-HER2 ADCConventional vc-linkerIn vivo toxicology~15% weight loss and significant liver damageMouse[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADCs.

ADC Conjugation (General Protocol)

A common method for conjugating payloads to antibodies, particularly to cysteine residues, involves the following steps:

  • Antibody Preparation: The antibody is typically reduced with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break interchain disulfide bonds and expose free cysteine residues.

  • Conjugation Reaction: The linker-payload is added to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the free sulfhydryl groups of the cysteine residues to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove unconjugated payload and other reactants, often using size exclusion chromatography (SEC).

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well. This reagent measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The luminescence or absorbance is measured, and the data is used to generate a dose-response curve. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then calculated.

In Vivo Efficacy Study (Xenograft Models)
  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a specific size.

  • ADC Administration: The mice are treated with the ADC, a control antibody, or a vehicle solution, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are monitored regularly over the course of the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The efficacy of the ADC is determined by its ability to inhibit tumor growth.

Workflow for Assessing ADC In Vivo Stability

The stability of an ADC in vivo can be assessed by quantifying the amount of conjugated payload over time.

ADC_Stability_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Dosing Administer ADC to Animal Model (e.g., Rat or Mouse) Plasma_Collection Collect Plasma Samples at Various Time Points Animal_Dosing->Plasma_Collection ELISA ELISA-based Assay to Quantify Total Antibody and Conjugated Payload Plasma_Collection->ELISA LCMS LC-MS/MS to Quantify Free Payload Plasma_Collection->LCMS PK_Profile Determine Pharmacokinetic (PK) Profile of ADC and Payload ELISA->PK_Profile LCMS->PK_Profile

Workflow for assessing the in vivo stability of ADCs.

Conclusion

The selection of an appropriate linker is a multifaceted process that requires a delicate balance between stability in circulation and efficient payload release at the tumor site.[4][7] Cleavable linkers offer the advantage of the bystander effect but can be prone to premature cleavage, while non-cleavable linkers provide enhanced stability at the cost of this effect.[10] The development of next-generation linkers with improved stability and novel cleavage mechanisms continues to be a major focus of ADC research, aiming to widen the therapeutic window and improve patient outcomes.[12][20] A thorough understanding of the interplay between the antibody, linker, and payload is essential for the successful design of the next wave of innovative and effective antibody-drug conjugates.[21]

References

Safety Operating Guide

Safe Disposal of Amino-PEG2-C2-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG2-C2-acid are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Safety goggles or a face shieldTo prevent eye irritation from splashes or dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin irritation upon contact.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors, which can cause respiratory irritation.[1]

Primary Disposal Pathway: Hazardous Waste Collection

The most prudent and universally compliant method for disposing of this compound and materials contaminated with it is to treat them as hazardous chemical waste.[2][3] This approach ensures adherence to the strictest safety and environmental regulations.

Experimental Protocol for Hazardous Waste Disposal:

  • Containerization:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, leak-proof, and chemically compatible container.[2][3]

    • Plastic containers are generally preferred for acidic waste.[2]

    • Do not overfill the container; it is recommended to fill it to no more than 75% capacity to allow for expansion and prevent spills.[3]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.[2]

    • The label must include:

      • The full chemical name: "this compound"[2]

      • The words "Hazardous Waste"[2]

      • An accurate description of the contents and their approximate concentrations.[2]

      • The date when waste accumulation began.[2]

      • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").[1][2]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The storage area should be well-ventilated, secure, and away from general laboratory traffic.

    • Segregate the waste container from incompatible materials, particularly strong bases and oxidizing agents.[2]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

Secondary Disposal Option: In-Lab Neutralization (Use with Extreme Caution)

For dilute aqueous solutions of this compound, in-lab neutralization may be a possibility, given its carboxylic acid functional group. However, this should only be performed with prior, explicit approval from your institution's EHS department. [2][4] This procedure is not suitable for the solid compound or concentrated solutions.

Experimental Protocol for Neutralization (Requires EHS Approval):

  • Work Area: Perform the entire procedure in a certified chemical fume hood. Ensure an acid spill kit and all required PPE are readily available.[2]

  • Dilution: If the solution concentration is greater than 10%, it must first be diluted by slowly adding the acidic solution to a large volume of cold water. Never add water to acid. [2][5]

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the stirred, dilute acidic waste.[5][6]

    • Monitor the pH of the solution continuously using a pH meter or pH paper.[5]

    • Continue adding the base until the pH is within the neutral range specified by local regulations (typically between 5.5 and 9.0).[4][6] Be cautious, as the reaction may generate gas (CO2 if using bicarbonate) and heat.[6]

  • Drain Disposal: Once the solution is neutralized and meets all institutional and local criteria for drain disposal, it may be poured down a designated laboratory sink, followed by flushing with a copious amount of water (at least 100-fold excess).[4][6]

Table 2: Key Disposal Parameters

ParameterGuidelineSource(s)
Primary Disposal Method Hazardous Waste Collection[2][3]
Secondary Method (EHS Approval Required) In-Lab Neutralization (for dilute aqueous solutions)[2][4][5]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1]
Waste Container Type Leak-proof, chemically compatible (plastic preferred)[2]
Neutralization pH Range 5.5 - 9.0 (consult local regulations)[4][6]
Incompatible Materials Strong bases, strong oxidizing agents[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: This compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste or Contaminated Materials assess_form->solid_waste Solid liquid_waste Aqueous Solution assess_form->liquid_waste Liquid hazardous_waste Primary Pathway: Treat as Hazardous Waste (Containerize, Label, Store) solid_waste->hazardous_waste assess_conc Concentration > 10% or Contains Other Hazards? liquid_waste->assess_conc dilute_solution Dilute Aqueous Solution (<10%) assess_conc->dilute_solution No assess_conc->hazardous_waste Yes ehs_approval Consult and Obtain EHS Approval for Neutralization dilute_solution->ehs_approval ehs_pickup Arrange for EHS/ Contractor Pickup hazardous_waste->ehs_pickup ehs_approval->hazardous_waste No Approval neutralize Secondary Pathway: Perform In-Lab Neutralization ehs_approval->neutralize Approval Granted drain_disposal Drain Disposal with Copious Water neutralize->drain_disposal end End: Proper Disposal drain_disposal->end ehs_pickup->end

References

Essential Safety and Operational Guide for Handling Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Amino-PEG2-C2-acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate specific precautions.[1] The primary routes of exposure and associated hazards are detailed in the table below, along with the required personal protective equipment.

Hazard ClassificationGHS CodePotential EffectRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Standard laboratory attire (lab coat, closed-toe shoes). Do not eat, drink, or smoke in the handling area.[1]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile).[2] A lab coat must be worn.[3]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]Safety glasses with side shields or safety goggles.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[1]Use only in a well-ventilated area or in a chemical fume hood.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Operational and Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring a clean surface.

  • Weighing and Transfer: If working with the solid form, handle it in a way that minimizes dust generation.[5] Use appropriate tools for transfer (e.g., spatula).

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is 4°C. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Disposal:

  • Dispose of waste in accordance with federal, state, and local environmental control regulations.[5]

  • Contaminated packaging should also be disposed of as chemical waste.[5]

  • Do not allow the product to enter drains.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Prepare Work Area (Fume Hood) ppe->setup handling Handling setup->handling weigh Weigh Compound handling->weigh dissolve Prepare Solution weigh->dissolve cleanup Cleanup & Disposal dissolve->cleanup decon Decontaminate Work Area cleanup->decon dispose Dispose of Waste decon->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG2-C2-acid
Reactant of Route 2
Reactant of Route 2
Amino-PEG2-C2-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.